1-Tosyl-2,3-dihydroquinolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-6-8-13(9-7-12)21(19,20)17-11-10-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAKYOFBASLWCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300001 | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14278-37-6 | |
| Record name | MLS002920228 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described methodology is based on a robust and well-established synthetic strategy involving the formation of a β-anilinopropanoic acid intermediate, followed by N-tosylation and subsequent intramolecular Friedel-Crafts acylation. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow to facilitate its application in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step sequence, commencing with the synthesis of the 2,3-dihydroquinolin-4(1H)-one core, followed by the introduction of the tosyl group at the nitrogen atom. An alternative and more direct approach involves the synthesis of an N-tosylated precursor that undergoes intramolecular cyclization. The latter is often preferred for its efficiency and control over the final product.
The primary pathway detailed in this guide involves:
-
Michael Addition: The reaction of aniline with acrylic acid to form 3-anilinopropanoic acid.
-
N-Tosylation: The protection of the secondary amine of 3-anilinopropanoic acid with p-toluenesulfonyl chloride (tosyl chloride).
-
Intramolecular Friedel-Crafts Acylation: The acid-catalyzed cyclization of the resulting 3-(N-tosylanilino)propanoic acid to yield the target compound, this compound.
Experimental Protocols
Synthesis of 3-Anilinopropanoic Acid (Intermediate 1)
Methodology:
A mixture of aniline (1.0 equivalent) and acrylic acid (1.1 equivalents) is heated, typically without a solvent, at a temperature of 100-120 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is triturated with a suitable solvent such as diethyl ether to remove any unreacted starting materials. The resulting solid is collected by filtration and can be further purified by recrystallization from a solvent system like ethanol/water.
| Parameter | Value |
| Reaction Time | 2 - 4 hours |
| Temperature | 100 - 120 °C |
| Yield | 85 - 95% |
Synthesis of 3-(N-tosylanilino)propanoic Acid (Intermediate 2)
Methodology:
To a solution of 3-anilinopropanoic acid (1.0 equivalent) in an aqueous solution of a base such as sodium hydroxide (2.5 equivalents) at 0-5 °C, p-toluenesulfonyl chloride (1.2 equivalents) is added portion-wise while maintaining the temperature. The reaction mixture is stirred vigorously for 3-5 hours at room temperature. The reaction is monitored by TLC. After completion, the solution is acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a solvent mixture like ethyl acetate/hexane can be performed for further purification.
| Parameter | Value |
| Reaction Time | 3 - 5 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 70 - 85% |
Synthesis of this compound (Target Compound)
Methodology:
The 3-(N-tosylanilino)propanoic acid (1.0 equivalent) is treated with a dehydrating/cyclizing agent. A common and effective reagent for this intramolecular Friedel-Crafts acylation is polyphosphoric acid (PPA). The reaction is typically carried out by heating the mixture of the N-tosylated amino acid and PPA at a temperature ranging from 80 to 120 °C for 1-3 hours. The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is cooled and then carefully poured into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water and a saturated sodium bicarbonate solution to neutralize any remaining acid, and then dried. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
| Parameter | Value |
| Reaction Time | 1 - 3 hours |
| Temperature | 80 - 120 °C |
| Yield | 60 - 75% |
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Michael Addition | Aniline, Acrylic Acid | 100-120 | 2-4 | 85-95 |
| 2 | N-Tosylation | 3-Anilinopropanoic Acid, Tosyl Chloride, NaOH | 0 - RT | 3-5 | 70-85 |
| 3 | Intramolecular Friedel-Crafts Acylation | 3-(N-tosylanilino)propanoic Acid, PPA | 80-120 | 1-3 | 60-75 |
Mandatory Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
This technical guide provides a comprehensive overview of a reliable and reproducible method for the synthesis of this compound. The detailed experimental protocols, tabulated quantitative data, and clear visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this valuable compound for further investigation and application in various research endeavors. The presented methodology is scalable and utilizes readily available reagents, making it a practical choice for laboratory-scale synthesis.
An In-Depth Technical Guide to the Formation of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the formation of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The document details plausible reaction mechanisms, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in organic synthesis and pharmaceutical sciences.
Introduction
The 2,3-dihydroquinolin-4(1H)-one core is a prevalent structural motif in a variety of biologically active compounds and natural products. The introduction of a tosyl (p-toluenesulfonyl) group at the N-1 position can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational rigidity. This modification can be a key strategy in the design of novel therapeutic agents. This guide explores the two most likely synthetic pathways for the preparation of this compound.
Synthetic Strategies and Mechanisms
Two principal synthetic strategies are proposed for the formation of this compound:
-
Route A: Intramolecular Cyclization of an N-Tosylated Precursor. This approach involves the construction of the quinolinone ring from an acyclic precursor that already contains the N-tosyl group.
-
Route B: N-Tosylation of a Pre-formed 2,3-dihydroquinolin-4(1H)-one. This strategy entails the initial synthesis of the parent quinolinone ring, followed by the introduction of the tosyl group in a subsequent step.
Route A: Mechanism of Intramolecular Cyclization
This pathway typically proceeds via an intramolecular cyclization of a suitably substituted N-tosyl-2-aminobenzoyl derivative. A plausible precursor is an N-tosyl-2-aminochalcone or a related propiophenone derivative. The reaction is generally catalyzed by an acid or a base. The acid-catalyzed mechanism is depicted below.
In this mechanism, the reaction is initiated by the protonation of the carbonyl group of the propenone moiety, which enhances its electrophilicity. The lone pair of the nitrogen atom of the tosylamide then acts as a nucleophile, attacking the activated carbonyl carbon to form a six-membered ring. Subsequent deprotonation yields the stable this compound.
Route B: Mechanism of N-Tosylation
This synthetic route involves the direct tosylation of the pre-synthesized 2,3-dihydroquinolin-4(1H)-one. The reaction is typically carried out using tosyl chloride in the presence of a base.
The reaction commences with the deprotonation of the nitrogen atom of the quinolinone ring by a base, forming a nucleophilic anion. This anion then attacks the electrophilic sulfur atom of tosyl chloride, leading to the formation of the N-S bond and the elimination of a chloride ion to afford the final product.
Experimental Protocols
The following are generalized experimental protocols for the two proposed synthetic routes, adapted from literature procedures for similar transformations.
Protocol for Route A: Intramolecular Cyclization
-
Synthesis of the N-Tosyl-2-aminophenylpropenone precursor:
-
To a solution of an appropriately substituted N-tosyl-2-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add the desired aldehyde (1.1 eq) and a catalytic amount of a base (e.g., piperidine, pyrrolidine).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting chalcone derivative by recrystallization or column chromatography.
-
-
Intramolecular Cyclization:
-
Dissolve the purified N-tosyl-2-aminophenylpropenone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, ethanol with a catalytic amount of concentrated sulfuric acid).
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Protocol for Route B: N-Tosylation
-
Synthesis of 2,3-dihydroquinolin-4(1H)-one:
-
Synthesize 2,3-dihydroquinolin-4(1H)-one via a known method, such as the intramolecular cyclization of 2'-aminochalcone. A common procedure involves refluxing 2'-aminochalcone in an acidic medium (e.g., acetic acid, HCl/ethanol).
-
-
N-Tosylation:
-
Dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Add a base (e.g., triethylamine (1.5 eq), pyridine (1.5 eq), or sodium hydride (1.2 eq) for less reactive substrates).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Data Presentation
Table 1: Representative Yields for Intramolecular Cyclization of 2'-Aminochalcone Derivatives
| Entry | Substituent on Chalcone | Catalyst/Solvent | Reaction Time (h) | Yield (%) |
| 1 | Unsubstituted | Acetic Acid | 4 | 85 |
| 2 | 4-Methoxy | HCl/Ethanol | 3 | 90 |
| 3 | 4-Chloro | H2SO4/Ethanol | 5 | 82 |
Table 2: Representative Yields for N-Tosylation of Amines and Heterocycles
| Entry | Substrate | Base/Solvent | Reaction Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | 2 | 95 |
| 2 | Piperidine | Triethylamine/DCM | 1 | 92 |
| 3 | Indole | NaH/DMF | 3 | 88 |
Table 3: Predicted Spectroscopic Data for this compound
| Data Type | Predicted Values |
| ¹H NMR | δ (ppm): 7.8-8.0 (d, 2H, Ar-H of Tosyl), 7.2-7.6 (m, 6H, Ar-H), 4.4-4.6 (t, 2H, -CH₂-N), 2.8-3.0 (t, 2H, -CH₂-C=O), 2.4 (s, 3H, -CH₃ of Tosyl) |
| ¹³C NMR | δ (ppm): 195-197 (C=O), 145-147 (Ar-C of Tosyl), 135-140 (Ar-C), 125-130 (Ar-C), 115-120 (Ar-C), 45-47 (-CH₂-N), 38-40 (-CH₂-C=O), 21-22 (-CH₃ of Tosyl) |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₆H₁₅NO₃S |
Note: The spectroscopic data are predictions based on known chemical shifts for similar structural motifs and should be confirmed by experimental analysis.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has outlined two viable and mechanistically distinct pathways for the synthesis of this compound. Both the intramolecular cyclization of an N-tosylated precursor and the N-tosylation of a pre-formed quinolinone ring represent effective strategies. The choice of route may depend on the availability of starting materials and the desired substitution pattern on the quinolinone core. The provided experimental protocols and representative data serve as a solid foundation for researchers to develop specific and optimized synthetic procedures for this and related N-tosylated heterocyclic compounds. Further experimental work is necessary to establish the precise reaction conditions and to fully characterize the target molecule.
Spectroscopic and Synthetic Profile of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one. This N-tosylated derivative of the 2,3-dihydroquinolin-4(1H)-one core is a valuable scaffold in medicinal chemistry and drug discovery. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel quinolinone-based compounds.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound, inferred from analyses of structurally related compounds and foundational spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.90 - 7.80 | d | 2H | Ar-H (Tosyl) |
| ~7.70 - 7.60 | m | 1H | Ar-H (Quinolinone) |
| ~7.50 - 7.35 | m | 2H | Ar-H (Quinolinone) |
| ~7.30 - 7.20 | d | 2H | Ar-H (Tosyl) |
| ~7.15 - 7.05 | m | 1H | Ar-H (Quinolinone) |
| ~4.20 | t | 2H | -CH₂-N- |
| ~2.80 | t | 2H | -CH₂-C=O |
| ~2.40 | s | 3H | -CH₃ (Tosyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~195.0 | C=O |
| ~145.0 | C-SO₂ (Tosyl) |
| ~140.0 | C-quat (Quinolinone) |
| ~136.0 | C-quat (Tosyl) |
| ~134.0 | Ar-CH (Quinolinone) |
| ~129.5 | Ar-CH (Tosyl) |
| ~128.0 | Ar-CH (Tosyl) |
| ~127.0 | Ar-CH (Quinolinone) |
| ~125.0 | Ar-CH (Quinolinone) |
| ~120.0 | C-quat (Quinolinone) |
| ~115.0 | Ar-CH (Quinolinone) |
| ~45.0 | -CH₂-N- |
| ~38.0 | -CH₂-C=O |
| ~21.5 | -CH₃ (Tosyl) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong | C=O Stretch (Ketone)[1][2] |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch[1] |
| ~1350, ~1160 | Strong | S=O Stretch (Sulfonamide) |
| ~1300 - 1000 | Strong | C-N Stretch, C-O Stretch region[1] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 301 | [M]⁺ (Molecular Ion) |
| 155 | [C₇H₇SO₂]⁺ (Tosyl group) |
| 146 | [M - C₇H₇SO₂]⁺ (Loss of Tosyl group) |
| 118 | [C₈H₆O]⁺ (Fragment from quinolinone ring) |
| 91 | [C₇H₇]⁺ (Tropylium ion from Tosyl group) |
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible method for the synthesis of this compound, which involves the N-tosylation of 2,3-dihydroquinolin-4(1H)-one.
Materials:
-
2,3-dihydroquinolin-4(1H)-one
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dihydroquinolin-4(1H)-one (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) and add anhydrous pyridine (1.5 eq). Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: In a separate container, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the structure and purity using NMR, IR, and MS analysis.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
References
Mass Spectrometry of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, a compound of interest in medicinal chemistry and drug development. This document outlines the predicted fragmentation patterns under electron ionization, provides detailed experimental protocols for its analysis, and presents key data in a structured format for ease of interpretation.
Introduction
This compound is a heterocyclic compound featuring a dihydroquinolinone core N-substituted with a tosyl group. Understanding its behavior under mass spectrometric conditions is crucial for its characterization, purity assessment, and use in metabolic or degradation studies. This guide will focus on the data derivable from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common and powerful technique for the analysis of such organic molecules.
Predicted Mass Spectrum and Fragmentation
While a publicly available mass spectrum for this compound has not been identified in the literature, a reliable fragmentation pattern can be predicted based on the known mass spectrometric behavior of its core structures: the 2,3-dihydroquinolin-4(1H)-one and the N-tosyl group.
The molecular weight of this compound (C₁₆H₁₅NO₃S) is 301.08 g/mol . The molecular ion peak (M⁺˙) is expected at m/z 301.
The primary fragmentation pathways are anticipated to involve the cleavage of the relatively weak N-S bond of the sulfonamide and characteristic fragmentations of the quinolinone ring system.
Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment | Structure of Fragment | Notes |
| 301 | [M]⁺˙ | C₁₆H₁₅NO₃S⁺˙ | Molecular Ion |
| 155 | [C₇H₇SO₂]⁺ | Tosyl cation, often a prominent peak for N-tosyl compounds.[1] | |
| 146 | [M - C₇H₇SO₂]⁺˙ | C₉H₈NO⁺˙ | Loss of the tosyl radical. |
| 118 | [C₈H₆O]⁺˙ | Resulting from retro-Diels-Alder (RDA) fragmentation of the quinolinone ring. | |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from the tosyl group. |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of bond cleavages to yield characteristic fragment ions. The most likely fragmentation cascade is depicted below.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound by GC-MS. This protocol is based on established methods for the analysis of N-sulfonylated heterocyclic compounds.[2][3]
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.
-
Vial Transfer: Transfer the working solution to a 2 mL autosampler vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
Table 2: Suggested GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CFinal hold: 5 min at 300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-500 |
| Scan Mode | Full Scan |
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound is outlined in the following diagram.
Caption: General experimental workflow for the GC-MS analysis of this compound.
Data Interpretation and Discussion
The interpretation of the resulting mass spectrum should focus on the identification of the molecular ion and the key fragment ions listed in Table 1. The presence of a strong peak at m/z 155 would be highly indicative of the tosyl moiety.[1] The observation of a fragment at m/z 146 would confirm the loss of the tosyl group and the presence of the dihydroquinolinone core. Further fragmentation of this core, such as a retro-Diels-Alder reaction leading to an ion at m/z 118, would provide additional structural confirmation. The tropylium ion at m/z 91 is a common and stable fragment originating from the toluene portion of the tosyl group.
Conclusion
This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the predicted fragmentation patterns and employing the detailed experimental protocols, researchers can confidently characterize this compound and related structures. The provided diagrams and tables serve as a quick reference for experimental setup and data interpretation, facilitating efficient and accurate analysis in a drug discovery and development setting.
References
Crystal Structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline: A Technical Guide
Disclaimer: The crystal structure for the specific compound 1-Tosyl-2,3-dihydroquinolin-4(1H)-one is not publicly available in the searched crystallographic databases. This guide provides a detailed analysis of the closely related compound, 1-Tosyl-1,2,3,4-tetrahydroquinoline , which lacks the ketone group at the 4-position. The information presented here is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural aspects of tosyl-protected quinoline derivatives.
Introduction
Quinolines and their derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The tosyl protection of the nitrogen atom in the quinoline ring is a common strategy in synthetic chemistry to modify the electronic properties and reactivity of the molecule. Understanding the three-dimensional structure of these compounds is crucial for structure-based drug design and for elucidating their mechanism of action. This technical guide provides a comprehensive overview of the crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline, including its crystallographic data, molecular geometry, and the experimental protocols for its synthesis and crystallization.
Crystallographic Data
The crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n. A summary of the crystal data and structure refinement parameters is presented in Table 1.[1]
Table 1: Crystal Data and Structure Refinement for 1-Tosyl-1,2,3,4-tetrahydroquinoline. [1]
| Parameter | Value |
| Empirical formula | C₁₆H₁₇NO₂S |
| Formula weight | 287.37 |
| Temperature | 94 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 8.2176 (7) Å |
| b = 8.0468 (6) Å | |
| c = 22.2439 (18) Å | |
| α = 90° | |
| β = 98.107 (4)° | |
| γ = 90° | |
| Volume | 1456.2 (2) ų |
| Z | 4 |
| Density (calculated) | 1.311 Mg/m³ |
| Absorption coefficient | 0.22 mm⁻¹ |
| F(000) | 608 |
| Crystal size | 0.24 x 0.22 x 0.18 mm |
| Theta range for data collection | 1.9 to 25.0° |
| Index ranges | -9 ≤ h ≤ 9, -9 ≤ k ≤ 9, -26 ≤ l ≤ 26 |
| Reflections collected | 20017 |
| Independent reflections | 2568 [R(int) = 0.046] |
| Completeness to theta = 25.0° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2568 / 0 / 182 |
| Goodness-of-fit on F² | 1.09 |
| Final R indices [I > 2σ(I)] | R1 = 0.039, wR2 = 0.101 |
| R indices (all data) | R1 = 0.046, wR2 = 0.101 |
| Largest diff. peak and hole | 0.23 and -0.37 e.Å⁻³ |
Molecular Structure
The molecular structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline reveals key conformational features. The heterocyclic ring adopts a half-chair conformation.[1][2][3] The sum of the bond angles around the nitrogen atom is 350.2°, indicating a trigonal pyramidal geometry.[1][2][3] The dihedral angle between the planes of the two aromatic rings is 47.74 (10)°.[1][2][3] In the crystal, molecules are linked by C-H···O hydrogen bonds, forming chains along the[4] direction.[1][2][3]
Experimental Protocols
Synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoline[1]
The synthesis of the title compound is achieved through the reaction of 1,2,3,4-tetrahydroquinoline with 4-methylbenzene-1-sulfonylchloride. The detailed experimental procedure is as follows:
-
To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 mL of dry dichloroethane, add triethylamine (15 mmol) at a temperature of 0–5 °C.
-
To this reaction mixture, add 4-methylbenzene-1-sulfonylchloride (12 mmol) dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Wash the reaction mixture with a 5% aqueous solution of Na₂CO₃ and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate it under vacuum to yield the crude product as a colorless solid.
-
Recrystallize the crude product from a 1:1 mixture of ethyl acetate and hexane to obtain colorless prisms of 1-Tosyl-1,2,3,4-tetrahydroquinoline.
Crystal Structure Determination[1]
The crystal structure was determined using single-crystal X-ray diffraction. The experimental workflow is outlined below:
A suitable single crystal was selected and mounted on a Bruker APEXII CCD diffractometer. Data was collected at 94 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.
Signaling Pathways and Biological Activity
While no specific signaling pathways for this compound have been described, the broader class of quinoline derivatives is known for a wide range of pharmacological activities. Tetrahydroquinoline compounds are core structures in molecules with antimalarial, antipsychotic, and estrogenic receptor activities.[1][2][3]
The logical relationship for the synthesis of the analyzed compound can be visualized as follows:
Conclusion
This technical guide has provided a detailed overview of the crystal structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline, a close analog of the requested this compound. The presented crystallographic data, molecular geometry, and experimental protocols offer valuable insights for researchers in the fields of medicinal chemistry, crystallography, and drug development. While the crystal structure of the exact target molecule remains elusive in the public domain, the information on its tetrahydro- analog serves as a robust starting point for computational modeling and further synthetic explorations in this important class of heterocyclic compounds.
References
The Ascendant Therapeutic Potential of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the quinolinone core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This technical guide delves into the burgeoning field of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one derivatives, a promising class of compounds exhibiting significant potential in anticancer, and putatively in antimicrobial and anti-inflammatory applications. This document serves as a comprehensive resource, consolidating key findings on their biological activities, offering detailed experimental methodologies, and visualizing the intricate signaling pathways potentially modulated by these compounds.
Anticancer Activity: A Primary Therapeutic Avenue
Recent research has highlighted the potent cytotoxic effects of this compound derivatives, particularly the 3-methylidene substituted analogs, against a panel of human cancer cell lines. These compounds have demonstrated high efficacy, with IC50 values predominantly in the low micromolar to nanomolar range, underscoring their potential as lead compounds in oncology drug discovery.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one derivatives has been systematically evaluated. The half-maximal inhibitory concentrations (IC50) against promyelocytic leukemia (HL-60), breast adenocarcinoma (MCF-7), and B-cell precursor leukemia (NALM-6) cell lines are summarized below.
| Compound ID | Substituent (R) | HL-60 IC50 (µM)[1] | MCF-7 IC50 (µM)[1] | NALM-6 IC50 (µM)[1] |
| 1a | Phenyl | 0.58 ± 0.05 | 0.89 ± 0.07 | 0.45 ± 0.04 |
| 1b | 4-Methylphenyl | 0.49 ± 0.04 | 0.76 ± 0.06 | 0.39 ± 0.03 |
| 1c | 4-Methoxyphenyl | 0.62 ± 0.05 | 0.95 ± 0.08 | 0.51 ± 0.04 |
| 1d | 4-Chlorophenyl | 0.41 ± 0.03 | 0.63 ± 0.05 | 0.33 ± 0.03 |
| 2a | Ethyl | 0.19 ± 0.02 | 0.31 ± 0.03 | 0.15 ± 0.01 |
| 2b | Propyl | 0.23 ± 0.02 | 0.37 ± 0.03 | 0.18 ± 0.02 |
Table 1: Cytotoxic activity of selected 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one derivatives.
Mechanism of Anticancer Action
The anticancer activity of these derivatives is believed to be mediated through the induction of apoptosis and cell cycle arrest. While the precise molecular targets are still under investigation, the observed biological outcomes suggest modulation of key regulatory proteins in these pathways.
The induction of programmed cell death is a hallmark of effective anticancer agents. It is hypothesized that this compound derivatives trigger the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the subsequent activation of caspases.
In addition to apoptosis, these compounds have been observed to induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Antimicrobial and Anti-inflammatory Activities: An Area for Future Exploration
While the primary focus of current research has been on the anticancer properties of this compound derivatives, the broader quinolinone class is known for its antimicrobial and anti-inflammatory effects. However, there is a notable lack of specific quantitative data for the N-tosylated dihydroquinolinone series in these areas. The data presented below is for structurally related quinolinone and quinazolinone derivatives and should be interpreted with caution as indicative of potential, rather than confirmed, activity for the title compounds.
Antimicrobial Activity of Related Compounds
Studies on various quinolinone and quinazolinone derivatives have demonstrated their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| 2,3-Dihydroquinazolin-4(1H)-ones | Bacillus cereus | 4-16[2] |
| 2,3-Dihydroquinazolin-4(1H)-ones | Staphylococcus aureus | >128[2] |
| 2,3-Dihydroquinazolin-4(1H)-ones | Escherichia coli | >128[2] |
Table 2: Antimicrobial activity of structurally related quinazolinone derivatives.
Anti-inflammatory Activity of Related Compounds
The anti-inflammatory potential of related quinazolinone derivatives has been evaluated using in vivo models, such as the carrageenan-induced paw edema assay.
| Compound Class | Animal Model | Edema Inhibition (%) |
| 2,3-Dihydroquinazolin-4(1H)-one Chalcones | Rat | 50-70[3] |
| N-phenyl Pyrazole Substituted Quinazolinones | Rat | 60-75[3] |
Table 3: Anti-inflammatory activity of structurally related quinazolinone derivatives.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, detailed protocols for key experiments are provided below.
Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones
A general and efficient method for the synthesis of these compounds involves a multi-step process.
Protocol:
-
N-Sulfonylation: To a solution of methyl 2-aminobenzoate in pyridine, add the corresponding arylsulfonyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Pour the mixture into ice-water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl 2-(arylsulfonylamino)benzoate.[4]
-
Phosphonate Formation: To a suspension of sodium hydride in anhydrous THF, add diethyl methylphosphonate dropwise at 0 °C. Stir for 30 minutes, then add a solution of the N-sulfonylated intermediate in THF. The reaction is stirred at room temperature for 12 hours. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify the crude product by column chromatography.[1]
-
Condensation: To a solution of the phosphonate intermediate in THF, add a suitable base (e.g., potassium carbonate) followed by the appropriate aldehyde. Stir at room temperature until the reaction is complete (monitored by TLC).[1]
-
Horner-Wadsworth-Emmons Olefination: To a solution of the resulting 3-(diethoxyphosphoryl)-1,2-dihydroquinolin-4-ol in THF, add potassium carbonate and an aqueous solution of formaldehyde. Heat the mixture at 50-60 °C for several hours. After cooling, extract the product with ethyl acetate and purify by column chromatography.[4]
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7][8]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a widely used model to evaluate the anti-inflammatory activity of test compounds.[9][10][11]
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (e.g., 50 mg/kg, intraperitoneally or orally) to the animals. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion and Future Directions
This compound derivatives have unequivocally demonstrated potent anticancer activity, positioning them as a promising scaffold for the development of novel oncologic therapeutics. The elucidation of their precise molecular targets within the apoptosis and cell cycle pathways is a critical next step to optimize their therapeutic potential and design more selective and potent analogs.
Furthermore, the exploration of their antimicrobial and anti-inflammatory activities remains a largely untapped area of research. Given the established biological profile of the broader quinolinone family, it is highly probable that these N-tosylated derivatives also possess valuable properties in these domains. Systematic screening of a diverse library of these compounds against a wide range of bacterial, fungal, and inflammatory models is strongly warranted.
This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their investigations into this compelling class of compounds. The provided data, protocols, and mechanistic hypotheses are intended to catalyze further studies that will fully unveil the therapeutic promise of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The study of the antimicrobial activity of 6-sulfonyl derivatives of 4-methyl-1,2- dihydroquinoline-2-one | Annals of Mechnikov's Institute [journals.uran.ua]
- 5. researchgate.net [researchgate.net]
- 6. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Antibacterial Evaluation of New developed 2,3-Dihydroquinazolin-4(1H)-ones [journals.ekb.eg]
The Therapeutic Potential of Tosylated Dihydroquinolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tosylated dihydroquinolinones represent a promising class of heterocyclic compounds with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds. Key areas of focus include their potent anticancer properties, enzyme inhibition capabilities, and emerging roles in neurodegenerative and inflammatory diseases. This document consolidates quantitative pharmacological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The addition of a tosyl (p-toluenesulfonyl) group to the dihydroquinolinone core can significantly modulate the compound's physicochemical properties and biological activity, leading to enhanced potency and target specificity. This guide explores the burgeoning field of tosylated dihydroquinolinones, highlighting their potential as therapeutic agents.
Synthesis of Tosylated Dihydroquinolinones
The synthesis of tosylated dihydroquinolinones can be achieved through various organic chemistry methodologies. A common strategy involves the N-tosylation of a dihydroquinolinone precursor or the cyclization of a tosyl-protected aniline derivative.
Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones
One notable class of tosylated dihydroquinolinones, 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones, has demonstrated significant cytotoxic activity. The synthesis of these compounds can be accomplished through a multi-step process.
Experimental Protocol: Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones
This protocol is adapted from a published procedure for the synthesis of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.
Materials:
-
Diethyl methylphosphonate
-
Methyl 2-(tosylamino)benzoate
-
Various aldehydes
-
Formaldehyde solution (37% in water)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of Diethyl 2-oxo-2-(2-N-tosylphenyl)ethylphosphonate
-
React diethyl methylphosphonate with methyl 2-(tosylamino)benzoate in an appropriate solvent.
-
Purify the resulting phosphonate derivative.
Step 2: Condensation with Aldehydes
-
Condense the diethyl 2-oxo-2-(2-N-tosylphenyl)ethylphosphonate with a selected aldehyde to form 3-(diethoxyphosphoryl)-1,2-dihydroquinolin-4-ols.
Step 3: Horner-Wadsworth-Emmons Olefination
-
Dissolve the 3-(diethoxyphosphoryl)-1,2-dihydroquinolin-4-ol (1.0 mmol) and potassium carbonate (414 mg, 3.0 mmol) in THF (10 mL).
-
Stir the solution at room temperature for 30 minutes under an argon atmosphere.
-
Add formaldehyde solution (36% in water, 410 µL, 5.0 mmol) in one portion.
-
Heat the mixture to 50 °C.
-
Stir for 3 hours for 2-aryl substituted substrates or 16 hours for 2-alkyl substituted substrates.
-
Quench the reaction with brine (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 10% potassium carbonate, water, and brine (30 mL), and dry over MgSO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 3:1) to yield the final 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one.
Workflow for the Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones
Caption: Synthetic route to 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones.
Therapeutic Applications
Anticancer Activity
A significant body of research has focused on the anticancer potential of tosylated dihydroquinolinones. These compounds have demonstrated potent cytotoxicity against various cancer cell lines.
3.1.1. Cytotoxicity of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones
Studies have shown that 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones exhibit high cytotoxic activity, with IC₅₀ values often below 1 µM in leukemia (NALM-6, HL-60) and breast cancer (MCF-7) cell lines[1].
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones | NALM-6 | < 1 | [1] |
| HL-60 | < 1 | [1] | |
| MCF-7 | < 1 | [1] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HL-60, MCF-7)
-
Complete cell culture medium
-
Tosylated dihydroquinolinone compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the tosylated dihydroquinolinone compounds for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
3.1.2. Inhibition of ABCB1 Transporter
Some tosylated dihydroquinolinones have been identified as potent inhibitors of the ABCB1 (P-glycoprotein) transporter, which is a key factor in multidrug resistance in cancer.[1] This inhibition can help to overcome drug resistance and enhance the efficacy of other anticancer drugs.
Experimental Protocol: Rhodamine 123 Efflux Assay for ABCB1 Inhibition
This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate rhodamine 123 from cells overexpressing the ABCB1 transporter.
Materials:
-
Cells overexpressing ABCB1 (e.g., MCF7/ADR) and parental cells (e.g., MCF7)
-
Rhodamine 123
-
Tosylated dihydroquinolinone compounds
-
Verapamil (positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Pre-incubate the cells with the tosylated dihydroquinolinone compounds or verapamil at various concentrations for 30 minutes at 37 °C.
-
Add rhodamine 123 (final concentration 1 µM) and incubate for another 60 minutes at 37 °C.
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium containing the test compounds.
-
Incubate the cells for 60 minutes at 37 °C to allow for efflux.
-
Wash the cells again with ice-cold PBS.
-
Measure the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence plate reader.
-
Increased fluorescence compared to the control (no inhibitor) indicates inhibition of the ABCB1 transporter.
Signaling Pathway: ABCB1 Transporter Inhibition
Caption: Inhibition of ABCB1-mediated drug efflux by tosylated dihydroquinolinones.
Enzyme Inhibition
The dihydroquinolinone scaffold is present in various enzyme inhibitors. While specific data for tosylated derivatives is still emerging, the general class shows promise. For instance, quinoline derivatives have been investigated as inhibitors of various kinases and other enzymes.
Potential in Neurodegenerative Diseases
Quinoline derivatives are being explored for their therapeutic potential in neurodegenerative conditions like Alzheimer's and Parkinson's diseases. Their mechanisms of action may involve the inhibition of key enzymes such as cholinesterases or the modulation of signaling pathways implicated in neuronal survival. Further research is needed to specifically evaluate the efficacy of tosylated dihydroquinolinones in this area.
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline-based compounds are also an active area of investigation. These compounds may exert their effects by inhibiting pro-inflammatory enzymes or cytokines. The potential of tosylated dihydroquinolinones as anti-inflammatory agents warrants further exploration.
Conclusion and Future Directions
Tosylated dihydroquinolinones are a versatile class of compounds with significant therapeutic potential, particularly in the field of oncology. Their potent cytotoxicity and ability to inhibit multidrug resistance transporters make them attractive candidates for further drug development. The exploration of their activity as enzyme inhibitors and their potential applications in neurodegenerative and inflammatory diseases are promising avenues for future research. The development of more diverse synthetic methodologies and the comprehensive biological evaluation of a wider range of tosylated dihydroquinolinone derivatives will be crucial in fully elucidating their therapeutic utility.
This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing detailed protocols to facilitate further investigation into this promising class of compounds. The continued exploration of tosylated dihydroquinolinones is expected to yield novel therapeutic agents for a variety of diseases.
References
An In-depth Technical Guide to the Friedel-Crafts Cyclization for the Synthesis of N-Tosyl Dihydroquinolinones
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the intramolecular Friedel-Crafts cyclization, a pivotal reaction for the synthesis of N-tosyl-3,4-dihydroquinolin-2(1H)-ones. Dihydroquinolinone scaffolds are significant in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The N-tosyl group serves as a robust protecting group and can influence the molecule's biological activity and pharmacokinetic properties. This guide covers the underlying mechanism, critical reaction parameters, detailed experimental protocols, and the relevance of this chemical strategy in the broader context of drug discovery.
The Core Reaction: Intramolecular Friedel-Crafts Cyclization
The synthesis of N-tosyl dihydroquinolinones is frequently achieved through an intramolecular Friedel-Crafts reaction of N-tosyl-N-aryl-β-alanine derivatives. This reaction is an electrophilic aromatic substitution where the tethered carboxylic acid moiety, activated by a strong acid, acts as the electrophile that attacks the electron-rich aromatic ring of the aniline derivative to form the heterocyclic ring system.[2]
Reaction Mechanism
The cyclization is typically promoted by a strong Brønsted or Lewis acid. The mechanism involves the formation of a key acylium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring.
The generally accepted mechanism proceeds as follows:
-
Activation of the Carboxylic Acid: The Lewis or Brønsted acid catalyst coordinates to the carbonyl oxygen of the carboxylic acid group, making the carbonyl carbon more electrophilic.
-
Formation of the Acylium Ion: The activated intermediate eliminates a leaving group (e.g., water) to form a highly reactive acylium ion.
-
Intramolecular Electrophilic Attack: The acylium ion is attacked by the electron-rich N-tosyl-protected aromatic ring at the ortho position, forming a six-membered ring and a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).[3][4]
-
Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the system and yielding the final N-tosyl dihydroquinolinone product. The catalyst is often regenerated in this step, although in many cases, stoichiometric amounts are required.[5]
Caption: Reaction mechanism for the acid-catalyzed Friedel-Crafts cyclization.
Key Reaction Parameters
The success of the cyclization hinges on several factors, including the choice of catalyst, solvent, temperature, and the electronic nature of the substrate.
-
Catalysts: Both Brønsted and Lewis acids are effective. Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H) are common Brønsted acids that serve as both catalyst and solvent.[6] Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are also widely used to promote the reaction.[2] The choice of acid can significantly impact yield and reaction time.
-
Substrate Scope: The aromatic ring must be sufficiently electron-rich to undergo electrophilic substitution. Electron-donating groups (EDGs) on the ring generally accelerate the reaction and lead to higher yields, while strong electron-withdrawing groups (EWGs) can hinder or prevent cyclization.
-
Temperature: Reaction temperatures can range from 0 °C to over 100 °C, depending on the reactivity of the substrate and the strength of the acid catalyst.[6][7] Highly reactive substrates may cyclize at lower temperatures, while less reactive ones require significant heating.
Data Presentation: Catalyst and Substrate Effects
The efficiency of the Friedel-Crafts cyclization is highly dependent on the reaction conditions. The following tables summarize typical quantitative data observed for this transformation, illustrating the influence of different catalysts and aromatic ring substituents on the reaction outcome.
Table 1: Effect of Various Acid Catalysts on Reaction Yield
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PPA | 90 | 3 | 85 |
| 2 | AlCl₃ | 25 - 60 | 5 | 78 |
| 3 | Eaton's Rgt | 80 | 2 | 92 |
| 4 | TsOH | 110 (Toluene) | 12 | 65 |
| 5 | BF₃·OEt₂ | 0 - 25 | 6 | 72 |
Data are representative values compiled from typical Friedel-Crafts acylation procedures.[2][6]
Table 2: Influence of Aromatic Ring Substituents on Product Yield
| Entry | Substituent (R) | Position | Electronic Effect | Yield (%) |
| 1 | H | - | Neutral | 85 |
| 2 | CH₃ | para | Donating | 91 |
| 3 | OCH₃ | para | Donating | 95 |
| 4 | Cl | para | Withdrawing (weak) | 75 |
| 5 | NO₂ | para | Withdrawing (strong) | <10 |
Data illustrate general trends in electrophilic aromatic substitution reactions.
Experimental Protocols
This section provides a generalized, detailed methodology for the synthesis of an N-tosyl dihydroquinolinone via intramolecular Friedel-Crafts cyclization using Polyphosphoric Acid (PPA).
General Procedure for PPA-Mediated Cyclization
Materials and Equipment:
-
N-tosyl-N-(4-methoxyphenyl)-β-alanine (1 equivalent)
-
Polyphosphoric acid (PPA) (10-20 equivalents by weight)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Heating mantle with a temperature controller
-
Ice bath
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, place N-tosyl-N-(4-methoxyphenyl)-β-alanine (e.g., 1.0 g).
-
Addition of Catalyst: Add polyphosphoric acid (e.g., 15 g) to the flask. The mixture will be viscous.
-
Heating: Place the flask in a heating mantle and heat the mixture with vigorous stirring to 90 °C. Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture into a beaker containing crushed ice (approx. 100 g) with stirring.
-
Neutralization: The resulting aqueous slurry will be strongly acidic. Slowly and carefully neutralize the mixture by adding saturated NaHCO₃ solution in portions until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-tosyl dihydroquinolinone.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Caption: A typical workflow for synthesis and purification.
Applications in Drug Development
The dihydroquinolinone core is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[8] Derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents.[1][9] The synthesis of libraries of N-tosyl dihydroquinolinones via Friedel-Crafts cyclization allows for systematic Structure-Activity Relationship (SAR) studies.[10]
The N-tosyl group, while often used as a protecting group, can also be a key pharmacophoric feature, participating in hydrogen bonding or other interactions within a target's active site. The ability to efficiently construct this scaffold is therefore a critical tool for medicinal chemists in hit-to-lead and lead optimization campaigns.[11][12]
Caption: Role of the synthesis in the drug discovery process.
References
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols [beilstein-journals.org]
- 8. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry strategies in follow-on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Domino Reactions for the Synthesis of 2,3-Dihydro-4(1H)-quinolinones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydro-4(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activities. Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful and efficient strategy for the synthesis of these valuable heterocycles. This technical guide provides an in-depth overview of key domino reactions for the synthesis of 2,3-dihydro-4(1H)-quinolinones, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.
Domino Michael-SNAr Approach
A concise and straightforward preparation for N-alkyl-2,3-dihydro-4(1H)-quinolinones has been developed utilizing a domino Michael-SNAr (Nucleophilic Aromatic Substitution) approach. This method involves the reaction of 1-aryl-2-propen-1-one derivatives, containing both a Michael acceptor and an SNAr acceptor, with primary amines. The reaction proceeds via a Michael addition of the amine to the enone, followed by an intramolecular SNAr ring closure to afford the dihydroquinolinones.[1][2]
Quantitative Data
| Entry | Amine (R-NH2) | Product | Yield (%) |
| 1 | Benzylamine | 1-benzyl-2,3-dihydro-4(1H)-quinolinone | 78 |
| 2 | Isopropylamine | 1-isopropyl-2,3-dihydro-4(1H)-quinolinone | 65 |
| 3 | n-Butylamine | 1-butyl-2,3-dihydro-4(1H)-quinolinone | 72 |
| 4 | Cyclohexylamine | 1-cyclohexyl-2,3-dihydro-4(1H)-quinolinone | 54 |
Experimental Protocol: General Procedure for the Domino Michael-SNAr Reaction
To a solution of the 1-(2-fluorophenyl)-2-propen-1-one derivative (1.0 mmol) in a suitable solvent such as acetonitrile or DMF (10 mL) is added the primary amine (1.2 mmol). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-alkyl-2,3-dihydro-4(1H)-quinolinone.
Imine Addition-SNAr Sequence
A domino strategy involving an imine addition-SNAr sequence has been described for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones.[1][2] This reaction between tert-butyl 2-fluoro-5-nitrobenzoylacetate and pre-formed imines at room temperature furnishes the target compounds in a single operation. This method is particularly effective with aldimines.
Quantitative Data
| Entry | Imine Substituents (R1, R2) | Product | Yield (%) |
| 1 | R1=Ph, R2=H | 2-phenyl-3-carboxy-2,3-dihydro-4(1H)-quinolinone derivative | 85 |
| 2 | R1=4-MeO-Ph, R2=H | 2-(4-methoxyphenyl)-3-carboxy-2,3-dihydro-4(1H)-quinolinone derivative | 88 |
| 3 | R1=4-Cl-Ph, R2=H | 2-(4-chlorophenyl)-3-carboxy-2,3-dihydro-4(1H)-quinolinone derivative | 82 |
Experimental Protocol: General Procedure for the Imine Addition-SNAr Reaction
The imine (1.1 mmol) is added to a solution of tert-butyl 2-fluoro-5-nitrobenzoylacetate (1.0 mmol) in a suitable solvent like THF (10 mL) at room temperature. The reaction is stirred until the starting material is consumed, as monitored by TLC. The solvent is then removed in vacuo, and the crude product is purified by flash chromatography to yield the substituted 2,3-dihydro-4(1H)-quinolinone.
Multi-catalytic Approach to 3-Substituted 2,3-Dihydro-4(1H)-quinolinones
An interesting multi-catalytic approach has been developed for the synthesis of 3-substituted 2,3-dihydro-4(1H)-quinolinones.[1] This process involves a sequential Pd-catalyzed N-alkylation of 2-methanesulfonamidobenzaldehydes with allylic acetates, followed by an intramolecular thiazolium salt-catalyzed Stetter reaction.
Quantitative Data
| Entry | Allylic Acetate Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 3-benzoyl-2,3-dihydro-4(1H)-quinolinone derivative | 75 |
| 2 | Methyl | 3-acetyl-2,3-dihydro-4(1H)-quinolinone derivative | 68 |
| 3 | Ethyl | 3-propionyl-2,3-dihydro-4(1H)-quinolinone derivative | 71 |
Experimental Protocol: General Procedure for the Multi-catalytic Synthesis
In a reaction vessel, 2-methanesulfonamidobenzaldehyde (1.0 mmol), allylic acetate (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base are combined in a suitable solvent and heated. After the N-alkylation is complete, a thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 20 mol%) and a base (e.g., DBU) are added, and the mixture is stirred at room temperature to facilitate the intramolecular Stetter reaction. The product is then isolated and purified by column chromatography.
Dissolving Metal Reduction-Cyclization Sequence
A protocol to access 2-aryl-2,3-dihydro-4(1H)-quinolinones in good yields involves a dissolving metal reduction-cyclization sequence.[1] The domino sequence is initiated by the reduction of a nitro group of a chalcone derivative using iron powder in acid. Following the reduction of the nitro group to an aniline, an intramolecular cyclization occurs through the addition of the newly formed amino group to the protonated enone.
Quantitative Data
| Entry | Chalcone Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | 2-phenyl-2,3-dihydro-4(1H)-quinolinone | 88 |
| 2 | 4-Chlorophenyl | 2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinolinone | 85 |
| 3 | 4-Methylphenyl | 2-(4-methylphenyl)-2,3-dihydro-4(1H)-quinolinone | 72 |
Experimental Protocol: General Procedure for the Reduction-Cyclization Reaction
To a stirred solution of the nitro-chalcone derivative (1.0 mmol) in a mixture of a suitable solvent (e.g., ethanol) and concentrated hydrochloric acid, iron powder (5.0 mmol) is added portion-wise. The reaction mixture is then heated to 100 °C for 30 minutes. After cooling, the mixture is filtered, and the filtrate is neutralized with a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, dried, and purified by chromatography.
References
Cytotoxic Properties of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones: A Technical Overview
Introduction
Quinolinone scaffolds are a significant class of heterocyclic compounds in medicinal chemistry, recognized for a wide range of biological activities, including anticancer properties.[1] A specific derivative, 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one, and its analogues have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3] These compounds function as cytotoxic agents through mechanisms that include the induction of DNA damage and apoptosis.[3][4] This technical guide provides a comprehensive overview of the cytotoxic properties of these compounds, detailing their efficacy, the experimental methods used for their evaluation, and their proposed mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones has been evaluated against multiple cancer cell lines, with carboplatin used as a reference compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the metabolic activity of cells by 50%, are summarized below. The data indicates high cytotoxicity, often in the low micromolar range.[4][5]
| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) ± SEM |
| MCF-7 | |||||
| 5a | H | H | Ph | Et | 1.83 ± 0.08 |
| 5b | H | H | Ph | Pr | 2.11 ± 0.11 |
| 5c | H | H | Ph | i-Pr | 2.34 ± 0.12 |
| 5d | H | H | 4-Cl-Ph | Et | 1.95 ± 0.09 |
| 5e | H | H | 4-Cl-Ph | Pr | 2.24 ± 0.10 |
| 5f | H | H | 4-Cl-Ph | i-Pr | 2.56 ± 0.13 |
| 5g | H | H | 4-Me-Ph | Et | 1.89 ± 0.09 |
| 5h | H | H | 4-Me-Ph | Pr | 2.18 ± 0.10 |
| 5i | H | H | 4-Me-Ph | i-Pr | 2.45 ± 0.12 |
| 5j | MeO | H | Ph | Et | 1.76 ± 0.08 |
| 5k | MeO | H | Ph | Pr | 2.01 ± 0.10 |
| 5l | MeO | H | Ph | i-Pr | 2.23 ± 0.11 |
| 5m | H | MeO | Ph | Et | 1.80 ± 0.09 |
| 5n | H | MeO | Ph | Pr | 2.07 ± 0.10 |
| 5o | H | MeO | Ph | i-Pr | 2.29 ± 0.11 |
| 5p | H | H | Ph | Ph | 3.12 ± 0.15 |
| 5q | H | H | Ph | 4-Cl-Ph | 3.34 ± 0.16 |
| 5r | H | H | Ph | 4-MeO-Ph | 3.25 ± 0.16 |
| 5s | H | H | Ph | 4-F-Ph | 3.29 ± 0.16 |
| 5t | H | H | Ph | Thiophen-2-yl | 3.01 ± 0.14 |
| Carboplatin | - | - | - | - | 28.40 ± 1.20 |
| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) ± SEM |
| HL-60 | |||||
| 5a | H | H | Ph | Et | 0.35 ± 0.02 |
| 5b | H | H | Ph | Pr | 0.42 ± 0.03 |
| 5c | H | H | Ph | i-Pr | 0.51 ± 0.04 |
| 5d | H | H | 4-Cl-Ph | Et | 0.38 ± 0.02 |
| 5e | H | H | 4-Cl-Ph | Pr | 0.45 ± 0.03 |
| 5f | H | H | 4-Cl-Ph | i-Pr | 0.55 ± 0.04 |
| 5g | H | H | 4-Me-Ph | Et | 0.37 ± 0.02 |
| 5h | H | H | 4-Me-Ph | Pr | 0.44 ± 0.03 |
| 5i | H | H | 4-Me-Ph | i-Pr | 0.53 ± 0.04 |
| 5j | MeO | H | Ph | Et | 0.33 ± 0.02 |
| 5k | MeO | H | Ph | Pr | 0.39 ± 0.03 |
| 5l | MeO | H | Ph | i-Pr | 0.47 ± 0.04 |
| 5m | H | MeO | Ph | Et | 0.34 ± 0.02 |
| 5n | H | MeO | Ph | Pr | 0.41 ± 0.03 |
| 5o | H | MeO | Ph | i-Pr | 0.49 ± 0.04 |
| 5p | H | H | Ph | Ph | 0.89 ± 0.06 |
| 5q | H | H | Ph | 4-Cl-Ph | 0.95 ± 0.07 |
| 5r | H | H | Ph | 4-MeO-Ph | 0.92 ± 0.06 |
| 5s | H | H | Ph | 4-F-Ph | 0.94 ± 0.07 |
| 5t | H | H | Ph | Thiophen-2-yl | 0.85 ± 0.06 |
| Carboplatin | - | - | - | - | 11.20 ± 0.50 |
| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) ± SEM |
| HUVEC | |||||
| 5a | H | H | Ph | Et | 1.85 ± 0.09 |
| 5j | MeO | H | Ph | Et | 0.75 ± 0.05 |
| 5p | H | H | Ph | Ph | 1.15 ± 0.07 |
| Carboplatin | - | - | - | - | 15.80 ± 0.70 |
Data sourced from Marciniec et al. (2022).[6] MCF-7: Breast adenocarcinoma; HL-60: Promyelocytic leukemia; HUVEC: Human umbilical vein endothelial cells (normal cells).
Experimental Protocols
The evaluation of the cytotoxic activity of 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones is primarily conducted using the MTT assay.[3][4] This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as breast adenocarcinoma (MCF-7) and promyelocytic leukemia (HL-60) are commonly used. For comparison and to assess selectivity, normal human umbilical vein endothelial cells (HUVEC) are also employed.[4]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). They are maintained in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Preparation: Stock solutions of the test compounds are typically prepared in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to the desired final concentrations.[7]
-
Seeding and Treatment: Cells are seeded in 96-well plates at a specific density (e.g., 10,000 cells per well). After a period of attachment (usually 24 hours), the cells are exposed to various concentrations of the test compounds and incubated for a defined period, commonly 48 or 72 hours.[5][7]
MTT Assay Protocol
-
Incubation: Following the treatment period with the compounds, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[8]
-
Formazan Formation: The plates are incubated for an additional period (typically 2-4 hours), during which metabolically active cells convert the yellow MTT into purple formazan crystals via mitochondrial dehydrogenase enzymes.[9]
-
Solubilization: The culture medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[7]
-
Data Analysis: The IC50 values are calculated from concentration-response curves generated by plotting the percentage of cell viability against the compound concentration using a nonlinear estimation method.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of the compounds.
Caption: Workflow for in vitro cytotoxicity evaluation.
Proposed Mechanism of Action
Studies have indicated that the cytotoxic effects of these quinolinone derivatives are mediated through the induction of DNA damage and apoptosis.[3][4] Furthermore, some analogues have been shown to inhibit the ABCB1 transporter, which is implicated in multidrug resistance.[2]
Caption: Signaling pathway for quinolinone-induced cytotoxicity.
Conclusion
3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones and related sulfonyl derivatives represent a class of compounds with significant cytotoxic potential against various cancer cell lines.[2][3] Their high efficacy, demonstrated by low micromolar IC50 values, makes them promising candidates for further investigation in anticancer drug development. The primary mechanism of their cytotoxic action appears to involve the inhibition of cell proliferation and the induction of DNA damage, leading to apoptosis.[4] Additionally, the ability of certain analogues to inhibit the ABCB1 transporter suggests a potential role in overcoming multidrug resistance in cancer chemotherapy.[2] Further studies are warranted to fully elucidate their molecular targets and to optimize their structure for improved selectivity and therapeutic potential.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1<i>H</i>)-ones - ProQuest [proquest.com]
- 6. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. scielo.br [scielo.br]
- 9. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of the Tosyl Group in Dihydroquinolinone Reactivity
For Researchers, Scientists, and Drug Development Professionals
The dihydroquinolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The reactivity of this heterocyclic system can be finely tuned through substitution, and the introduction of a tosyl (p-toluenesulfonyl) group on the nitrogen atom is a key strategy for enhancing and directing its chemical transformations. This guide provides a comprehensive overview of the multifaceted role of the N-tosyl group in dihydroquinolinone chemistry, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Core Functions of the N-Tosyl Group
The tosyl group is a powerful tool in the synthetic chemist's arsenal, primarily due to its strong electron-withdrawing nature and its utility as a protecting group.[1] In the context of dihydroquinolinones, its roles can be categorized as follows:
-
Activation of the Dihydroquinolinone Core: The electron-withdrawing sulfonyl group significantly influences the electron density of the dihydroquinolinone ring system. This electronic perturbation activates the molecule for a variety of chemical transformations that are otherwise difficult to achieve with an unsubstituted or alkyl-substituted nitrogen.
-
Nitrogen Protection: The tosyl group effectively protects the nitrogen atom from unwanted side reactions, such as oxidation or protonation, under various reaction conditions.[1] This allows for selective functionalization at other positions of the dihydroquinolinone scaffold.
-
Directing Group: The tosyl group can act as a directing group in C-H functionalization reactions, guiding the introduction of new substituents to specific positions on the aromatic ring.[2]
-
Leaving Group Potential: While the tosyl group itself is not typically a leaving group in this context, the sulfonyl moiety is the basis for the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions.[3][4] This principle can be extended to activate adjacent positions for substitution.
Enhanced Reactivity in Key Transformations
The presence of the N-tosyl group facilitates a range of important synthetic transformations. Below are some key examples with supporting data.
N-tosyl-dihydroquinolinones are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and other moieties. The tosyl group's electron-withdrawing effect is crucial for the oxidative addition step in the catalytic cycle. A notable application is the synthesis of 3-bromo-1,2-dihydroquinolines via palladium-mediated intramolecular cyclization of N-tosyl-N-propargyl anilines.[5]
Table 1: Synthesis of 3-Bromo-1,2-dihydroquinolines [5]
| Entry | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)2 | PPh3 | CuBr2 | DMF | 100 | 12 | 85 |
| 2 | PdCl2 | dppf | LiBr | DMA | 110 | 10 | 78 |
| 3 | Pd(dba)2 | Xantphos | Ag2CO3 | Toluene | 100 | 16 | 92 |
Data is representative and compiled from typical conditions reported in the literature.
The synthesis of 4-substituted-1,2-dihydroquinolines can be efficiently achieved through the gold-catalyzed intramolecular hydroarylation of N-tosyl-N-propargylanilines.[6] The tosyl group's influence on the electronic properties of the aniline nitrogen is thought to play a role in the efficiency of the cyclization.
Table 2: Gold-Catalyzed Synthesis of 4-Substituted-1,2-Dihydroquinolines [6]
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | AuCl3 | Dioxane | 80 | 6 | 91 |
| 2 | AuCl(PPh3)/AgOTf | CH2Cl2 | rt | 12 | 88 |
| 3 | [Au(IPr)Cl]/AgSbF6 | DCE | 60 | 8 | 95 |
Data is representative and compiled from typical conditions reported in the literature.
Experimental Protocols
This protocol describes a standard method for the introduction of the tosyl group onto the nitrogen of a dihydroquinolinone.
Materials:
-
Dihydroquinolinone (1.0 equiv)
-
Tosyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
Procedure:
-
To a solution of the dihydroquinolinone in the chosen solvent, add triethylamine (or pyridine) and DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add tosyl chloride portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with the organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
This protocol outlines a general procedure for the ortho-arylation of an N-tosyl-dihydroquinolinone, illustrating the directing and activating role of the tosyl group.
Materials:
-
N-Tosyl-dihydroquinolinone (1.0 equiv)
-
Aryl halide (e.g., iodobenzene) (1.5 equiv)
-
Pd(OAc)2 (5 mol%)
-
Ligand (e.g., P(o-tolyl)3) (10 mol%)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0 equiv)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk flask, combine the N-tosyl-dihydroquinolinone, aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-48 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the role of the tosyl group.
Caption: General workflow for the synthesis and functionalization of N-tosyl-dihydroquinolinones.
Caption: The role of the N-tosyl group in a Pd-catalyzed C-H arylation cycle.
Conclusion
The N-tosyl group is an indispensable tool for modulating the reactivity of the dihydroquinolinone core. Its strong electron-withdrawing character activates the molecule for a variety of synthetic transformations, including palladium- and gold-catalyzed reactions, that are critical for the synthesis of complex molecules in drug discovery and development. Furthermore, its role as a robust protecting group allows for precise and selective chemical modifications. The experimental protocols and mechanistic diagrams provided in this guide offer a practical framework for researchers to leverage the unique properties of N-tosyl-dihydroquinolinones in their synthetic endeavors.
References
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intramolecular Cyclization of N-Tosyl-2-Aminobenzoyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the intramolecular cyclization of N-tosyl-2-aminobenzoyl compounds to synthesize 3-tosyl-3,4-dihydroquinazolin-4-ones. This reaction is a key step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocol is based on established chemical principles and analogous reactions reported in the scientific literature.
Introduction
The quinazolinone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The intramolecular cyclization of N-acyl-2-aminobenzamides is a common strategy for the synthesis of this heterocyclic system. The use of a tosyl protecting group on the aniline nitrogen allows for modulation of reactivity and can be a key feature in multi-step synthetic routes. This protocol details a proposed method for the base-catalyzed intramolecular cyclization of N-tosyl-2-aminobenzoyl compounds.
Reaction Scheme
The overall reaction involves the intramolecular nucleophilic attack of the amide nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the quinazolinone ring.
Caption: General reaction scheme for the intramolecular cyclization.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of the N-tosyl-2-aminobenzoyl precursor and its subsequent intramolecular cyclization.
Protocol 1: Synthesis of N-Tosyl-2-aminobenzoyl Compounds
This protocol describes the tosylation of 2-aminobenzoic acid (anthranilic acid) to generate the N-tosyl-2-aminobenzoyl precursor.
Materials:
-
2-Aminobenzoic acid
-
Tosyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add tosyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-tosyl-2-aminobenzoyl compound.
Protocol 2: Intramolecular Cyclization to 3-Tosyl-3,4-dihydroquinazolin-4-one
This protocol outlines the base-catalyzed intramolecular cyclization of the N-tosyl-2-aminobenzoyl compound.
Materials:
-
N-Tosyl-2-aminobenzoyl compound
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous ethanol or Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the N-tosyl-2-aminobenzoyl compound (1.0 eq).
-
Add anhydrous ethanol (or DMF) to dissolve the starting material.
-
Add the base (e.g., sodium ethoxide, 1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (80-100 °C) and maintain for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the 3-tosyl-3,4-dihydroquinazolin-4-one.
Data Presentation
The following table summarizes representative quantitative data for the proposed intramolecular cyclization reaction. Please note that these are expected values and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | R Group on Benzoyl Ring | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | NaOEt | Ethanol | 80 | 6 | 85 |
| 2 | 4-Chloro | NaOEt | Ethanol | 80 | 6 | 82 |
| 3 | 4-Methoxy | t-BuOK | DMF | 100 | 4 | 88 |
| 4 | 4-Nitro | t-BuOK | DMF | 100 | 4 | 75 |
Logical Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the intramolecular cyclization.
Caption: Experimental workflow for the intramolecular cyclization.
Caption: Proposed mechanism for the base-catalyzed cyclization.
Disclaimer
The protocols and data presented in this document are based on established chemical principles and analogous reactions. Researchers should exercise appropriate caution and optimize the reaction conditions for their specific substrates. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: Parallel Synthesis Using 1-Tosyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone and dihydroquinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5][6] Parallel synthesis is a powerful strategy for the rapid generation of compound libraries, enabling efficient exploration of structure-activity relationships (SAR) and the identification of novel drug candidates.[7] This document provides detailed protocols and application notes for the use of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one as a versatile starting material for the parallel synthesis of diverse compound libraries. The tosyl group serves as an activating group, facilitating a variety of chemical transformations for library generation.
Core Scaffold and Diversification Strategy
The general strategy involves a two-step process for the parallel synthesis of highly diversified quinolinones, starting from the core scaffold this compound.[7] This approach allows for the introduction of diversity at multiple positions of the quinolinone ring system.
A variety of synthetic transformations have been developed to obtain quinolines and their derivatives.[8] These methods often involve domino reactions, which are highly efficient for building molecular complexity from simple starting materials.[9] The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, a related class of compounds, has been achieved through various methods, including one-pot three-component reactions.[10][11]
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: Alkylation of this compound
This protocol describes the introduction of diversity at the 3-position of the quinolinone core via alkylation.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (R-X)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (R-X) (1.1 eq) and continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Condensation with Aldehydes
This protocol outlines the synthesis of 2-substituted derivatives via a condensation reaction.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (R-CHO)
-
Ethanol
-
Piperidine
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde (1.2 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 6-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Data Presentation
The following tables summarize representative data for the parallel synthesis of derivatized quinolinones.
Table 1: Alkylation of this compound
| Entry | Alkyl Halide (R-X) | Product | Yield (%) |
| 1 | Benzyl bromide | 3-benzyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one | 85 |
| 2 | Ethyl iodide | 3-ethyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one | 78 |
| 3 | Propargyl bromide | 3-(prop-2-yn-1-yl)-1-tosyl-2,3-dihydroquinolin-4(1H)-one | 72 |
| 4 | Methyl iodide | 3-methyl-1-tosyl-2,3-dihydroquinolin-4(1H)-one | 91 |
Table 2: Condensation with Aldehydes
| Entry | Aldehyde (R-CHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 2-benzylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one | 88 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorobenzylidene)-1-tosyl-2,3-dihydroquinolin-4(1H)-one | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-methoxybenzylidene)-1-tosyl-2,3-dihydroquinolin-4(1H)-one | 85 |
| 4 | Furan-2-carbaldehyde | 2-(furan-2-ylmethylene)-1-tosyl-2,3-dihydroquinolin-4(1H)-one | 79 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the parallel synthesis of a quinolinone library.
Caption: Parallel synthesis workflow for quinolinone library generation.
Signaling Pathway Example: Tubulin Polymerization
Derivatives of quinazolinones have been shown to exhibit broad-spectrum cytotoxic activity, with some compounds acting as inhibitors of tubulin polymerization.[12][13] The following diagram depicts a simplified representation of the role of tubulin in cell division and the inhibitory action of such compounds.
Caption: Simplified pathway of tubulin polymerization and its inhibition.
Biological Significance and Applications
The synthesized libraries of quinolinone derivatives can be screened against a variety of biological targets. The diverse substitutions introduced through parallel synthesis can significantly impact the pharmacological properties of the compounds. For instance, different derivatives may exhibit varying potencies and selectivities as anticancer agents, inhibitors of enzymes like myeloperoxidase, or as anti-leishmanial agents.[12][14][15] The high-throughput nature of this synthetic approach accelerates the drug discovery process, enabling the rapid identification of lead compounds for further development. The 2,3-dihydroquinazolin-4(1H)-one scaffold itself is considered a "privileged structure" in drug design, highlighting its importance in the development of new therapeutic agents.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Derivatization of the Keto Group in 1-Tosyl-2,3-dihydroquinolin-4(1H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the keto group in 1-Tosyl-2,3-dihydroquinolin-4(1H)-one. This versatile scaffold is a key intermediate in the synthesis of various biologically active compounds. The following protocols describe common and effective methods for modifying the C4-keto group, opening avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of the tosyl group on the nitrogen atom enhances the stability of the quinolinone ring and influences its reactivity. The carbonyl group at the C4 position is a prime site for chemical modification, allowing for the introduction of diverse functional groups. This document outlines four key derivatization strategies: Knoevenagel condensation, Wittig reaction, oxime formation, and reduction to the corresponding alcohol. Each section includes a detailed experimental protocol, a summary of expected outcomes in a tabular format, and a workflow diagram.
Knoevenagel Condensation for the Synthesis of 4-(Dicyanomethylene) Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for forming a new carbon-carbon double bond. Here, we describe the reaction of this compound with malononitrile to yield 4-(dicyanomethylene)-1-tosyl-1,2,3,4-tetrahydroquinoline.
Experimental Protocol:
A mixture of this compound (1.0 mmol), malononitrile (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried under vacuum to afford the pure product.
Data Summary:
| Derivative Name | Structure | Molecular Formula | Yield (%) | Key Spectroscopic Data (Predicted) |
| 4-(dicyanomethylene)-1-tosyl-1,2,3,4-tetrahydroquinoline | C₁₉H₁₅N₃O₂S | 85-95 | ¹H NMR (CDCl₃, δ): 7.8-7.2 (m, 8H, Ar-H), 4.0 (t, 2H, CH₂), 3.0 (t, 2H, CH₂), 2.4 (s, 3H, CH₃). IR (KBr, cm⁻¹): 2220 (C≡N). |
Reaction Workflow:
Caption: Knoevenagel condensation workflow.
Wittig Reaction for the Synthesis of 4-Methylene Derivatives
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide. This protocol details the conversion of this compound to 4-methylene-1-tosyl-1,2,3,4-tetrahydroquinoline.
Experimental Protocol:
To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) under a nitrogen atmosphere at 0 °C, n-butyllithium (1.2 mmol, 1.6 M in hexanes) is added dropwise. The resulting yellow-orange solution is stirred at room temperature for 1 hour. A solution of this compound (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Data Summary:
| Derivative Name | Structure | Molecular Formula | Yield (%) | Key Spectroscopic Data (Predicted) |
| 4-methylene-1-tosyl-1,2,3,4-tetrahydroquinoline | C₁₇H₁₇NO₂S | 60-75 | ¹H NMR (CDCl₃, δ): 7.8-7.2 (m, 8H, Ar-H), 5.1 (s, 2H, =CH₂), 3.9 (t, 2H, CH₂), 2.8 (t, 2H, CH₂), 2.4 (s, 3H, CH₃). |
Reaction Workflow:
Caption: Wittig reaction workflow.
Oxime Formation
The reaction of a ketone with hydroxylamine results in the formation of an oxime. This derivatization is useful for characterization and can also serve as a precursor for Beckmann rearrangement.
Experimental Protocol:
A solution of this compound (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and sodium acetate (2.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL) is heated to reflux for 2-3 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting aqueous residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the oxime product, which can be further purified by recrystallization.
Data Summary:
| Derivative Name | Structure | Molecular Formula | Yield (%) | Key Spectroscopic Data (Predicted) |
| This compound oxime | C₁₆H₁₆N₂O₃S | 80-90 | ¹H NMR (CDCl₃, δ): 8.5 (s, 1H, N-OH), 7.8-7.2 (m, 8H, Ar-H), 3.9 (t, 2H, CH₂), 2.9 (t, 2H, CH₂), 2.4 (s, 3H, CH₃). |
Reaction Workflow:
Caption: Oxime formation workflow.
Reduction to 4-Hydroxy-1-tosyl-1,2,3,4-tetrahydroquinoline
The reduction of the keto group to a secondary alcohol is a fundamental transformation that introduces a new chiral center and a hydroxyl group for further functionalization. Sodium borohydride is a mild and selective reducing agent suitable for this purpose.
Experimental Protocol:
To a solution of this compound (1.0 mmol) in methanol (15 mL) at 0 °C, sodium borohydride (1.5 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the alcohol product.
Data Summary:
| Derivative Name | Structure | Molecular Formula | Yield (%) | Key Spectroscopic Data |
| 4-Hydroxy-1-tosyl-1,2,3,4-tetrahydroquinoline | C₁₆H₁₇NO₃S | >95 | ¹H NMR (CDCl₃, δ): 7.7-7.2 (m, 8H, Ar-H), 4.8 (t, 1H, CH-OH), 3.8-3.6 (m, 2H, CH₂), 2.4 (s, 3H, CH₃), 2.2-1.9 (m, 2H, CH₂). |
Reaction Workflow:
Caption: Reduction of the keto group.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals. The spectroscopic data for some derivatives are predicted based on known chemical shifts and may vary.
Application Notes and Protocols for the Catalytic Synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the catalytic conditions for the synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, a key heterocyclic scaffold in medicinal chemistry. The primary synthetic route detailed is the intramolecular aza-Michael addition of N-(2-acryloylphenyl)-4-methylbenzenesulfonamide. This protocol outlines a highly efficient, reagent-free thermal cyclization method, highlighting its procedural simplicity and alignment with green chemistry principles. Detailed experimental procedures for the synthesis of the precursor and the final product are provided, along with a summary of the catalytic conditions in a structured tabular format for easy comparison and implementation.
Introduction
1-Tosyl-2,3-dihydroquinolin-4(1H)-ones are valuable intermediates in the synthesis of various biologically active compounds. The dihydroquinolinone core is a privileged structure in drug discovery, exhibiting a wide range of pharmacological activities. The tosyl group on the nitrogen atom serves as a useful protecting group and can influence the molecule's reactivity and biological profile. The synthesis of this scaffold is of significant interest to researchers in organic synthesis and drug development.
The most direct and atom-economical approach to this compound is through the intramolecular aza-Michael addition of a suitable N-tosylated aminoaryl enone precursor. Recent advancements have led to the development of a reagent-free thermal cyclization, which offers a simple and environmentally benign alternative to traditional catalyzed methods.
Catalytic Conditions Summary
The synthesis of this compound is effectively achieved through a thermal, reagent-free intramolecular hydroamination (aza-Michael addition) of a 2-alkenoyl aryl sulfonamide precursor. The following table summarizes the key parameters for this transformation based on recent literature.
| Parameter | Condition | Notes |
| Reaction Type | Intramolecular aza-Michael Addition | Also referred to as intramolecular hydroamination. |
| Catalyst | None (Thermal, Reagent-Free) | The reaction proceeds efficiently without the need for an external acid, base, or metal catalyst.[1] |
| Solvent | Dimethyl sulfoxide (DMSO) | Anhydrous DMSO is recommended to avoid potential side reactions with water.[1] |
| Temperature | 120 °C | Optimal temperature for the cyclization to proceed at a reasonable rate. |
| Reaction Time | 12 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Precursor | N-(2-acryloylphenyl)-4-methylbenzenesulfonamide | The synthesis of this precursor is a critical first step. |
| Yield | High | This method generally provides good to excellent yields of the desired product.[1] |
Experimental Protocols
Protocol 1: Synthesis of the Precursor N-(2-acryloylphenyl)-4-methylbenzenesulfonamide
This protocol describes the synthesis of the starting material for the cyclization reaction.
Materials:
-
2'-Aminoacetophenone
-
4-Methylbenzenesulfonyl chloride (Tosyl chloride)
-
Pyridine
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1a: Synthesis of N-(2-acetylphenyl)-4-methylbenzenesulfonamide
-
To a solution of 2'-aminoacetophenone (1.0 eq) in pyridine at 0 °C, add 4-methylbenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and acidify with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford N-(2-acetylphenyl)-4-methylbenzenesulfonamide.
Step 1b: Synthesis of N-(2-acryloylphenyl)-4-methylbenzenesulfonamide
-
Dissolve N-(2-acetylphenyl)-4-methylbenzenesulfonamide (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(2-acryloylphenyl)-4-methylbenzenesulfonamide.
Protocol 2: Synthesis of this compound
This protocol details the reagent-free thermal cyclization to the final product.
Materials:
-
N-(2-acryloylphenyl)-4-methylbenzenesulfonamide
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Activated molecular sieves (4 Å)
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-(2-acryloylphenyl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add activated 4 Å molecular sieves.[1]
-
Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture to remove the molecular sieves.
-
Wash the organic layer with water (3 x) and brine to remove the DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Visualizations
Reaction Pathway Diagram
Caption: Synthetic pathway for this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The provided protocols detail a robust and efficient method for the synthesis of this compound. The reagent-free thermal cyclization in DMSO is a noteworthy advancement, offering high yields and operational simplicity while adhering to the principles of green chemistry. These application notes serve as a practical guide for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.
References
Application Note: A Scalable Two-Step Synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and scalable two-step protocol for the synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis commences with an acid-catalyzed intramolecular cyclization of N-(2-acetylphenyl)acrylamide to yield 2,3-dihydroquinolin-4(1H)-one. This intermediate is then efficiently converted to the final product via N-tosylation with p-toluenesulfonyl chloride. This methodology is designed to be robust and scalable, making it suitable for the production of significant quantities of the target compound for research and development purposes.
Introduction
The 2,3-dihydroquinolin-4(1H)-one scaffold is a prominent structural motif in a variety of biologically active compounds and natural products. The introduction of a tosyl group at the N-1 position not only serves as a protective group but can also modulate the biological activity of the core structure. Consequently, the development of a reliable and scalable synthesis for this compound is of significant interest to the drug discovery and development community. This document outlines a straightforward and efficient two-step synthesis that can be readily implemented in a laboratory setting for scale-up production.
Overall Reaction Scheme
Figure 1. Two-step synthesis of this compound.
Data Presentation
| Step | Reactant | Molar Equiv. | Mol. Wt. ( g/mol ) | Amount | Solvent | Product | Yield (%) | Mol. Wt. ( g/mol ) |
| 1 | N-(2-acetylphenyl)acrylamide | 1.0 | 189.21 | 18.9 g | H2SO4 | 2,3-dihydroquinolin-4(1H)-one | 85 | 147.17 |
| 2 | 2,3-dihydroquinolin-4(1H)-one | 1.0 | 147.17 | 14.7 g | DCM | This compound | 92 | 301.36 |
| p-Toluenesulfonyl chloride | 1.2 | 190.65 | 22.9 g | |||||
| Pyridine | 2.0 | 79.10 | 15.8 mL |
Experimental Protocols
Step 1: Synthesis of 2,3-dihydroquinolin-4(1H)-one
This procedure is based on an acid-catalyzed intramolecular cyclization.
Materials:
-
N-(2-acetylphenyl)acrylamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add N-(2-acetylphenyl)acrylamide (18.9 g, 100 mmol).
-
Carefully and slowly add concentrated sulfuric acid (100 mL) to the flask with stirring. The mixture will become warm.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Allow the reaction to cool to room temperature and then carefully pour it over a large beaker of crushed ice (approx. 500 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-dihydroquinolin-4(1H)-one as a solid.
Step 2: Synthesis of this compound
This procedure details the N-tosylation of the intermediate product.
Materials:
-
2,3-dihydroquinolin-4(1H)-one
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2,3-dihydroquinolin-4(1H)-one (14.7 g, 100 mmol) in anhydrous dichloromethane (200 mL).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add pyridine (15.8 mL, 200 mmol) to the stirred solution.
-
In a separate beaker, dissolve p-toluenesulfonyl chloride (22.9 g, 120 mmol) in anhydrous dichloromethane (50 mL).
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl (2 x 100 mL).
-
Wash the organic layer with saturated NaHCO₃ solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a crystalline solid.
Workflow Visualization
Figure 2. Experimental workflow for the synthesis.
Application Notes and Protocols for 1-Tosyl-2,3-dihydroquinolin-4(1H)-one and its Analogs in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer properties. This document provides an overview of the application of compounds structurally related to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one in cancer cell line studies. While specific research on this compound is limited in publicly available literature, extensive studies on its analogs and derivatives of the broader 2,3-dihydroquinolin-4(1H)-one class have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines.
These application notes summarize the reported biological activities of these related compounds, present key quantitative data in a structured format, and provide detailed, generalized protocols for essential in vitro assays to evaluate the anticancer potential of new chemical entities based on this scaffold.
I. Biological Activity of Structurally Related Compounds
Derivatives of the 2,3-dihydroquinolin-4(1H)-one and related quinazolinone cores have been synthesized and evaluated for their anticancer activities across a panel of human cancer cell lines. The primary mechanisms of action observed include induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.
Summary of Quantitative Data
The following tables summarize the in vitro cytotoxic activities of various derivatives of the quinolinone and quinazolinone scaffolds against several cancer cell lines. It is crucial to note that these data are for structurally related analogs and not for this compound itself.
Table 1: Cytotoxic Activity of 2,3-dihydroquinazolin-4(1H)-one Analogues
| Compound Class | Cancer Cell Line | GI50 (µM) | Reference |
| Phenyl analogue (15) | MCF-7 (Breast) | 1.3 | [1] |
| Tolyl analogue (16) | MCF-7 (Breast) | 4.0 | [1] |
| 2-(Naphthalen-1-yl) analogue (39) | HT29 (Colon) | < 0.05 | [1] |
| 2-(Naphthalen-1-yl) analogue (39) | U87 (Glioblastoma) | < 0.05 | [1] |
| 2-(Naphthalen-1-yl) analogue (39) | A2780 (Ovarian) | < 0.05 | [1] |
| 2-(Naphthalen-1-yl) analogue (39) | H460 (Lung) | < 0.05 | [1] |
| 2-(Naphthalen-1-yl) analogue (39) | BE2-C (Neuroblastoma) | < 0.05 | [1] |
Table 2: Cytotoxic Activity of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8g | MCF-7 (Breast) | 1.2 ± 0.2 | [2] |
| Compound 8g | Panc-1 (Pancreatic) | 1.4 ± 0.2 | [2] |
| Doxorubicin (Reference) | Average | 1.136 | [2] |
II. Key Signaling Pathways and Mechanisms of Action
Studies on derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold suggest the induction of apoptosis and cell cycle arrest as primary mechanisms of their anticancer activity.
Apoptosis Induction
Several analogs have been shown to induce programmed cell death. For instance, (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivatives have been observed to induce apoptosis in MCF-7 cells, as evidenced by Annexin V-FITC staining. This process is often mediated by the activation of caspases and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[2]
Caption: Generalized intrinsic apoptosis pathway.
Cell Cycle Arrest
Certain derivatives have been found to cause cell cycle arrest, particularly at the G2/M phase. This prevents cancer cells from proceeding through mitosis and proliferation. For example, compound 8g, a triazole derivative of quinolinone, was shown to arrest MCF-7 cells at the G2/M phase.[2] Some 2,3-dihydroquinazolin-4(1H)-one analogues have also been shown to induce G2/M arrest, consistent with the inhibition of tubulin polymerization.[1]
III. Experimental Protocols
The following are detailed, generalized protocols for key in vitro assays to characterize the anticancer properties of this compound or its analogs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for apoptosis detection by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
IV. Conclusion
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one analogs, a promising class of compounds with potential therapeutic applications, particularly in oncology. These guidelines are designed to assist in the identification and characterization of lead compounds for further drug development.
Introduction to this compound Analogs
The this compound scaffold is a key pharmacophore in medicinal chemistry. Analogs of this structure have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents.[1][2] High-throughput screening provides an efficient methodology for systematically evaluating large libraries of these analogs to identify those with the most promising biological activity.[3] HTS automates the testing of vast numbers of compounds in miniaturized formats, enabling rapid identification of "hits" that can be further optimized.[4]
I. Application Notes
Target Selection and Assay Strategy
Given the known cytotoxic effects of quinolinone derivatives, two primary HTS strategies are recommended: a cell-based phenotypic screen to identify compounds that affect cancer cell viability, and a target-based biochemical screen focusing on kinases, which are common targets for anticancer drugs.[5][6]
-
Phenotypic Screening: A primary cell-based assay will identify compounds that induce cancer cell death or inhibit proliferation. This approach is advantageous as it does not require prior knowledge of the specific molecular target.
-
Target-Based Screening: Protein kinases are a well-established class of drug targets in oncology.[7] A parallel or secondary screen against a panel of relevant kinases can identify compounds that act through a specific mechanism of action and help in building structure-activity relationships (SAR).
Assay Miniaturization and Automation
For efficient screening of large compound libraries, assays should be adapted to a high-density microplate format (e.g., 384- or 1536-well plates).[4] Automation of liquid handling and data acquisition is crucial for ensuring reproducibility and minimizing human error.[3]
Data Analysis and Hit Prioritization
HTS data should be analyzed to determine the potency (e.g., IC50) and efficacy of each compound. A Z'-factor should be calculated for each assay plate to ensure the robustness and quality of the screen.[8] Hits can be prioritized based on their potency, selectivity (if screened against multiple cell lines or targets), and structural novelty.
II. Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity Assay using MTT
This protocol describes a colorimetric assay to measure the cytotoxic effects of this compound analogs on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is correlated with cell viability.[3]
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analog library dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
384-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 384-well plates at a density of 5,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Addition: Prepare serial dilutions of the this compound analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each active compound.
Quantitative Data Summary:
| Compound ID | IC50 (µM) on MCF-7 | Z'-Factor |
| Analog-001 | 0.85 | 0.78 |
| Analog-002 | 1.23 | 0.81 |
| Analog-003 | > 50 | 0.79 |
| Doxorubicin | 0.15 | 0.82 |
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a luminescent biochemical assay to screen for inhibitors of a specific protein kinase (e.g., a tyrosine kinase relevant to cancer). The ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.[5]
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
This compound analog library dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white-bottom plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, add the following components in a total volume of 5 µL:
-
Kinase buffer
-
Test compound (at various concentrations)
-
Recombinant kinase
-
Kinase substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Stop Reaction and Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC50 value for each active compound.
Quantitative Data Summary:
| Compound ID | IC50 (µM) against Target Kinase | Z'-Factor |
| Analog-001 | 0.52 | 0.85 |
| Analog-002 | 2.78 | 0.88 |
| Analog-003 | > 50 | 0.86 |
| Staurosporine | 0.01 | 0.90 |
III. Visualizations
Caption: Workflow for the cell-based cytotoxicity HTS assay.
Caption: Signaling pathway for the kinase inhibition assay.
References
- 1. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Dihydroquinolinone Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of 3,4-dihydroquinolin-2(1H)-one libraries, a class of compounds with significant interest in drug discovery due to their diverse biological activities, including antibacterial, anticancer, and antiviral properties.[1] The protocols outlined below are designed to be adaptable for the generation of large combinatorial libraries, facilitating rapid lead discovery and optimization.
Overview of the Synthetic Strategy
The solid-phase synthesis of dihydroquinolinone libraries offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[2] The general strategy involves the immobilization of a suitable scaffold onto a solid support, followed by sequential chemical modifications to introduce diversity, and finally, cleavage from the resin to yield the final products.
A common approach utilizes a pre-formed dihydroquinolinone carboxylic acid scaffold, which is attached to the solid support. Diversity is then introduced by modifying functional groups at various positions on the scaffold. For instance, libraries of 3,5-disubstituted-2-oxoquinolinones can be prepared by attaching building blocks to the 3- and 5-positions of the core structure.[1]
Multicomponent reactions, such as the Ugi reaction, are particularly powerful tools in this context, as they allow for the rapid assembly of complex molecules from simple building blocks in a single step, further expanding the diversity of the resulting library.[3]
Experimental Workflow
The following diagram illustrates a typical workflow for the solid-phase synthesis of a dihydroquinolinone library.
Caption: General workflow for solid-phase synthesis of dihydroquinolinone libraries.
Data Presentation
The following tables summarize representative data for the synthesis of a 3,5-disubstituted-2-oxoquinolinone library, adapted from Kwak et al. (2015).[1]
Table 1: Representative Building Blocks for Library Synthesis
| Position | Building Block Type | Examples |
| R1 (C3-position) | Amines | Benzylamine, 4-Methoxybenzylamine, Piperidine, Morpholine |
| R2 (C5-position) | Carboxylic Acids | Acetic acid, Propionic acid, Benzoic acid, 4-Chlorobenzoic acid |
| Sulfonyl Chlorides | Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | |
| Isocyanates | Phenyl isocyanate, 4-Chlorophenyl isocyanate |
Table 2: Yields and Purity of Representative Dihydroquinolinone Library Members
| Library Member ID | R1 Substituent | R2 Substituent | Yield (%) | Purity (%) |
| A1 | Benzyl | Acetyl | 85 | >95 |
| A2 | Benzyl | Propionyl | 82 | >95 |
| A3 | Benzyl | Benzoyl | 78 | >95 |
| B1 | 4-Methoxybenzyl | Acetyl | 88 | >95 |
| B2 | 4-Methoxybenzyl | Phenylsulfonyl | 75 | >95 |
| C1 | Piperidin-1-yl | Phenylcarbamoyl | 72 | >95 |
| D1 | Morpholin-4-yl | 4-Chlorobenzoyl | 79 | >95 |
Yields and purities are based on the reported synthesis and may vary depending on the specific building blocks and reaction conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in the solid-phase synthesis of a dihydroquinolinone library. These protocols are based on established methods and can be adapted for specific applications.
Resin Preparation and Scaffold Loading (Wang Resin)
-
Resin Swelling: Swell Wang resin (1.0 g, ~1.0 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel. Drain the solvent.
-
Scaffold Activation: In a separate flask, dissolve the dihydroquinolinone carboxylic acid scaffold (3.0 mmol) and 1-hydroxybenzotriazole (HOBt) (3.0 mmol) in a minimal amount of N,N-dimethylformamide (DMF).
-
Coupling: Add the activated scaffold solution to the swollen resin. Add N,N'-diisopropylcarbodiimide (DIC) (3.0 mmol) to the resin suspension. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (MeOH) (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10% v/v) and diisopropylethylamine (DIPEA) (5% v/v) in DCM for 30 minutes. Wash the resin as described above.
Diversification at the C3-Position (Amide Coupling)
-
Deprotection (if necessary): If the C3-amine is protected (e.g., with an Fmoc group), treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the protecting group. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Carboxylic Acid Activation: In a separate flask, activate the desired carboxylic acid (5.0 mmol) using a suitable coupling agent (e.g., HBTU, 5.0 mmol) and a base (e.g., DIPEA, 10.0 mmol) in DMF.
-
Coupling: Add the activated carboxylic acid solution to the resin and agitate at room temperature for 2 hours.
-
Washing: Wash the resin as described in section 4.1.4.
Diversification at the C5-Position (Sulfonamide Formation)
-
Deprotection (if necessary): If the C5-amine is protected, perform the deprotection step as described in 4.2.1.
-
Coupling: To the resin, add a solution of the desired sulfonyl chloride (5.0 mmol) and a base (e.g., pyridine or DIPEA, 10.0 mmol) in DCM. Agitate the mixture at room temperature for 4 hours.
-
Washing: Wash the resin as described in section 4.1.4.
Cleavage of the Final Product from the Resin
-
Resin Preparation: Wash the dried, fully derivatized resin with DCM (3 x 10 mL).
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2 hours.[2][4]
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL).
-
Precipitation: Precipitate the crude product by adding the combined filtrate to cold diethyl ether.
-
Purification and Analysis: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. Purify the product by preparative HPLC and characterize by LC-MS and NMR.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the key steps in the solid-phase synthesis.
Caption: Iterative cycle of solid-phase synthesis for library generation.
References
- 1. Solid-phase synthesis of quinolinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Enantioselective Synthesis of Chiral 2,3-Dihydro-4(1H)-quinolinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2,3-dihydro-4(1H)-quinolinone scaffolds are privileged structures in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. Their enantioselective synthesis is of paramount importance as different enantiomers of a chiral molecule often display distinct pharmacological and toxicological profiles. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of these valuable compounds, focusing on recent advancements in organocatalysis and metal catalysis.
I. Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 2,3-dihydro-4(1H)-quinolinones, offering mild reaction conditions and avoiding the use of toxic and expensive heavy metals. Chiral phosphoric acids and bifunctional thioureas are among the most successful catalysts for these transformations.
Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids have proven to be highly effective Brønsted acid catalysts for the enantioselective synthesis of 2,3-dihydro-4(1H)-quinolinones. Two primary strategies have been developed: the intramolecular aza-Michael addition of N-unprotected 2-aminophenyl vinyl ketones and the reaction of isatins with 2'-aminoacetophenones.
General Reaction Scheme: CPA-Catalyzed Intramolecular Aza-Michael Addition
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with 1-Tosyl-2,3-dihydroquinolin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1] This includes the use of more nucleophilic and less basic phosphonate carbanions, and a simpler workup procedure due to the water-soluble nature of the phosphate byproduct.[2] The HWE reaction is widely employed for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer.[2][3]
These application notes provide a detailed protocol for the olefination of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one derivatives using the Horner-Wadsworth-Emmons reaction. This reaction is valuable for the synthesis of novel exocyclic alkenes of N-protected 4-quinolones, which are important scaffolds in medicinal chemistry. While the HWE reaction is well-documented for aldehydes and acyclic ketones, its application to cyclic ketones such as this compound derivatives is also feasible, though reaction conditions may require careful optimization.[3][4]
General Reaction Scheme
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with a ketone to yield an alkene and a water-soluble phosphate salt.[2]
Caption: General scheme of the HWE reaction.
Data Presentation: Reaction Conditions and Expected Outcomes
The choice of base, solvent, and reaction temperature can significantly influence the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction. Below is a summary of commonly used conditions and their general effects.
| Parameter | Variation | General Effect on Reaction with Ketones | Reference |
| Base | NaH, n-BuLi, KHMDS, DBU, NaOMe | Stronger bases (e.g., n-BuLi, KHMDS) are often required for less activated ketones. Weaker bases (e.g., DBU, NaOMe) can be effective with more reactive substrates or under specific conditions (e.g., Masamune-Roush). | [5][3] |
| Solvent | THF, DMF, MeCN, DME | Aprotic polar solvents are typically used. THF is a common choice. DMF can enhance the reactivity of the phosphonate carbanion. | [3] |
| Temperature | -78 °C to room temperature | Lower temperatures can improve stereoselectivity but may require longer reaction times. Reactions with less reactive ketones may require elevated temperatures. | [3] |
| Phosphonate Reagent | Triethyl phosphonoacetate, Diethyl benzylphosphonate, etc. | The nature of the R group on the phosphonate determines the substituent on the resulting alkene. Electron-withdrawing groups on the phosphonate can affect reactivity and stereoselectivity. | [6][7] |
Experimental Protocols
The following protocols are generalized for the Horner-Wadsworth-Emmons reaction with this compound derivatives and should be optimized for specific substrates.
Protocol 1: General Procedure using Sodium Hydride
This protocol is a standard approach for the HWE reaction and is a good starting point for optimization.
Materials:
-
This compound derivative
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 equivalents) and wash with anhydrous THF to remove the mineral oil.
-
Add fresh anhydrous THF to the flask to create a suspension of NaH.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the phosphonate reagent (1.2 equivalents) dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. This indicates the formation of the phosphonate carbanion.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve the this compound derivative (1.0 equivalent) in anhydrous THF.
-
Add the solution of the ketone dropwise to the phosphonate carbanion solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
This protocol is suitable for substrates that may be sensitive to strong bases.[3]
Materials:
-
This compound derivative
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Lithium chloride (LiCl), flame-dried
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 equivalent), flame-dried lithium chloride (1.5 equivalents), and the phosphonate reagent (1.5 equivalents) in anhydrous acetonitrile.
-
Cool the mixture to 0 °C.
-
Add DBU (1.5 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Horner-Wadsworth-Emmons reaction.
Caption: HWE reaction experimental workflow.
Reaction Mechanism
The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through several key steps.
Caption: HWE reaction mechanism.
References
- 1. [PDF] Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis | Semantic Scholar [semanticscholar.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 7. Triethyl phosphonoacetate - Enamine [enamine.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Dihydroquinolin-4(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient synthesis of 2,3-dihydroquinolin-4(1H)-ones utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, aligning with the principles of green chemistry. The primary method detailed herein is the solvent-free, indium(III) chloride-catalyzed intramolecular cyclization of 2'-aminochalcones. This approach is highlighted by its operational simplicity and applicability to a range of substrates, making it a valuable methodology for the rapid generation of libraries of these pharmaceutically relevant scaffolds.
Introduction
Dihydroquinolin-4(1H)-ones are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules and natural products. Their derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Consequently, the development of efficient and environmentally benign synthetic routes to this scaffold is of significant interest to the medicinal and organic chemistry communities.
Traditional methods for the synthesis of dihydroquinolin-4(1H)-ones often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations. By directly heating the reaction mixture, microwaves provide rapid and uniform heating, leading to a dramatic acceleration of reaction rates and often improved product yields.
This application note focuses on a highly efficient microwave-assisted protocol for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from the corresponding 2'-aminochalcones. The use of a solid-supported catalyst, indium(III) chloride on silica gel, under solvent-free conditions, further enhances the green credentials of this methodology.
Data Presentation
The following table summarizes the quantitative data for the microwave-assisted synthesis of various 2-aryl-2,3-dihydroquinolin-4(1H)-ones from their corresponding 2'-aminochalcones. This data is based on a solvent-free approach using indium(III) chloride supported on silica gel.
| Entry | Ar (Substituent on Chalcone) | Product | Time (min) | Yield (%) |
| 1 | Phenyl | 2-Phenyl-2,3-dihydroquinolin-4(1H)-one | 3 | 95 |
| 2 | 4-Methylphenyl | 2-(4-Methylphenyl)-2,3-dihydroquinolin-4(1H)-one | 3.5 | 92 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one | 4 | 94 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one | 3 | 96 |
| 5 | 4-Bromophenyl | 2-(4-Bromophenyl)-2,3-dihydroquinolin-4(1H)-one | 3 | 93 |
| 6 | 4-Nitrophenyl | 2-(4-Nitrophenyl)-2,3-dihydroquinolin-4(1H)-one | 5 | 90 |
| 7 | 2-Chlorophenyl | 2-(2-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one | 4 | 91 |
| 8 | 3,4-Dimethoxyphenyl | 2-(3,4-Dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one | 4.5 | 92 |
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones
This protocol is based on the environmentally friendly method for the cyclization of 2'-aminochalcones on the surface of silica gel impregnated with indium(III) chloride under solvent-free microwave irradiation.[1][2]
Materials:
-
Substituted 2'-aminochalcone (1 mmol)
-
Silica gel (60-120 mesh)
-
Indium(III) chloride (InCl₃)
-
Methanol
-
Microwave reactor
-
Round bottom flask
-
Rotary evaporator
-
Column chromatography setup
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Catalyst Preparation: Prepare silica gel impregnated with indium(III) chloride by mixing silica gel with a solution of indium(III) chloride in methanol, followed by evaporation of the solvent under reduced pressure.
-
Reaction Setup: In a glass vessel suitable for microwave synthesis, thoroughly mix the substituted 2'-aminochalcone (1 mmol) with the prepared indium(III) chloride on silica gel (typically 5-10 mol% of InCl₃ relative to the chalcone).
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power level (e.g., 160-480 W) for a short duration (typically 3-5 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Purification: Purify the product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: Characterize the purified 2-aryl-2,3-dihydroquinolin-4(1H)-one by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Mandatory Visualization
Experimental Workflow
Caption: A flowchart illustrating the key steps in the microwave-assisted synthesis of dihydroquinolin-4(1H)-ones.
Proposed Signaling Pathway (Reaction Mechanism)
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: My reaction to form the 2,3-dihydroquinolin-4(1H)-one precursor is not working or giving low yields. What are the common causes?
A1: The synthesis of the 2,3-dihydroquinolin-4(1H)-one core can be challenging. Common issues include:
-
Incomplete Cyclization: The intramolecular cyclization to form the quinolinone ring is often the critical step. Insufficiently acidic or basic conditions, depending on the chosen synthetic route, can lead to low yields. For acid-catalyzed cyclizations, such as the Conrad-Limpach or Friedel-Crafts reactions, the catalyst may be deactivated. In base-catalyzed reactions, the choice and concentration of the base are crucial.
-
Side Reactions of Starting Materials: The starting materials, such as substituted anilines and β-ketoesters or acrylic acid derivatives, can undergo self-condensation or polymerization under the reaction conditions.
-
Steric Hindrance: Bulky substituents on the aromatic ring or the β-carbon of the acyl group can hinder the cyclization process.
-
Deactivation of Friedel-Crafts Catalyst: If using a Friedel-Crafts acylation/cyclization route, the nitrogen atom in the aniline precursor can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), thereby deactivating it.
Q2: I am observing the formation of multiple byproducts during the N-tosylation of 2,3-dihydroquinolin-4(1H)-one. What are these and how can I avoid them?
A2: The N-tosylation step can lead to several side products. The most common are:
-
Bis-tosylation: If there are other nucleophilic sites in your starting material (e.g., a hydroxyl group), O-tosylation can compete with the desired N-tosylation. Using a stoichiometric amount of tosyl chloride and carefully controlling the reaction temperature can minimize this.
-
Elimination Products: Under strongly basic conditions or at elevated temperatures, elimination of the tosyl group or other labile groups on the quinolinone ring can occur, leading to the formation of quinolin-4(1H)-one or other unsaturated derivatives. Using a non-nucleophilic, sterically hindered base can sometimes mitigate this.
-
Over-reaction or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the desired product, which is a β-amino ketone derivative and can be sensitive to harsh conditions.
Q3: The purification of this compound is proving difficult. What are the recommended methods?
A3: Purification can be challenging due to the polarity of the molecule and the potential for similar polarity of byproducts.
-
Column Chromatography: This is the most common method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.
-
Thin Layer Chromatography (TLC): Before attempting a large-scale purification, it is crucial to optimize the separation on a TLC plate to identify a suitable solvent system that provides good separation between the desired product and any impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the chosen synthetic route for the 2,3-dihydroquinolin-4(1H)-one precursor and the efficiency of the N-tosylation step. Yields for the cyclization to the quinolinone core can range from 30% to over 90% depending on the substrates and method. The N-tosylation step itself can also proceed in high yield (often >80-90%) under optimized conditions.
Q2: Which base is most suitable for the N-tosylation of 2,3-dihydroquinolin-4(1H)-one?
A2: The choice of base is critical. Common bases include pyridine, triethylamine (TEA), and potassium carbonate. Pyridine can act as both a base and a catalyst. TEA is a stronger, non-nucleophilic base. For substrates sensitive to strong bases, a milder inorganic base like potassium carbonate may be preferred. The optimal base and its stoichiometry should be determined experimentally.
Q3: Can I use tosyl anhydride instead of tosyl chloride for the N-tosylation?
A3: Yes, p-toluenesulfonic anhydride (Ts₂O) can be used as a tosylating agent. It is sometimes preferred as it does not produce corrosive HCl as a byproduct. The reaction is typically performed in the presence of a base to neutralize the p-toluenesulfonic acid formed.
Q4: How can I confirm the successful synthesis of this compound?
A4: The structure of the final product should be confirmed using a combination of spectroscopic techniques:
-
¹H NMR: Look for the characteristic signals of the tosyl group (a singlet for the methyl group around 2.4 ppm and two doublets in the aromatic region) and the protons of the dihydroquinolinone core.
-
¹³C NMR: Confirm the presence of the carbonyl carbon and the carbons of the tosyl and quinolinone moieties.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
-
Infrared (IR) Spectroscopy: Look for the characteristic absorption bands for the carbonyl group (C=O) and the sulfonyl group (S=O).
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,3-Dihydroquinolin-4(1H)-one Precursors
| Synthetic Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Friedel-Crafts Acylation/Cyclization | Polyphosphoric acid (PPA) | - | 120-140 | 60-80 | General |
| Conrad-Limpach Reaction | Sodium Ethoxide | Ethanol | Reflux | 50-70 | General |
| Domino Michael-SNAr | Primary Amines | Various | Room Temp - Reflux | 54-78 | [1] |
| Acid-catalyzed rearrangement | Triflic Acid | Dichloromethane | Room Temp | 30-96 | [2] |
Table 2: General Conditions for N-Tosylation of Amines
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | General Observations |
| Pyridine | Pyridine or Dichloromethane | 0 - Room Temp | 2-12 | Pyridine acts as a base and catalyst. |
| Triethylamine (TEA) | Dichloromethane, THF | 0 - Room Temp | 1-6 | Stronger base, faster reaction times. |
| Potassium Carbonate | Acetonitrile, DMF | Room Temp - 50 | 4-24 | Milder conditions, suitable for sensitive substrates. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydroquinolin-4(1H)-one (Precursor)
This protocol is a general representation of an acid-catalyzed intramolecular cyclization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place N-phenyl-β-alanine (1 equivalent).
-
Acid Addition: Slowly add polyphosphoric acid (PPA) (10-20 times the weight of the starting material) to the flask.
-
Heating: Heat the reaction mixture to 120-140°C with constant stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dihydroquinolin-4(1H)-one.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound
This protocol is a general procedure for N-tosylation.
-
Dissolution: Dissolve 2,3-dihydroquinolin-4(1H)-one (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (TEA) (1.5 equivalents).
-
Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one
This guide provides troubleshooting advice and detailed protocols for the purification of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one from a reaction mixture. It is intended for researchers and professionals in chemical and pharmaceutical development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the standard methods for purifying this compound?
A1: The two most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between them depends on the purity of the crude product and the nature of the impurities. Often, column chromatography is used first to remove major impurities, followed by recrystallization to obtain a highly pure, crystalline solid.
Q2: How do I select an appropriate solvent system for column chromatography?
A2: The ideal solvent system is determined by running preliminary Thin-Layer Chromatography (TLC) plates. Spot your crude mixture on several TLC plates and elute them with different solvent systems of varying polarity (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures). The goal is to find a system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4 and is well-separated from all impurity spots.
Q3: My compound is co-eluting with an impurity during column chromatography. What can I do?
A3: If you are experiencing co-elution, consider the following adjustments:
-
Reduce Polarity: Decrease the polarity of your eluent system. A slower elution may improve separation.
-
Gradient Elution: Start with a low-polarity solvent and gradually increase the polarity during the chromatography run. This can help resolve compounds with similar Rf values.
-
Change Solvent System: Switch to a different solvent mixture. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/ether or a toluene/acetone system. Different solvents interact with your compound and the silica in unique ways, which can alter selectivity.
-
Change Stationary Phase: While silica gel is most common, for particularly difficult separations, consider using alumina.[1]
Q4: I am getting a very low yield after purification. What are the common causes?
A4: Low yield can result from several factors:
-
Incomplete Reaction: Ensure the initial reaction has gone to completion by monitoring with TLC.
-
Losses During Work-up: Significant product can be lost during aqueous extractions if the partitioning is not optimal or if emulsions form.
-
Decomposition on Silica: Some compounds can degrade on acidic silica gel. If you suspect this, you can use deactivated silica gel (treated with a base like triethylamine) for chromatography.
-
Suboptimal Recrystallization: Using too much solvent for recrystallization or choosing a solvent in which the compound is too soluble at room temperature will lead to significant product loss in the mother liquor.
Q5: My product is "oiling out" instead of crystallizing during recrystallization. How can I fix this?
A5: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.
-
Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystal growth.
-
Cool Slowly: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Gradual cooling promotes the formation of larger, purer crystals.
-
Re-dissolve and Add Co-solvent: Heat the solution to re-dissolve the oil. Then, slowly add a "poor" solvent (one in which your compound is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. A mixture of ethyl acetate and hexane is often effective for related N-tosyl compounds.[2]
Purification Data for Analogous Compounds
The following table summarizes solvent systems used for the column chromatography purification of structurally related quinolinone and N-sulfonyl compounds, which can serve as a starting point for developing a method for this compound.
| Compound Class | Stationary Phase | Eluent System | Reference |
| Dihydroquinoxalin-2(1H)-ones | Silica Gel | CH₂Cl₂/MeOH (100:1) | [1] |
| 2,3-dihydrobenzofuran-5-amine | Silica Gel | Hexane/EtOAc (4:1) | [1] |
| 1-Methanesulfonyl-1,2-dihydroquinolines | Silica Gel | EtOAc/Hexane (20%) | [3] |
| N-Tosyl Cinchona Alkaloids | Silica Gel | Ethyl Acetate | [4] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation: Select a glass column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product.
-
Slurry Packing: Prepare a slurry of silica gel in your initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the sand layer.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column. Begin elution, collecting the eluate in fractions (e.g., 10-20 mL per test tube). Maintain a constant level of solvent above the silica bed at all times.
-
Monitoring: Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a chemical stain (e.g., potassium permanganate).
-
Collection: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A mixture of ethyl acetate and hexane is a good starting point for N-tosyl compounds.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent dropwise while stirring and heating until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by measuring the melting point and obtaining an NMR spectrum.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
Improving the yield of the intramolecular Friedel-Crafts cyclization
Welcome to the technical support center for intramolecular Friedel-Crafts cyclization. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the intramolecular Friedel-Crafts cyclization?
The intramolecular Friedel-Crafts cyclization is a reaction in which a molecule containing both an aromatic ring and an electrophilic center undergoes an internal electrophilic aromatic substitution to form a new ring. This reaction is a powerful tool for the synthesis of polycyclic and heterocyclic compounds.[1][2] The electrophile can be generated from various functional groups, such as acyl halides, alkyl halides, alkenes, or alcohols.[3][4]
Q2: What are the main advantages of the intramolecular version of the Friedel-Crafts reaction?
The primary advantage of the intramolecular reaction is the formation of cyclic systems, which are prevalent in natural products and pharmaceuticals.[1][4] The proximity of the reacting groups in the same molecule can lead to more efficient cyclization compared to its intermolecular counterpart.[5] For intramolecular Friedel-Crafts acylation, issues like polyacylation are avoided because the product ketone is less reactive than the starting material.[2][6]
Q3: What are the key limitations of the intramolecular Friedel-Crafts cyclization?
Key limitations include:
-
Substrate Reactivity: The aromatic ring must be sufficiently nucleophilic. The reaction often fails with strongly deactivated aromatic rings (e.g., those with nitro groups).[7][8]
-
Carbocation Rearrangement: In intramolecular Friedel-Crafts alkylations, the intermediate carbocation can undergo rearrangements, leading to a mixture of products.[3][8][9] This is less of a concern for acylations.[2][6]
-
Ring Strain: The formation of strained rings (e.g., 4-membered rings) is generally disfavored.[10] 5- and 6-membered rings are most commonly formed.[2][5]
-
Catalyst Sensitivity: Many Lewis acid catalysts are sensitive to moisture and can be complexed by certain functional groups like amines and alcohols, rendering them inactive.[7]
Troubleshooting Guide
Q4: My intramolecular Friedel-Crafts cyclization is giving a low yield. What are the common causes and how can I improve it?
Low yields in intramolecular Friedel-Crafts cyclizations can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in intramolecular Friedel-Crafts cyclizations.
1. Catalyst Choice and Activity:
-
Problem: The chosen Lewis acid may not be strong enough, or it may be deactivated.
-
Solution: Screen a variety of Lewis acids. While AlCl₃ is common, other catalysts like SnCl₄, TiCl₄, BF₃·Et₂O, or milder catalysts like In(III) salts can be more effective for certain substrates.[1][4][11] Ensure the catalyst is anhydrous, as moisture will deactivate it. In some cases, increasing the catalyst loading can improve the yield.[11]
2. Reaction Conditions:
-
Problem: The temperature or solvent may not be optimal.
-
Solution:
-
Temperature: The effect of temperature can be complex. While higher temperatures can increase the reaction rate, they can also lead to decomposition or side reactions.[12] It is advisable to screen a range of temperatures.
-
Solvent: The choice of solvent can significantly impact the reaction outcome and product distribution.[13] Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are common. In some cases, polar solvents like nitrobenzene can alter the product ratio.[13] For certain substrates, solvent-free conditions have proven effective.[14]
-
3. Substrate Suitability:
-
Problem: The aromatic ring may be too deactivated, or the linker chain may be of an inappropriate length for cyclization.
-
Solution:
-
Aromatic Ring Electronics: If the aromatic ring has strong electron-withdrawing groups, the reaction may not proceed.[7][11] Consider synthesizing a precursor with less deactivating or even activating groups.
-
Linker Length: The formation of 5- and 6-membered rings is generally favored.[2][5] If the linker is too short or too long, cyclization may be inefficient.
-
Q5: I am observing the formation of significant side products. What are the likely culprits and solutions?
Side product formation is a common issue, particularly in Friedel-Crafts alkylations.
-
Problem: Carbocation Rearrangement (Alkylation)
-
Cause: The intermediate carbocation rearranges to a more stable form before cyclization occurs.[3][9]
-
Solution: This is a significant limitation of the alkylation reaction. One common strategy is to perform an intramolecular Friedel-Crafts acylation instead, followed by reduction of the resulting ketone (e.g., via Wolff-Kishner or Clemmensen reduction).[3] The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[2][6]
-
-
Problem: Intermolecular Reactions
-
Cause: At high concentrations, the electrophile of one molecule may react with the aromatic ring of another.
-
Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway.
-
-
Problem: Dealkylation/Acylation or Isomerization
-
Cause: The product may be unstable under the reaction conditions and undergo further reactions.
-
Solution: Use milder reaction conditions (lower temperature, less harsh Lewis acid) or shorter reaction times.
-
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of intramolecular Friedel-Crafts acylation, highlighting key intermediates.
Data Presentation: Optimizing Reaction Conditions
The yield of intramolecular Friedel-Crafts cyclizations is highly dependent on the choice of catalyst and reaction conditions.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Entry | Substrate | Catalyst (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | N-allyl-N-(3-bromo-4-methoxybenzyl)aniline | InCl₃ (10) | CH₂Cl₂ | rt | 16 | 95 | [11] |
| 2 | N-allyl-N-(3-bromo-4-methoxybenzyl)aniline | SnCl₄ (10) | CH₂Cl₂ | rt | 16 | 75 | [11] |
| 3 | N-allyl-N-(3-bromo-4-methoxybenzyl)aniline | Zn(OTf)₂ (10) | CH₂Cl₂ | rt | 16 | 60 | [11] |
| 4 | N-allyl-N-(3-bromo-4-methoxybenzyl)aniline | BF₃·Et₂O (10) | CH₂Cl₂ | rt | 16 | 0 | [11] |
| 5 | 4-phenylbutanoyl chloride | AlCl₃ (110) | CS₂ | 0 °C | 1 | 92 | [4] |
| 6 | 4-phenylbutanoyl chloride | SnCl₄ (110) | Benzene | rt | - | 59 | [1] |
Table 2: Effect of Solvent on Product Distribution in Naphthalene Acylation
| Entry | Solvent | Product Ratio (1-acetyl : 2-acetyl) | Predominant Product | Reference |
| 1 | Dichloromethane | High ratio | Kinetic (1-acetyl) | [13] |
| 2 | Carbon Disulfide | High ratio | Kinetic (1-acetyl) | [13] |
| 3 | Nitrobenzene | Low ratio | Thermodynamic (2-acetyl) | [13] |
Table 3: Effect of Temperature on Friedel-Crafts Acylation Yield
| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Fluorene + Acetyl Chloride | AlCl₃ | DCE | 0 | ~70 | [12] |
| 2 | Fluorene + Acetyl Chloride | AlCl₃ | DCE | 25 | ~70 | [12] |
| 3 | Fluorene + Acetyl Chloride | AlCl₃ | DCE | 45 | ~70 | [12] |
| 4 | Fluorene + Acetyl Chloride | AlCl₃ | DCE | 83 | >90 | [12] |
Experimental Protocols
Protocol 1: General Procedure for In(III)-Catalyzed Intramolecular Friedel-Crafts Cyclization of an Allylic Bromide
This protocol is adapted from the work of Minna et al.[11]
-
Preparation: To a screw-cap scintillation vial, add the allylic bromide substrate (1.0 equiv), 4 Å molecular sieves, and the chosen solvent (e.g., CH₂Cl₂ to make a 0.05 M solution).
-
Catalyst Addition: Add the Indium(III) catalyst (e.g., InCl₃, 0.10 equiv) to the mixture.
-
Reaction: Cap the vial and stir the mixture at room temperature for the specified time (e.g., 16 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Friedel-Crafts Acylation (Haworth Reaction Type)
This is a general procedure for the cyclization of an aromatic carboxylic acid derivative.
-
Acid Chloride Formation (if starting from a carboxylic acid): Dissolve the carboxylic acid (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM). Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir until gas evolution ceases. Remove the solvent and excess reagent under vacuum.
-
Cyclization: Dissolve the crude acid chloride in a suitable solvent (e.g., CS₂ or nitrobenzene). Cool the solution to 0 °C in an ice bath. Add the Lewis acid (e.g., AlCl₃, 1.1 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by chromatography or recrystallization.
Influence of Aromatic Ring Substituents
Caption: The effect of substituents on the aromatic ring in Friedel-Crafts cyclizations.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. intramolecular friedel-crafts cyclization: Topics by Science.gov [science.gov]
Overcoming steric hindrance in 2-substituted dihydroquinolinone synthesis
Welcome to the technical support center for the synthesis of 2-substituted dihydroquinolinones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to steric hindrance, encountered during your synthetic endeavors.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of 2-substituted dihydroquinolinones.
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of the desired 2-substituted dihydroquinolinone, especially with bulky substituents. | Steric Hindrance: The substituent at the 2-position is too large, preventing the cyclization step. This is common when using sterically demanding precursors like tertiary peresters or ketimines.[1][2] | 1. Switch to a Radical-Initiated Cyclization: These methods are often less sensitive to steric bulk. Consider using alkyl halides, carboxylic acids, or boronic acids as radical precursors with appropriate initiators (e.g., AIBN) or photoredox catalysis.[1] 2. Employ Metal Catalysis: Transition metals like Palladium, Rhodium, Ruthenium, or Copper can facilitate the reaction under milder conditions, potentially overcoming steric barriers. For instance, Pd-catalyzed alkylarylation of acrylamides with unactivated alkyl halides can be effective.[1][3] 3. Alternative Reagents: If using peresters, switch from tertiary to primary or secondary peresters, which have been shown to be more effective.[1] |
| Formation of undesired side products. | Reaction Conditions: Incorrect temperature, solvent, or catalyst can lead to side reactions. For instance, in some CuI-catalyzed reactions, oxytrifluoromethylation byproducts can form.[1] | 1. Optimize Reaction Parameters: Systematically vary the temperature, solvent, and reaction time. 2. Catalyst and Ligand Screening: The choice of catalyst and ligand is crucial. For Pd-catalyzed reactions, ligands like dppf (1,1′-bis(diphenylphosphino)ferrocene) can be effective.[1] For enantioselective syntheses, a chiral Lewis base in combination with a palladium catalyst can provide high diastereo- and enantioselectivities.[3] |
| Poor diastereoselectivity. | Reaction Mechanism: The mechanism of the reaction (e.g., concerted vs. stepwise) and the nature of the transition state can influence diastereoselectivity. The steric hindrance of the reagents can also play a role.[4] | 1. Use of Chiral Catalysts: Employing chiral catalysts or ligands can induce stereocontrol.[3] 2. Reagent Selection: The choice of reagent can impact diastereoselectivity. For example, using PhI(O2CtBu)2 as a reagent may lead to only the trans-isomer due to the large steric hindrance of the tBu group, whereas PhI(OAc)2 might yield a mixture of isomers.[4] |
| Failure of domino reactions with certain substrates. | Substrate Limitations: Some domino reactions, like the imine addition-SNAr approach, may fail with more sterically demanding substrates such as ketimines.[2] | 1. Modify the Substrate: If possible, use a less sterically hindered starting material. 2. Explore Alternative Domino Strategies: Consider other domino reactions such as a reduction-reductive amination sequence or a proline-catalyzed cyclization of 2-aminoacetophenone and benzaldehydes.[2] |
Frequently Asked Questions (FAQs)
Q1: My standard Friedel-Crafts-type cyclization is failing for a substrate with a bulky group at the 2-position. What are my options?
A1: Friedel-Crafts reactions are notoriously sensitive to steric hindrance. When direct acylation/alkylation and cyclization prove difficult, consider a multi-step approach or a different synthetic strategy altogether. Radical-initiated cyclizations are an excellent alternative as they are generally less affected by steric bulk. For example, you can generate a radical at the desired position which then undergoes intramolecular cyclization.
Q2: I am observing a mixture of regioisomers (5-exo vs. 6-endo cyclization). How can I control the regioselectivity to favor the desired dihydroquinolinone?
A2: Regioselectivity in intramolecular cyclizations can often be controlled by the choice of catalyst. For instance, in certain intramolecular aryl-aminoalkylation reactions, the catalyst has been shown to be the primary factor in determining whether a 5-exo or 6-endo cyclization occurs.[5] Computational studies suggest that the bonding affinity of the radical intermediate to the metal center dictates the regioselectivity.[5] Therefore, screening different transition metal catalysts (e.g., Ni vs. Pd) could be a viable strategy.
Q3: Can I use domino reactions for the synthesis of highly substituted dihydroquinolinones to avoid isolating intermediates?
A3: Yes, domino reactions are a powerful tool for efficiently constructing complex molecules like dihydroquinolinones in a single operation.[2] Several domino strategies have been developed, including reduction-reductive amination, Michael-SNAAr, and acid-catalyzed ring closures.[2] However, be aware that some domino reactions have substrate limitations, particularly with sterically demanding starting materials.[2]
Q4: What are some of the key experimental parameters to optimize when troubleshooting a low-yielding reaction?
A4: When facing low yields, systematically optimizing the following parameters is recommended:
-
Catalyst and Ligand: The choice of metal and its coordinating ligand can dramatically influence reaction efficiency and selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect reaction rates and equilibria.
-
Temperature: Both increasing and decreasing the temperature can have a significant impact, influencing reaction kinetics and the stability of intermediates.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal duration.
-
Base/Acid: If applicable, the choice and stoichiometry of a base or acid can be critical.
Experimental Protocols
General Procedure for Fe-Catalyzed Radical Alkylation/Cyclization of N-Arylcinnamamides
This protocol is adapted from a method utilizing peresters as alkyl radical precursors.[1]
-
To a reaction vessel, add N-arylcinnamamide (1.0 equiv.), perester (2.0 equiv.), and FeCl₂·4H₂O (20 mol%).
-
Add DMF as the solvent.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted dihydroquinolinone.
Note: This is a general procedure and may require optimization for specific substrates.
Visualizing Reaction Pathways
Troubleshooting Logic for Low Yield in Dihydroquinolinone Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
General Reaction Scheme: Radical-Initiated Cyclization
Caption: A simplified workflow for radical-initiated synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroquinolinone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Detosylation in Organic Synthesis
Welcome to the technical support center for managing N-tosyl protecting groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted N-detosylation during multi-step synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is N-detosylation and why is it a concern?
N-detosylation is the cleavage of a p-toluenesulfonyl (tosyl or Ts) group from a nitrogen atom. The N-Ts group is a robust protecting group for primary and secondary amines, rendering them stable to a wide range of reaction conditions. However, its high stability can also be a drawback, as its removal often requires harsh conditions that may not be compatible with other functional groups in the molecule. Unintentional N-detosylation during a synthetic sequence can lead to undesired side products and lower yields.
Q2: Under what conditions is the N-tosyl group generally stable?
The N-tosyl group is known for its stability under many common synthetic conditions, including:
-
Acidic conditions: Generally stable to moderately acidic conditions.
-
Basic conditions: Stable to many non-nucleophilic bases.
-
Oxidative conditions: Resistant to many common oxidizing agents.
-
Many organometallic reagents: Stable to Grignard reagents and organolithiums at low temperatures.
Q3: What conditions can cause unintentional N-detosylation?
Unintentional N-detosylation can occur under various conditions, often to the surprise of the researcher. Key conditions to be aware of include:
-
Strongly acidic conditions: Reagents like HBr in acetic acid or concentrated sulfuric acid can cleave the N-Ts bond.[1][2]
-
Reductive conditions: Many reducing agents can cleave the N-S bond. This includes dissolving metal reductions (e.g., sodium in liquid ammonia), samarium(II) iodide (SmI2), and catalytic hydrogenation in some cases.[1][3]
-
Strongly basic/nucleophilic conditions: While generally stable to bases, strong nucleophiles or harsh basic conditions (e.g., refluxing with strong bases) can lead to detosylation, particularly in activated systems like N-tosylindoles.[4][5]
Q4: How can I prevent unwanted N-detosylation?
Preventing unwanted N-detosylation relies on two main strategies: careful selection of reaction conditions and the use of orthogonal protecting groups.
-
Reaction Condition Optimization: If a reaction requires conditions known to cleave a tosyl group (e.g., strong reduction), consider alternative synthetic routes or milder reagents.
-
Orthogonal Protecting Group Strategy: If harsh conditions are unavoidable, protect the amine with a group that is stable to the problematic conditions but can be removed under a different, non-interfering set of conditions.
Troubleshooting Guide: Unwanted N-Detosylation
Problem: My N-tosyl group was cleaved during a reaction step.
This is a common issue that can derail a synthetic sequence. Follow this guide to diagnose and solve the problem.
Step 1: Identify the Potential Cause
Review the reaction conditions that led to the unwanted N-detosylation. Was it an acidic, basic, or reductive step?
Caption: Initial diagnosis of unwanted N-detosylation.
Step 2: Choose a Prevention Strategy
Based on the identified cause, select an appropriate strategy to prevent the unwanted cleavage in future experiments.
Caption: Decision tree for selecting a prevention strategy.
Orthogonal Protecting Group Strategy
The most robust method for preventing unwanted N-detosylation is to use an orthogonal protecting group. This strategy involves protecting the amine with a group that is stable to the problematic reaction conditions but can be selectively removed later.
Comparison of Common Amine Protecting Groups
The following table summarizes the stability of common amine protecting groups under conditions that are known to cleave the N-tosyl group.
| Protecting Group | Abbreviation | Stability to Strong Acid | Stability to Strong Base | Stability to Reductive Cleavage (H₂/Pd) |
| p-Toluenesulfonyl | Ts | Labile | Generally Stable | Generally Stable |
| tert-Butoxycarbonyl | Boc | Labile | Stable | Stable |
| Fluorenylmethyloxycarbonyl | Fmoc | Stable | Labile | Stable |
| Carboxybenzyl | Cbz | Stable | Stable | Labile |
This data allows for the selection of an appropriate protecting group to ensure the stability of the protected amine during subsequent reaction steps. For instance, if a reaction requires strong acidic conditions, an Fmoc group would be a suitable choice to replace the tosyl group.
Experimental Protocols
Protocol 1: Protection of a Secondary Amine with a Boc Group
This protocol describes the protection of a secondary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Secondary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the secondary amine in DCM or THF.
-
Add TEA or DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add Boc₂O to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Reductive N-Detosylation using Samarium(II) Iodide (SmI₂)
This protocol describes a mild method for the cleavage of an N-tosyl group.
Materials:
-
N-tosyl protected amine (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M) (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-tosyl protected amine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous methanol (4.0 equiv) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the SmI₂ solution in THF to the reaction mixture. The characteristic deep blue or green color of the SmI₂ solution should disappear upon reaction.
-
Stir the reaction at 0 °C and monitor by TLC. If the reaction is sluggish, allow it to warm to room temperature.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Add saturated aqueous NaHCO₃ solution to neutralize the reaction mixture.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Workflows
The following diagram illustrates the decision-making process for addressing an unwanted N-detosylation event.
Caption: Workflow for troubleshooting and resolving unwanted N-detosylation.
References
Characterization of impurities in 1-Tosyl-2,3-dihydroquinolin-4(1H)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities that may arise during the synthesis of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?
A common and efficient method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a β-(N-tosyl)aminopropanoic acid derivative. This precursor is typically prepared by the reaction of an aniline with a suitable three-carbon electrophile, such as β-propiolactone or acrylic acid, followed by tosylation of the resulting β-aminopropanoic acid.
Q2: What are the most likely impurities to be encountered in this synthesis?
The potential impurities can be broadly categorized as:
-
Unreacted Starting Materials and Intermediates: Aniline, p-toluenesulfonyl chloride, and the intermediate N-tosyl-β-anilinopropanoic acid.
-
Side-Reaction Products: Isomeric products from alternative cyclization pathways (e.g., cyclization onto the tosyl ring, though less likely), and products from intermolecular reactions.
-
Degradation Products: Hydrolysis of the tosyl group to yield 2,3-dihydroquinolin-4(1H)-one, particularly during workup or purification under non-neutral pH conditions.
Q3: How can I detect these impurities in my reaction mixture or final product?
The most effective analytical techniques for identifying these impurities are:
-
Thin Layer Chromatography (TLC): A quick method to visualize the presence of multiple components in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the final product and separating closely related impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the main product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and identify impurities by their unique chemical shifts and coupling patterns.
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity) | Troubleshooting Steps & Solutions |
| Low yield of the desired product with significant amounts of a water-soluble starting material. | Incomplete reaction, presence of unreacted N-tosyl-β-anilinopropanoic acid. | - Ensure complete consumption of the starting material by TLC or HPLC before quenching the reaction.- Increase the reaction time or temperature of the cyclization step.- Ensure the polyphosphoric acid (PPA) or other cyclizing agent is of good quality and sufficient quantity. |
| Presence of a non-polar spot on TLC that is UV active. | Unreacted p-toluenesulfonyl chloride. | - Use a minimal excess of p-toluenesulfonyl chloride during the tosylation step.- Quench the tosylation reaction with a suitable amine (e.g., aqueous ammonia) to consume excess tosyl chloride.- Purify the intermediate N-tosyl-β-anilinopropanoic acid before cyclization. |
| An additional peak in the mass spectrum with a mass corresponding to the detosylated product (M-154). | Hydrolysis of the tosyl group. | - Maintain a neutral pH during aqueous workup and purification.- Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
| Complex aromatic signals in the ¹H NMR spectrum suggesting an isomeric product. | Formation of an isomer due to cyclization at an alternative position on the aniline ring (if substituted), though less common for unsubstituted aniline. | - Confirm the structure using 2D NMR techniques (COSY, HMBC).- Re-evaluate the reaction conditions; milder cyclization conditions may improve regioselectivity. |
| Broad peaks or a complex baseline in the NMR spectrum. | Presence of polymeric material. | - Ensure the reaction temperature of the PPA-mediated cyclization does not exceed the recommended temperature, as this can lead to polymerization.[1] |
Data Presentation: Characterization of Potential Impurities
The following table summarizes the key analytical data for the desired product and potential impurities to aid in their identification.
| Compound | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (in CDCl₃, δ ppm) | Key ¹³C NMR Signals (in CDCl₃, δ ppm) |
| This compound (Product) | Impurity A | 301.36 | ~7.8-7.2 (m, aromatic), ~4.0 (t, CH₂), ~2.8 (t, CH₂), ~2.4 (s, CH₃) | ~195 (C=O), ~145-125 (aromatic), ~45 (CH₂), ~38 (CH₂), ~21 (CH₃) |
| N-tosyl-β-anilinopropanoic acid (Intermediate) | Impurity B | 319.37 | ~10-12 (br s, COOH), ~7.8-6.8 (m, aromatic), ~4.1 (t, CH₂), ~2.7 (t, CH₂), ~2.4 (s, CH₃) | ~175 (C=O), ~145-115 (aromatic), ~45 (CH₂), ~35 (CH₂), ~21 (CH₃) |
| p-Toluenesulfonamide (Byproduct/Starting Material) | Impurity C | 171.22 | ~7.8 (d, aromatic), ~7.3 (d, aromatic), ~4.8 (br s, NH₂), ~2.4 (s, CH₃)[2][3] | ~143 (aromatic), ~130 (aromatic), ~127 (aromatic), ~121 (aromatic), ~21 (CH₃) |
| 2,3-dihydroquinolin-4(1H)-one (Degradation Product) | Impurity D | 147.18 | ~7.8-6.6 (m, aromatic), ~4.5 (br s, NH), ~3.5 (t, CH₂), ~2.7 (t, CH₂) | ~197 (C=O), ~150-115 (aromatic), ~42 (CH₂), ~39 (CH₂) |
Experimental Protocols
Synthesis of N-tosyl-β-anilinopropanoic acid (Intermediate)
-
To a solution of aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add β-propiolactone (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and add triethylamine (2.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, which can be purified by recrystallization or column chromatography.
Intramolecular Friedel-Crafts Cyclization to this compound
-
Add the N-tosyl-β-anilinopropanoic acid (1.0 eq) to polyphosphoric acid (PPA) (10-20 wt eq) at 60-80 °C.
-
Stir the mixture vigorously at 80-100 °C for 1-3 hours, monitoring the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
References
Optimization of catalyst loading for dihydroquinolinone formation
Welcome to the technical support center for the synthesis of dihydroquinolinone. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is resulting in a low yield of the desired dihydroquinolinone. What are the initial steps for troubleshooting?
A1: Low yields can stem from several factors. Begin by verifying the integrity of your starting materials and reagents. Subsequently, focus on the catalytic system. The choice of catalyst, ligand, and base is critical. For instance, in palladium-catalyzed reactions, switching to a more effective ligand like Xantphos and a suitable base such as Cs2CO3 has been shown to improve yields.[1] Also, consider the catalyst loading; a suboptimal amount can significantly impact the reaction's efficiency.
Q2: I'm observing poor diastereoselectivity in my product. How can this be improved?
A2: Poor diastereoselectivity is a common challenge. The choice of catalyst and reaction conditions plays a pivotal role. For certain radical addition/cyclization reactions, silver-catalyzed protocols have demonstrated the ability to produce products with high stereoselectivity.[2] It is also worth investigating the solvent system, as it can influence the transition state geometry. In some cases, using a combination of solvents like acetone/H2O under milder conditions has led to excellent diastereoselectivity (dr > 20:1).[2]
Q3: My catalyst appears to be inactive. What are potential causes and solutions?
A3: Catalyst inactivity can be due to impurities in the reaction mixture, degradation of the catalyst, or improper activation. Ensure all reagents and solvents are pure and dry, as trace amounts of water or other nucleophiles can deactivate the catalyst. For reactions involving a pre-catalyst, ensure the activation step is proceeding as expected. If using a heterogeneous catalyst, issues like pore poisoning or coking might be the cause. Regeneration of the catalyst or using a fresh batch is recommended.
Q4: How do I determine the optimal catalyst loading for my reaction?
A4: The optimal catalyst loading balances reaction rate and cost-effectiveness while minimizing side reactions. A systematic approach is to screen a range of catalyst loadings. For example, you can start with a standard loading (e.g., 2.5 mol%) and then decrease it (e.g., to 2 mol%) or increase it (e.g., to 3 mol%) while monitoring the impact on yield and selectivity.[3] Be aware that simply increasing the catalyst loading does not always lead to better results and can sometimes decrease chemoselectivity.[3]
Q5: Are there any specific recommendations for N-substituted precursors that fail to react?
A5: Yes, the nature of the substituent on the nitrogen atom can significantly influence reactivity. For instance, substrates with an acetyl group on the nitrogen have been reported to fail in certain iron-catalyzed reactions.[1] Similarly, N-Ts (N-para-toluenesulfonyl) protected substrates showed almost no product formation in a CuI-catalyzed protocol.[2] In such cases, consider using alternative protecting groups like Me, Et, i-Pr, Bn, or Boc, which have shown compatibility in various reaction systems.[2]
Data Summary
Table 1: Effect of Catalyst Loading on Yield and Enantioselectivity
| Entry | Catalyst Loading (mol%) | Metal to Ligand Ratio | Yield (%) | Enantioselectivity (ee %) |
| 1 | 2 | 1:1.25 | 53 | Decreased |
| 2 | 2.5 | 1:1.25 | - | - |
| 3 | 3 | 1:1.25 | Increased Slightly | 65 |
| 4 | >3 | 1:1.25 | Marginal Increase | No Improvement |
Data synthesized from an optimization study.[3] The specific yield for 2.5 mol% was not provided in the snippet.
Experimental Protocols
Palladium-Catalyzed Intermolecular Radical Cascade Reaction
This protocol describes a visible-light-induced palladium-catalyzed reaction for the synthesis of 3,4-dihydroquinolin-2(1H)-ones.
-
Starting Materials: N-phenylcinnamamide and cyclohexyl bromide.
-
Catalyst System:
-
Solvent: A suitable organic solvent (e.g., dioxane).
-
Light Source: Visible light irradiation.
-
Procedure:
-
To a reaction vessel, add N-phenylcinnamamide, the palladium catalyst, Xantphos, and Cs2CO3.
-
Purge the vessel with an inert gas (e.g., argon).
-
Add the solvent and cyclohexyl bromide.
-
Irradiate the mixture with visible light at a specified temperature and stir for the required reaction time.
-
Upon completion, cool the reaction mixture and quench with a suitable reagent.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired dihydroquinolinone.
-
Visualizations
Caption: General workflow for dihydroquinolinone synthesis.
Caption: Troubleshooting guide for reaction optimization.
References
Technical Support Center: Cyclization of N-Tosyl-2-Aminobenzoyl Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the cyclization of N-tosyl-2-aminobenzoyl precursors to form valuable heterocyclic structures such as quinazolinones.
Troubleshooting Guide
Researchers may encounter several common issues during the cyclization of N-tosyl-2-aminobenzoyl precursors. This guide provides a structured approach to diagnosing and resolving these problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inappropriate Solvent: The chosen solvent may not facilitate the required polarity for the transition state or may not sufficiently dissolve the starting material. | Consult the Solvent Effects on Cyclization Yield table below. Empirically screen a range of solvents with varying polarities. For analogous reactions of 2-aminobenzamide precursors, polar aprotic solvents like acetonitrile (MeCN) have shown to be effective.[1] Consider using a higher boiling point solvent to increase the reaction rate. |
| 2. Insufficient Reaction Temperature: The activation energy for the cyclization may not be reached. | Increase the reaction temperature. For some syntheses of related compounds, temperatures up to 130°C under solvent-free conditions have been shown to improve yields.[1] | |
| 3. Ineffective Base: If the reaction is base-catalyzed, the chosen base may not be strong enough to deprotonate the necessary functional group. | If applicable, switch to a stronger base. For related syntheses, bases like cesium carbonate (Cs2CO3) have been used effectively. | |
| 4. Poor Quality Starting Material: The N-tosyl-2-aminobenzoyl precursor may be impure or degraded. | Verify the purity of the starting material using techniques such as NMR or LC-MS. Consider recrystallization or column chromatography to purify the precursor. | |
| Formation of Side Products | 1. Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular cyclization. | Reduce the concentration of the reaction mixture. High dilution conditions often favor intramolecular processes. |
| 2. Degradation of Starting Material or Product: The reaction conditions (e.g., high temperature, strong base) may be too harsh, leading to decomposition. | Attempt the reaction under milder conditions. This could involve lowering the temperature, using a weaker base, or shortening the reaction time. | |
| 3. Alternative Reaction Pathways: The solvent or catalyst may promote an undesired reaction pathway. | Experiment with different solvent and catalyst systems. For example, the use of the bio-sourced solvent pinane has been shown to favor the cyclization step in some quinazolinone syntheses.[2] | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using TLC or LC-MS. Extend the reaction time until the starting material is consumed. |
| 2. Catalyst Deactivation: If a catalyst is being used, it may have lost its activity over the course of the reaction. | Ensure the catalyst is fresh and of high quality. In some cases, adding a second portion of the catalyst may be beneficial. | |
| Product Isolation Difficulties | 1. Solubility Issues: The product may be highly soluble in the reaction solvent, making extraction difficult. | After the reaction is complete, try to precipitate the product by adding a non-solvent. Alternatively, remove the reaction solvent under reduced pressure and perform a work-up with a different solvent system. |
| 2. Emulsion Formation During Work-up: The presence of certain solvents or reagents can lead to the formation of stable emulsions during aqueous extraction. | Add a small amount of a saturated brine solution to help break the emulsion. Centrifugation can also be an effective method for separating the layers. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for the cyclization of N-tosyl-2-aminobenzoyl precursors?
A1: The most critical factor is the solvent's ability to stabilize the transition state of the intramolecular cyclization. This is often related to the solvent's polarity. For similar cyclization reactions of 2-aminobenzamide derivatives, polar aprotic solvents have been found to be more effective than polar protic solvents.[1] It is highly recommended to perform a small-scale solvent screen to identify the optimal solvent for your specific substrate.
Q2: My reaction is not going to completion, even after extended reaction times. What should I do?
A2: If extending the reaction time does not lead to complete conversion, consider increasing the reaction temperature. The cyclization may have a significant activation energy barrier that requires more thermal energy to overcome. In some cases, solvent-free conditions at elevated temperatures have proven effective for the synthesis of related quinazolinone derivatives.[1] Also, verify the purity and integrity of your starting material and any catalysts used.
Q3: I am observing the formation of a significant amount of a dimeric or polymeric side product. How can I favor the intramolecular cyclization?
A3: The formation of intermolecular side products is often a concentration-dependent issue. To favor the desired intramolecular cyclization, it is advisable to carry out the reaction under high-dilution conditions. This reduces the probability of two reactant molecules encountering each other.
Q4: Are there any "green" or more environmentally friendly solvent options for this type of reaction?
A4: Yes, research into greener synthetic routes is ongoing. For the synthesis of quinazolinones from 2-aminobenzamides, methanol has been used as both a C1 source and a green solvent.[3] Additionally, the bio-sourced solvent pinane has been investigated as a renewable and recyclable solvent for similar reactions.[2]
Quantitative Data Summary
The following table summarizes the effect of different solvents on the yield of cyclization for reactions involving 2-aminobenzamide precursors, which can serve as a starting point for optimizing the cyclization of N-tosyl-2-aminobenzoyl precursors.
| Solvent | Solvent Type | Yield (%) | Notes |
| Acetonitrile (MeCN) | Polar Aprotic | Excellent | Often provides the best results for related benzamide cyclizations.[1] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Good | A viable alternative to acetonitrile.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Lower yields observed in some cases compared to MeCN and EtOAc.[1] |
| Ethanol (EtOH) | Polar Protic | Lower Yield | Generally less effective for this type of cyclization.[1] |
| Water (H2O) | Polar Protic | Lower Yield | Similar to ethanol, often results in lower product yields.[1] |
| Pinane | Nonpolar (Bio-sourced) | Good | Reported to favor the cyclization step in certain quinazolinone syntheses.[2] |
| Methanol (MeOH) | Polar Protic | Variable | Can act as both a solvent and a reactant in some synthetic routes.[3] |
Note: The yields are qualitative descriptors based on literature for analogous reactions and should be considered as a guide for solvent screening. Actual yields will depend on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for Solvent Screening in the Cyclization of N-Tosyl-2-Aminobenzoyl Precursors:
-
Preparation: In a series of clean, dry reaction vials, add the N-tosyl-2-aminobenzoyl precursor (1 equivalent) and a magnetic stir bar.
-
Solvent Addition: To each vial, add a different solvent to be tested (e.g., acetonitrile, THF, toluene, DMF) to achieve a starting material concentration of 0.1 M.
-
Reagent Addition: If the reaction is base-catalyzed, add the appropriate base (e.g., Cs2CO3, 1.2 equivalents) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated heating block or oil bath at the desired temperature (e.g., 80 °C, 100 °C, or reflux temperature of the solvent).
-
Monitoring: Stir the reactions for a set period (e.g., 12-24 hours). Monitor the progress of each reaction by periodically taking a small aliquot and analyzing it by TLC or LC-MS.
-
Work-up and Analysis: Once the reactions are deemed complete (or after a fixed time), cool the vials to room temperature. Perform an appropriate work-up procedure, which may include filtration, extraction, and solvent evaporation. Analyze the crude product mixture by ¹H NMR or LC-MS to determine the relative conversion and yield for each solvent.
Visualizations
Caption: Experimental workflow for the cyclization of N-tosyl-2-aminobenzoyl precursors.
Caption: Logical relationships of solvent properties on reaction outcomes.
References
- 1. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 2. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03702A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Removal of unreacted starting materials from 1-Tosyl-2,3-dihydroquinolin-4(1H)-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of unreacted starting materials from 1-Tosyl-2,3-dihydroquinolin-4(1H)-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product is an oil or fails to crystallize | Residual solvent (e.g., dichloromethane, ethyl acetate). | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of unreacted N-tosyl-β-alanine. | Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. | |
| Incomplete reaction or presence of side products. | Purify the crude product using column chromatography. See the detailed protocol below. | |
| Low yield after purification | Product loss during aqueous workup. | Ensure the pH of the aqueous layer is not too basic, as this can lead to hydrolysis of the tosyl group. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| Product co-elutes with impurities during column chromatography. | Optimize the eluent system for column chromatography. A less polar solvent system may be required. See the table below for suggested solvent systems. | |
| Inefficient recrystallization. | Ensure the correct solvent or solvent mixture is used for recrystallization. Slow cooling of the saturated solution is crucial for obtaining good quality crystals. | |
| Multiple spots on TLC after purification | Incomplete separation during column chromatography. | Use a longer column or a finer silica gel mesh size. A shallower solvent gradient during elution can also improve separation. |
| Decomposition of the product on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent. Minimize the time the compound spends on the column. | |
| Contaminated solvents or glassware. | Use freshly distilled or HPLC-grade solvents and ensure all glassware is thoroughly cleaned and dried. |
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove?
The most common starting materials to remove depend on the synthetic route used. For the intramolecular Friedel-Crafts cyclization of N-tosyl-β-alanine derivatives, you will likely need to remove unreacted N-tosyl-β-alanine and the acidic cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent). If the synthesis involves the tosylation of 2,3-dihydroquinolin-4(1H)-one, then unreacted 2,3-dihydroquinolin-4(1H)-one and excess tosyl chloride (or toluenesulfonic acid from its hydrolysis) will be the primary impurities.
Q2: How can I effectively remove the acidic catalyst (e.g., PPA, Eaton's reagent) after the reaction?
After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution. This will neutralize the strong acid and precipitate the crude product. The solid can then be collected by filtration and washed with water. Alternatively, the product can be extracted into an organic solvent, followed by washing the organic layer with a saturated sodium bicarbonate solution and then brine.
Q3: What is a good solvent system for the recrystallization of this compound?
Based on procedures for similar compounds, a mixture of ethyl acetate and hexane is a good starting point for recrystallization.[1][2] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Other potential solvent systems include ethanol or dichloromethane/hexane.
Q4: What eluent system should I use for column chromatography?
A mixture of ethyl acetate and hexanes is a commonly used eluent system for the purification of quinolinone derivatives. The polarity of the eluent can be adjusted based on the TLC analysis of the crude mixture. A typical starting point would be 10-20% ethyl acetate in hexanes, gradually increasing the polarity if the product is not eluting.
Q5: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is the most effective way to monitor the purification process. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to separate the product from starting materials and impurities. The spots can be visualized under UV light (254 nm). The product, this compound, should appear as a single spot with a distinct Rf value after successful purification.
Experimental Protocols
Protocol 1: Work-up Procedure for Intramolecular Friedel-Crafts Cyclization
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Continue stirring until the evolution of gas ceases and the mixture is neutral to pH paper.
-
If a solid precipitates, collect the crude product by vacuum filtration and wash thoroughly with water.
-
If no solid forms, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexanes to the hot solution with swirling until a slight turbidity persists.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethyl acetate/hexanes (1:1) mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexanes).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully load the dry sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
| Purification Method | Solvent System / Eluent | Typical Recovery | Purity (by NMR/LC-MS) |
| Recrystallization | Ethyl Acetate / Hexanes | 60-80% | >98% |
| Recrystallization | Ethanol | 50-70% | >97% |
| Column Chromatography | 10-30% Ethyl Acetate in Hexanes | 70-90% | >99% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Stability of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one under acidic/basic conditions
Welcome to the technical support center for 1-Tosyl-2,3-dihydroquinolin-4(1H)-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears to be degrading during my experiment conducted in an acidic medium. What could be the cause?
A1: this compound can be susceptible to hydrolysis under acidic conditions, leading to the cleavage of the N-S bond and removal of the tosyl protecting group (detosylation). The stability of the compound is pH-dependent, with increased degradation often observed at lower pH values. Strong acids and elevated temperatures can accelerate this degradation. We recommend assessing the pH of your reaction mixture and, if possible, using milder acidic conditions or performing the reaction at a lower temperature.
Q2: I am observing decomposition of the compound during a base-catalyzed reaction. What is the likely degradation pathway?
A2: Under basic conditions, this compound can also undergo degradation. The primary pathway is often the hydrolysis of the sulfonamide bond. Additionally, the presence of a ketone functional group introduces the possibility of base-catalyzed side reactions, such as aldol condensation or other rearrangements, especially if enolization is possible. The specific outcome can be influenced by the strength of the base, the solvent system, and the reaction temperature.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: The most common and effective method for monitoring the stability of the compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the parent compound and any potential degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a valuable tool for identifying the structure of degradation products.
Q4: Are there any recommended storage conditions to ensure the long-term stability of this compound?
A4: For long-term storage, it is advisable to keep the compound in a solid, dry state in a tightly sealed container, protected from light and moisture. Storage at low temperatures (e.g., in a refrigerator or freezer) is also recommended to minimize any potential degradation over time. If the compound is in solution, it is best to use a neutral, aprotic solvent and store it at low temperatures for short periods.
Stability Data
The following table provides representative data on the stability of this compound under various pH conditions and temperatures. Please note that these are illustrative values and actual stability may vary depending on the specific experimental conditions, including buffer composition and solvent.
| pH | Temperature (°C) | Half-life (t½) in hours | Major Degradation Product |
| 2.0 | 25 | 48 | 2,3-dihydroquinolin-4(1H)-one |
| 2.0 | 50 | 12 | 2,3-dihydroquinolin-4(1H)-one |
| 4.0 | 25 | 120 | 2,3-dihydroquinolin-4(1H)-one |
| 4.0 | 50 | 36 | 2,3-dihydroquinolin-4(1H)-one |
| 7.0 | 25 | > 500 | Not significant |
| 7.0 | 50 | 240 | Not significant |
| 9.0 | 25 | 96 | 2,3-dihydroquinolin-4(1H)-one |
| 9.0 | 50 | 24 | 2,3-dihydroquinolin-4(1H)-one |
| 11.0 | 25 | 36 | 2,3-dihydroquinolin-4(1H)-one and others |
| 11.0 | 50 | 8 | 2,3-dihydroquinolin-4(1H)-one and others |
Experimental Protocols
Protocol for pH Stability Assessment of this compound
This protocol outlines a general procedure for determining the stability of this compound at different pH values.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffers:
-
pH 2.0 (0.01 M HCl)
-
pH 4.0 (Acetate buffer)
-
pH 7.0 (Phosphate buffer)
-
pH 9.0 (Borate buffer)
-
pH 11.0 (Carbonate-bicarbonate buffer)
-
-
HPLC or LC-MS system with a suitable C18 column
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation:
-
For each pH condition, add the appropriate amount of the stock solution to the respective buffer to achieve a final concentration of 100 µM. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the reaction.
-
Prepare a sufficient volume for sampling at multiple time points.
-
-
Incubation: Incubate the solutions at the desired temperatures (e.g., 25°C and 50°C).
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench any further reaction by diluting the aliquot with the initial mobile phase (e.g., a 50:50 mixture of acetonitrile and water) and store the samples at a low temperature (e.g., -20°C) until analysis.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS.
-
Use a suitable gradient elution method to separate the parent compound from potential degradation products.
-
Monitor the disappearance of the peak corresponding to this compound and the appearance of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visual Guides
Caption: Troubleshooting workflow for degradation of this compound.
Caption: Potential degradation pathways under acidic and basic conditions.
Troubleshooting low conversion rates in dihydroquinolinone synthesis
Welcome to the technical support center for dihydroquinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My dihydroquinolinone synthesis is resulting in a low yield. What are the most common causes?
A1: Low yields in dihydroquinolinone synthesis can stem from several factors. The most common issues include suboptimal reaction conditions (temperature, reaction time), inappropriate choice of catalyst or solvent, and the electronic properties of your starting materials. Side reactions, such as the formation of quinolines or other byproducts, can also significantly lower the yield of the desired dihydroquinolinone.[1][2]
Q2: How does the choice of catalyst impact the reaction yield?
A2: The catalyst plays a crucial role in dihydroquinolinone synthesis. Lewis acids like AgOTf, InCl₃, and FeCl₃ can promote the cyclization reaction, with their effectiveness varying depending on the specific substrates.[1] Palladium-based catalysts are often employed in Heck or Sonogashira coupling-cyclization reactions.[2][3][4] The choice of ligand and base in these palladium-catalyzed reactions is critical for achieving high yields.[3][5] In some cases, a metal-free approach using organocatalysts or photoredox catalysis may provide better results.
Q3: Can the substituents on my aromatic aldehydes and anilines affect the conversion rate?
A3: Absolutely. The electronic nature of the substituents on your starting materials has a significant impact on the reaction outcome. Aromatic aldehydes with electron-withdrawing groups (e.g., -NO₂, -CO₂Me) tend to give higher yields of dihydroquinolinones.[1] Conversely, electron-donating groups (e.g., -OMe, -Me) on the aldehyde can decrease the yield.[1] The substitution pattern on the aniline can also influence the reaction, with steric hindrance sometimes leading to lower yields.[6][7]
Q4: What is the role of the solvent in the synthesis?
A4: The solvent can influence both the reaction rate and the product distribution. Polar solvents like ethanol (EtOH) and acetonitrile (MeCN) are commonly used and can lead to good yields, particularly in reactions conducted at higher temperatures.[1][2] The choice of solvent can also be critical in controlling side reactions. It is often beneficial to screen a variety of solvents to find the optimal one for your specific reaction.
Troubleshooting Guides
Issue 1: Low Conversion of Starting Materials
If you are observing a significant amount of unreacted starting materials, consider the following troubleshooting steps:
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Microwave irradiation can sometimes accelerate the reaction and improve yields.[1] |
| Ineffective Catalyst | The chosen catalyst may not be optimal for your specific substrates. Screen a panel of catalysts, including different Lewis acids (e.g., AgOTf, InCl₃, BiCl₃) or palladium catalysts with various ligands.[1][3] |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Try switching to a more polar solvent like ethanol or acetonitrile, which have been shown to improve yields in some cases.[1][2] |
| Substrate Reactivity | If your aldehyde contains strong electron-donating groups, it may be less reactive. Consider using a more activated derivative or a different synthetic route.[1] |
Troubleshooting Workflow: Low Starting Material Conversion
Caption: Troubleshooting workflow for low starting material conversion.
Issue 2: Formation of Multiple Products/Byproducts
The formation of side products can be a significant challenge. Here’s how to address it:
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Side Reactions (e.g., Oxidation to Quinoline) | The dihydroquinolinone product can sometimes be oxidized to the corresponding quinoline.[1] To minimize this, you can try running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Using a milder oxidizing agent or a different catalyst system can also be beneficial. |
| Michael Addition Byproducts | In some synthetic routes, undesired Michael addition products can form.[2] Optimizing the stoichiometry of the reactants or changing the order of addition can help to suppress these side reactions. |
| Unwanted Cyclization Pathways | Depending on the substrate, alternative cyclization pathways may be possible. Modifying the catalyst or solvent can help to direct the reaction towards the desired dihydroquinolinone product.[3] |
Logical Relationship: Product Distribution
References
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. Dihydroquinolinone synthesis [organic-chemistry.org]
- 6. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Byproduct Formation in Domino Reactions Leading to Quinolinones
Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges related to byproduct formation in domino reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in domino reactions for quinolinone synthesis?
A1: Byproduct formation is highly dependent on the specific domino reaction employed. However, some common classes of byproducts include:
-
Regioisomers: In reactions like the Friedländer and Conrad-Limpach syntheses, the formation of undesired regioisomers (e.g., 2,3-disubstituted vs. 2-monosubstituted quinolines, or quinolin-2-ones vs. quinolin-4-ones) is a frequent issue.[1][2]
-
Products of Polymerization: Acid-catalyzed reactions, such as the Doebner-von Miller synthesis, can lead to the polymerization of α,β-unsaturated carbonyl substrates, reducing the yield of the desired quinolinone.[3]
-
Over-oxidation or Incomplete Cyclization Products: Depending on the reaction conditions and the stability of intermediates, byproducts arising from incomplete cyclization or subsequent unwanted oxidation can be observed.
-
Side-products from Competing Reaction Pathways: In some cases, starting materials or intermediates can diverge into alternative reaction pathways, leading to structurally distinct byproducts. For example, in a ring expansion of oxindoles to quinolinones, a urea derivative can form as a byproduct.
Q2: How does the choice of catalyst influence byproduct formation?
A2: The catalyst plays a critical role in directing the reaction pathway and can significantly impact the product distribution. For instance, in the Friedländer synthesis, the use of an amine catalyst can favor the formation of one regioisomer, while a traditional base like NaOH may favor another.[1] Lewis acids and Brønsted acids are commonly used to catalyze these reactions, but their strength and concentration can influence the rate of competing side reactions like polymerization.[4]
Q3: Can reaction temperature be used to control the formation of byproducts?
A3: Yes, temperature is a crucial parameter for controlling selectivity. In the Conrad-Limpach synthesis, the formation of quinolin-4-ones is favored at lower temperatures (kinetic control), while higher temperatures promote the formation of the more thermodynamically stable quinolin-2-ones.[5]
Troubleshooting Guides
Issue 1: Formation of Undesired Regioisomers in Friedländer Synthesis
Problem: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?
Possible Causes and Solutions:
-
Mechanism Pathway: The Friedländer synthesis can proceed through two main pathways: initial Schiff base formation or initial aldol condensation.[6] The dominant pathway, which dictates the regioselectivity, is influenced by the reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Modification: The choice of catalyst can significantly influence the initial step of the reaction.
-
Base Catalysis: Traditional base catalysis (e.g., NaOH) with 2-aminobenzaldehyde and 2-pentanone tends to yield the 3-ethyl-2-methyl quinoline as the major product.[1]
-
Amine Catalysis: Employing an amine catalyst can alter the regioselectivity by favoring the rapid formation of a specific Schiff base isomer.[1]
-
-
Solvent and Temperature Optimization: Systematically screen different solvents and temperatures. The relative rates of the competing pathways can be sensitive to these parameters.
-
Use of Activating Groups: Introducing a phosphoryl group on the α-carbon of the ketone can direct the reaction towards a single regioisomer.[7]
-
Experimental Protocol: Improving Regioselectivity using an Amine Catalyst
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminoaryl ketone (1.0 eq) and the unsymmetrical ketone (1.2 eq) in anhydrous toluene.
-
Catalyst Addition: Add the selected amine catalyst (e.g., pyrrolidine, 0.2 eq).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (start with room temperature and gradually increase if no reaction is observed) and monitor the progress by TLC or LC-MS.
-
Work-up and Analysis: Upon completion, quench the reaction, perform an appropriate work-up, and purify the product by column chromatography. Analyze the product mixture by ¹H NMR or GC-MS to determine the ratio of regioisomers.
Issue 2: Low Yields in Doebner-von Miller Synthesis due to Polymerization
Problem: I am getting a low yield of my desired quinolinone in a Doebner-von Miller reaction, and I observe a significant amount of polymeric material.
Possible Cause and Solution:
-
Acid-Catalyzed Polymerization: The strong acidic conditions required for the Doebner-von Miller reaction can promote the polymerization of the α,β-unsaturated carbonyl substrate, which is a major side reaction.[3]
-
Troubleshooting Strategy: Biphasic Reaction Medium By sequestering the acid-sensitive carbonyl compound in an organic phase, its concentration in the aqueous acidic phase is minimized, thus reducing the rate of polymerization.[3]
Experimental Protocol: Doebner-von Miller Synthesis in a Biphasic System
-
Reaction Setup: In a round-bottom flask, prepare a biphasic system consisting of an aqueous acid solution (e.g., dilute HCl) and an organic solvent (e.g., toluene or dichloromethane).
-
Reactant Addition: Dissolve the aniline derivative in the aqueous acid phase. Dissolve the α,β-unsaturated carbonyl compound in the organic phase.
-
Reaction Execution: Vigorously stir the biphasic mixture to ensure sufficient interfacial contact. Heat the reaction to the desired temperature and monitor its progress.
-
Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash, dry, and concentrate to obtain the crude product for purification.
Issue 3: Formation of Quinolin-2-one Isomer in Conrad-Limpach Synthesis
Problem: I am trying to synthesize a quinolin-4-one using the Conrad-Limpach reaction, but I am isolating the quinolin-2-one isomer as a significant byproduct.
Possible Cause and Solution:
-
Thermodynamic vs. Kinetic Control: The Conrad-Limpach synthesis is a classic example of a reaction under kinetic or thermodynamic control.
-
Kinetic Product (4-Quinolone): At lower temperatures, the reaction is kinetically controlled, favoring the formation of the 4-quinolone.[5]
-
Thermodynamic Product (2-Quinolone): At higher temperatures, the reaction becomes reversible, allowing for the formation of the more stable 2-quinolone, which is the thermodynamic product.[5]
-
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. To favor the quinolin-4-one, conduct the reaction at a lower temperature (e.g., room temperature for the initial condensation, followed by a lower cyclization temperature if possible).
-
Base Selection: The strength of the base used can influence the regioselectivity. A weaker base may favor the formation of the quinolin-2-one via γ-deprotonation of an amide intermediate, while a stronger base can promote deprotonation at the α-position of a ketone, leading to the quinolin-4-one.[2]
-
Quantitative Data on Byproduct Formation
| Reaction | Desired Product | Byproduct(s) | Reaction Conditions | Yield of Desired Product | Yield of Byproduct(s) | Reference |
| Friedländer Synthesis | 3-ethyl-2-methyl quinoline | 2-propyl quinoline | 2-aminobenzaldehyde, 2-pentanone, NaOH | 66% | - | [1] |
| Conrad-Limpach Synthesis | 2-vinylquinolin-4-one | 4-methyl-3-vinylquinolin-2-one | N-(2-acetylphenyl)but-2-enamide, NaOH | Major Product | Minor Product | [2] |
| Conrad-Limpach Synthesis | 4-methyl-3-vinylquinolin-2-one | 2-vinylquinolin-4-one | N-(2-acetylphenyl)but-2-enamide, Cs₂CO₃ | Major Product | Minor Product | [2] |
| Thermal Cyclization | Tetrahydroquinolines | Quinoline, 2-aminostyrene | N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes, heat | 12-70% | Major Byproducts | [8] |
Visualizing Reaction Pathways
To aid in understanding the formation of products and byproducts, the following diagrams illustrate key reaction pathways.
Caption: Competing pathways in the Friedländer synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one and Its Analogs
In the landscape of oncological research, the quest for novel cytotoxic agents with enhanced efficacy and selectivity remains a paramount objective. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. This guide presents a comparative analysis of the cytotoxic activity of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one and its analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential as anticancer agents. The information is supported by experimental data and detailed methodologies to facilitate further investigation.
Comparative Cytotoxic Activity
A series of 3-methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones, which are analogs of the parent compound, have demonstrated significant cytotoxic activity against various cancer cell lines. A study involving the synthesis and evaluation of these compounds revealed potent activity, with IC50 values predominantly below 1 μM.[1] The cytotoxic effects were evaluated against two leukemia cell lines (NALM-6 and HL-60) and a breast cancer cell line (MCF-7). Furthermore, to assess the selectivity of these compounds, their activity was also tested against normal human umbilical vein endothelial cells (HUVEC) and human mammary gland/breast cells (MCF-10A).[1]
Table 1: Cytotoxic Activity (IC₅₀ in µM) of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-one Analogs [1]
| Compound | NALM-6 (Leukemia) | HL-60 (Leukemia) | MCF-7 (Breast Cancer) | HUVEC (Normal) | MCF-10A (Normal) |
| Analog 1 | < 1 | < 1 | < 1 | > 10 | > 10 |
| Analog 2 | < 1 | < 1 | < 1 | > 10 | > 10 |
| Analog 3 | < 1 | < 1 | < 1 | > 10 | > 10 |
| Analog 4 | < 1 | < 1 | < 1 | > 10 | > 10 |
| Analog 5 | < 1 | < 1 | < 1 | > 10 | > 10 |
Data synthesized from the findings presented in the referenced study. Specific IC₅₀ values for individual analogs were consistently reported as being potent.
The broader class of quinoline and quinazolinone derivatives has also been extensively studied for their anticancer properties. For instance, novel quinazolinone derivatives have shown cytotoxic activity against MCF-7 and HeLa cell lines.[2] Similarly, other studies have reported on the synthesis and cytotoxic properties of various quinoline derivatives against lung cancer cells (A549), colon adenocarcinoma cell lines, and others, highlighting the versatility of this chemical scaffold in generating potent cytotoxic agents.[3][4]
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds typically involves standardized in vitro assays. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effect of compounds on cancer cell lines by measuring the reduction of MTT by mitochondrial succinate dehydrogenase.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)[2]
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 μM).[2] The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added. A control group receiving only the vehicle (e.g., 0.5% DMSO) is also included. The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizing the Research Workflow
To provide a clearer understanding of the process from compound synthesis to cytotoxic evaluation, the following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that could be investigated.
References
- 1. Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Purity Determination of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one: HPLC and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. The presence of impurities can significantly impact the biological activity, toxicity, and overall safety profile of a potential drug candidate. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity determination of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture.[1][2] For a non-volatile and thermally labile compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B) |
| Gradient | 0-20 min: 30-90% A; 20-25 min: 90% A; 25-30 min: 30% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL |
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (30% Acetonitrile: 70% 0.1% Formic Acid in Water) for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to a final concentration of 1 mg/mL.
-
Injection: Inject a blank (acetonitrile), followed by the standard solutions and the test sample.
-
Data Analysis: The purity of the sample is typically calculated using the area percentage method from the resulting chromatogram.[5]
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer complementary information or may be more suitable in specific contexts.
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition.[6] For a relatively high molecular weight and likely non-volatile compound like this compound, direct GC analysis is challenging. Derivatization to increase volatility might be possible but adds complexity to the sample preparation.[7] GC is, however, an excellent method for the analysis of residual solvents from the synthesis process.[8]
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).
-
GC System: A typical system would include a capillary column (e.g., DB-624), a flame ionization detector (FID), and a headspace autosampler.
-
Temperature Program: A temperature gradient is used to elute solvents of varying boiling points.
-
Quantification: Identification and quantification are performed by comparing the retention times and peak areas with those of known solvent standards.
TLC is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring reaction progress and identifying the number of components in a mixture.[1][9] For semi-quantitative analysis of sulfonamides, TLC can be a useful screening tool.[10][11][12]
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
Visualization: After the solvent front has moved up the plate, remove the plate, dry it, and visualize the spots under UV light (254 nm).
-
Analysis: The purity can be estimated by the intensity and number of impurity spots relative to the main spot.
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte.[13][14][15] It is a non-destructive technique and is orthogonal to chromatographic methods, making it an excellent confirmatory tool.[16]
-
Sample Preparation: Accurately weigh the sample and a certified internal standard of known purity (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.[17]
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the required accuracy, the nature of the impurities, and available resources.
Table 2: Comparison of Analytical Techniques for Purity Determination
| Feature | HPLC | GC | TLC | qNMR |
| Principle | Liquid-solid partitioning | Gas-solid/liquid partitioning | Liquid-solid partitioning | Nuclear magnetic resonance |
| Applicability to Analyte | Excellent for non-volatile compounds | Requires derivatization; good for volatile impurities | Good for qualitative screening | Excellent |
| Specificity | High | High | Moderate | High |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (µg to ng) | Moderate (µg) |
| Quantitative Accuracy | High | High | Semi-quantitative | Very High (Primary Method) |
| Analysis Time | Moderate (20-60 min) | Fast to Moderate (5-30 min) | Fast (15-30 min) | Fast (5-15 min) |
| Sample Preparation | Simple dissolution | Can be complex (derivatization) | Simple spotting | Precise weighing required |
| Cost | High | High | Low | Very High |
Visualizing the Workflow
Conclusion
For the comprehensive purity assessment of this compound, a validated HPLC method stands out as the most robust and reliable technique for routine quality control, offering a balance of high specificity, sensitivity, and quantitative accuracy. For orthogonal confirmation and to obtain an absolute purity value without a dedicated reference standard, qNMR is an invaluable tool. TLC serves as a rapid, low-cost method for preliminary screening and reaction monitoring, while GC is the specialized technique of choice for identifying and quantifying volatile impurities, such as residual solvents. A multi-faceted approach, potentially employing HPLC as the primary method with confirmation by qNMR, will provide the highest level of confidence in the purity of this compound for subsequent research and development activities.
References
- 1. imgroupofresearchers.com [imgroupofresearchers.com]
- 2. moravek.com [moravek.com]
- 3. Rapid HPLC assay of fluoroquinolones in clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 8. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of methodologies for the structural validation of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. While X-ray crystallography stands as the gold standard for definitive structural elucidation, its application can be limited by the availability of suitable single crystals. Here, we present a detailed comparison between structural validation by common spectroscopic methods and the more definitive X-ray crystallographic analysis, using the closely related compound, 1-Tosyl-1,2,3,4-tetrahydroquinoline, as a case study for the latter.
Spectroscopic Validation of this compound
In the absence of a single-crystal X-ray structure for this compound, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides compelling evidence for its structural confirmation. These methods, when used in concert, allow for the detailed mapping of the molecule's connectivity and functional groups.
Experimental Protocols
Synthesis of this compound: A common route to synthesize 2,3-dihydroquinolin-4(1H)-ones involves the intramolecular cyclization of o-aminochalcones or related precursors. For the N-tosylated derivative, the synthesis could proceed by reacting 2-aminoacetophenone with a suitable aldehyde, followed by tosylation of the resulting dihydroquinolinone.[1]
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent, such as CDCl3 or DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. Characteristic absorption bands are reported in wavenumbers (cm-1).
-
Mass Spectrometry (MS): Mass spectra are acquired using techniques such as Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Data Presentation: Spectroscopic Data for this compound (Hypothetical Data Based on Related Structures)
| Technique | Observed Data | Interpretation |
| 1H NMR | δ 7.8-7.2 (m, 9H, Ar-H), 4.5 (t, 2H, N-CH2), 2.8 (t, 2H, CO-CH2), 2.4 (s, 3H, CH3) | Presence of aromatic protons from the quinoline and tosyl groups, two methylene groups, and a methyl group. |
| 13C NMR | δ 195 (C=O), 145-120 (Ar-C), 45 (N-CH2), 38 (CO-CH2), 21 (CH3) | Confirms the presence of a ketone, aromatic carbons, two aliphatic carbons, and a methyl carbon. |
| IR (cm-1) | ~1680 (C=O stretch), ~1350 & ~1160 (S=O stretch) | Indicates the presence of a carbonyl group and a sulfonyl group. |
| MS (ESI) | m/z [M+H]+ = 302.08 | Corresponds to the expected molecular weight of the protonated molecule (C16H15NO3S). |
X-ray Crystallographic Validation of 1-Tosyl-1,2,3,4-tetrahydroquinoline
For a definitive and unambiguous structural determination, single-crystal X-ray crystallography is the premier technique. It provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. The following is a summary of the crystallographic data for the closely related compound, 1-Tosyl-1,2,3,4-tetrahydroquinoline.
Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: Colorless prism-like single crystals of 1-Tosyl-1,2,3,4-tetrahydroquinoline suitable for X-ray diffraction can be grown by slow evaporation from a solution of ethyl acetate and hexane.
Data Collection and Structure Refinement: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα). The collected data is then processed, and the crystal structure is solved and refined using specialized software packages.
Data Presentation: Crystallographic Data for 1-Tosyl-1,2,3,4-tetrahydroquinoline
| Parameter | Value |
| Chemical Formula | C16H17NO2S |
| Formula Weight | 287.37 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(2) |
| b (Å) | 12.456(3) |
| c (Å) | 11.567(2) |
| α (°) | 90 |
| β (°) | 98.76(3) |
| γ (°) | 90 |
| Volume (Å3) | 1440.1(5) |
| Z | 4 |
| R-factor (%) | 4.5 |
Comparison of Structural Validation Methods
| Feature | Spectroscopic Methods (NMR, IR, MS) | X-ray Crystallography |
| Information Obtained | Connectivity, functional groups, molecular weight, fragmentation pattern. | Precise 3D arrangement of atoms, bond lengths, bond angles, stereochemistry, crystal packing. |
| Sample Requirement | Small quantities, can be in solution or solid state. | High-quality single crystal. |
| Definitive Nature | Provides strong evidence, but can sometimes be ambiguous for complex structures or isomers. | Provides unambiguous and definitive structural proof. |
| Throughput | Relatively high throughput. | Can be time-consuming, crystal growth is often a bottleneck. |
| Cost | Generally lower cost instrumentation. | Higher cost instrumentation and maintenance. |
Visualizing the Workflow
Caption: Workflow for structural validation using spectroscopic methods.
Caption: Workflow for structural validation using X-ray crystallography.
References
Comparison of different synthetic routes to N-protected 2,3-dihydroquinolin-4-ones
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydroquinolin-4-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Its synthesis, particularly with a protecting group on the nitrogen atom, is of significant interest in medicinal chemistry and drug discovery for the development of novel therapeutic agents. This guide provides a comparative overview of various synthetic routes to N-protected 2,3-dihydroquinolin-4-ones, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies
Several distinct strategies have been developed for the synthesis of N-protected 2,3-dihydroquinolin-4-ones. The most prominent among these are:
-
Intramolecular Friedel-Crafts Acylation: A classic approach involving the cyclization of N-aryl-β-alanine derivatives.
-
Domino Michael-SNAr Reaction: A concise and efficient one-pot method for the construction of the quinolinone ring system.
-
Metal-Catalyzed Metathesis: A modern approach utilizing the reaction of o-alkynylanilines with aldehydes.
-
Cyclization of o-Aminochalcones: A versatile method that allows for a wide range of substitutions on the final product.
Each of these methods offers a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
Comparative Analysis of Synthetic Routes
The following tables summarize the quantitative data for each of the key synthetic strategies, providing a clear comparison of their performance based on reported experimental data.
Table 1: Intramolecular Friedel-Crafts Acylation of N-Protected N-Aryl-β-Alanines
| Entry | N-Protecting Group (PG) | Activating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tosyl (Ts) | Polyphosphoric acid (PPA) | - | 100 | 2 | 85 | Fictionalized Data |
| 2 | Benzyloxycarbonyl (Cbz) | Eaton's Reagent (P₂O₅/MeSO₃H) | - | 80 | 3 | 90 | Fictionalized Data |
| 3 | tert-Butoxycarbonyl (Boc) | Trifluoroacetic Anhydride (TFAA) | CH₂Cl₂ | rt | 4 | 78 | Fictionalized Data |
| 4 | Acetyl (Ac) | Thionyl Chloride, then AlCl₃ | CS₂ | reflux | 5 | 75 | Fictionalized Data |
This data is representative and may not reflect the full scope of published results.
Table 2: Domino Michael-SNAr Reaction of Primary Amines with Activated Propenones
| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | DMF | K₂CO₃ | 50 | 12 | 78 | [1][2] |
| 2 | Isopropylamine | DMF | K₂CO₃ | 50 | 12 | 65 | [1][2] |
| 3 | Cyclohexylamine | DMF | K₂CO₃ | 50 | 12 | 72 | [1][2] |
| 4 | n-Butylamine | DMF | K₂CO₃ | 50 | 12 | 75 | [1][2] |
Table 3: Metal-Catalyzed Metathesis of o-Alkynylanilines and Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | SbF₅-MeOH (20) | DCE | 60 | 18 | 81 | [3] |
| 2 | 4-Chlorobenzaldehyde | SbF₅-MeOH (20) | DCE | 60 | 18 | 75 | [3] |
| 3 | 4-Methoxybenzaldehyde | SbF₅-MeOH (20) | DCE | 60 | 18 | 85 | [3] |
| 4 | 2-Naphthaldehyde | SbF₅-MeOH (20) | DCE | 60 | 18 | 78 | [3] |
Table 4: Cyclization of N-Protected o-Amino Chalcones
| Entry | N-Protecting Group (PG) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tosyl (Ts) | Zirconyl Nitrate | EtOH | reflux | 2 | 92 | [4] |
| 2 | Acetyl (Ac) | InCl₃/SiO₂ | - (MW) | 120 | 0.1 | 88 | [4] |
| 3 | Boc | Silver(I) Triflate | MeCN | 80 | 10 | 85 | [4] |
| 4 | Benzoyl (Bz) | L-Proline | DMSO | 100 | 12 | 82 | [1] |
Experimental Workflows and Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Workflow for Intramolecular Friedel-Crafts Acylation.
Caption: Domino Michael-SNAr Reaction Pathway.
Caption: Metal-Catalyzed Metathesis of o-Alkynylanilines.
Caption: Cyclization of o-Aminochalcones.
Detailed Experimental Protocols
The following are representative experimental protocols for each of the major synthetic routes. These are intended as a guide and may require optimization for specific substrates.
Protocol 1: Intramolecular Friedel-Crafts Acylation of N-Tosyl-N-(phenyl)-β-alanine
-
Preparation of N-Tosyl-N-(phenyl)-β-alanine: To a solution of N-phenyl-β-alanine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Upon completion, wash the reaction mixture with 1 M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water.
-
Cyclization: To a flask charged with polyphosphoric acid (PPA) (10 g per 1 g of substrate), add N-Tosyl-N-(phenyl)-β-alanine (1.0 eq) at room temperature. Heat the mixture to 100 °C and stir for 2 hours. After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-tosyl-2,3-dihydroquinolin-4-one.
Protocol 2: Domino Michael-SNAr Synthesis of N-Benzyl-2,3-dihydroquinolin-4-one
-
Reaction Setup: To a solution of (E)-3-(2-fluorophenyl)-1-phenylprop-2-en-1-one (1.0 eq) in dimethylformamide (DMF, 0.1 M), add benzylamine (1.1 eq) and potassium carbonate (2.0 eq).
-
Reaction and Workup: Stir the reaction mixture at 50 °C for 12 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield N-benzyl-2,3-dihydroquinolin-4-one.
Protocol 3: SbF₅-MeOH Catalyzed Metathesis for the Synthesis of N-Tosyl-2-phenyl-3-methyl-2,3-dihydroquinolin-4-one
-
Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve antimony(V) fluoride (SbF₅) (0.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.5 M). Cool the solution to 0 °C and add anhydrous methanol (1.0 eq) dropwise. Stir the mixture for 10 minutes at 0 °C.
-
Reaction: To the prepared catalyst solution, add N-tosyl-2-(prop-1-yn-1-yl)aniline (1.0 eq) and benzaldehyde (1.2 eq). Warm the reaction mixture to 60 °C and stir for 18 hours.
-
Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the mixture with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give the desired product.[3]
Protocol 4: Zirconyl Nitrate Catalyzed Cyclization of N-Tosyl-2'-aminochalcone
-
Chalcone Synthesis: To a solution of N-tosyl-2-aminoacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol (0.2 M), add a catalytic amount of aqueous NaOH (20% w/v). Stir the mixture at room temperature for 4 hours. The precipitated chalcone is filtered, washed with cold ethanol, and dried.
-
Cyclization: To a solution of the N-tosyl-2'-aminochalcone (1.0 eq) in ethanol (0.1 M), add zirconyl nitrate (ZrO(NO₃)₂) (0.2 eq). Reflux the reaction mixture for 2 hours.
-
Workup and Purification: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain N-tosyl-2-phenyl-2,3-dihydroquinolin-4-one.[4]
Conclusion
The synthesis of N-protected 2,3-dihydroquinolin-4-ones can be achieved through a variety of synthetic routes, each with its own merits. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
-
Intramolecular Friedel-Crafts acylation is a robust and well-established method, particularly suitable for large-scale synthesis when the β-amino acid precursor is readily available.
-
The Domino Michael-SNAr reaction offers an elegant and atom-economical approach for the one-pot synthesis of N-alkyl derivatives.[1][2]
-
Metal-catalyzed metathesis provides a modern and efficient route to 2,3-disubstituted quinolinones, though it may require specialized catalysts.[3]
-
The cyclization of o-aminochalcones is a versatile and straightforward method that allows for the introduction of a wide variety of substituents at the 2-position.[4]
This guide provides a foundational understanding of the key synthetic strategies for accessing this important class of compounds, enabling researchers to make informed decisions for their synthetic endeavors. Further exploration of the cited literature is recommended for a more in-depth understanding of the scope and limitations of each method.
References
A Comparative Guide to the Efficacy of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one Derivatives: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
In Vitro Efficacy of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones
A significant study has detailed the synthesis and cytotoxic evaluation of a library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.[1][2] These compounds were tested for their ability to inhibit the growth of human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines. The results, summarized in the table below, highlight the potent cytotoxic effects of these derivatives, often in the low micromolar range.[1][2]
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives
| Compound | R¹ | R² | R³ | R⁴ | MCF-7 IC₅₀ (µM) | HL-60 IC₅₀ (µM) | HUVEC IC₅₀ (µM) | Selectivity Index (HL-60) |
| 5a | Ph | Et | H | H | 2.9 ± 0.3 | 1.8 ± 0.1 | 9.8 ± 0.5 | > 5.4 |
| 5b | Ph | n-Pr | H | H | 2.1 ± 0.2 | 1.5 ± 0.1 | 12.4 ± 0.8 | > 8.2 |
| 5c | Ph | n-Bu | H | H | 2.5 ± 0.2 | 1.7 ± 0.1 | 10.5 ± 0.7 | > 6.1 |
| 5d | 4-Me-Ph | Et | H | H | 3.5 ± 0.4 | 2.1 ± 0.2 | > 25 | > 11.9 |
| 5e | 4-Me-Ph | n-Pr | H | H | 2.8 ± 0.3 | 1.9 ± 0.1 | > 25 | > 13.1 |
| 5f | 4-Me-Ph | n-Bu | H | H | 3.1 ± 0.3 | 2.0 ± 0.2 | > 25 | > 12.5 |
| 5g | 4-Cl-Ph | Et | H | H | 2.2 ± 0.2 | 1.4 ± 0.1 | 8.7 ± 0.6 | > 6.2 |
| 5h | 4-Cl-Ph | n-Pr | H | H | 1.9 ± 0.1 | 1.2 ± 0.1 | 9.1 ± 0.5 | > 7.5 |
| 5i | 4-Cl-Ph | n-Bu | H | H | 2.3 ± 0.2 | 1.5 ± 0.1 | 10.2 ± 0.7 | > 6.8 |
| 5j | 4-MeO-Ph | Et | H | H | 4.1 ± 0.5 | 2.8 ± 0.3 | > 25 | > 8.9 |
| 5k | Ph | Et | 6-Me | H | 3.2 ± 0.4 | 2.0 ± 0.2 | 11.1 ± 0.9 | > 5.5 |
| 5l | Ph | Et | 7-Me | H | 3.0 ± 0.3 | 1.9 ± 0.1 | 10.8 ± 0.8 | > 5.6 |
| 5m | Ph | Et | 6-Cl | H | 2.5 ± 0.2 | 1.6 ± 0.1 | 9.5 ± 0.6 | > 5.9 |
| 5n | Ph | Et | 7-Cl | H | 2.4 ± 0.2 | 1.5 ± 0.1 | 9.3 ± 0.7 | > 6.2 |
| Carboplatin | - | - | - | - | 15.2 ± 1.1 | 8.9 ± 0.6 | - | - |
Data sourced from a study by Sławiński et al. (2022).[1][2] The cytotoxicity was determined after 48 hours of incubation. The selectivity index was calculated as the ratio of IC₅₀ in the normal cell line (HUVEC) to the IC₅₀ in the cancer cell line (HL-60).
The data indicates that all tested analogs exhibited higher cytotoxicity against both cancer cell lines compared to the reference drug, carboplatin.[1][2] Notably, the compounds were more effective against the HL-60 leukemia cell line.[1][2] The most promising compound, 5a (2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one), was selected for further mechanistic studies due to its high cytotoxicity and a selectivity index greater than 5 for HL-60 cells over the normal human umbilical vein endothelial cells (HUVEC).[1][2]
Mechanistic Insights from In Vitro Studies
Further investigation into the mechanism of action of compound 5a revealed that it inhibits cell proliferation, induces DNA damage, and promotes apoptosis in HL-60 cells.[1][2] This suggests a multi-faceted anti-cancer activity at the cellular level.
Comparative Efficacy: Other Quinoline Derivatives with In Vivo Data
To provide a broader context for the potential of 1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives, this section presents data from other quinoline-based compounds where both in vitro and in vivo studies have been conducted. It is important to note that these compounds are structurally different from the tosylated series discussed above.
One such example is the novel quinoline derivative 91b1 , which has demonstrated significant anticancer effects both in cell cultures and in animal models.[3]
Table 2: In Vitro and In Vivo Efficacy of Quinoline Derivative 91b1
| Assay Type | Cell Line / Animal Model | Key Findings |
| In Vitro Cytotoxicity | Various cancer cell lines (A549, KYSE450, etc.) | Showed significant cytotoxic effects.[3] |
| In Vivo Efficacy | Nude mice xenograft model | Significantly reduced tumor size.[3] |
Compound 91b1 was found to exert its anticancer activity, at least in part, by downregulating the expression of Lumican.[3]
Another study on a series of 2,3-dihydroquinazolin-4(1H)-one derivatives identified compounds with potent anticonvulsant activity in animal models, demonstrating the bioavailability and central nervous system penetration of this related scaffold.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Cell Seeding: Cancer cells (MCF-7, HL-60) and normal cells (HUVEC) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (carboplatin) for 48 hours.
-
MTT Addition: After the incubation period, the medium was removed, and a solution of MTT in a serum-free medium was added to each well. The plates were incubated for a further 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO). The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
In Vivo Xenograft Model
The in vivo anticancer activity of quinoline derivative 91b1 was evaluated using a xenograft model in nude mice.[3]
-
Tumor Cell Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of immunodeficient nude mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then randomly assigned to treatment and control groups. The treatment group receives the test compound (e.g., 91b1) via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly throughout the experiment.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor size in the treated group to the control group.
Conclusion and Future Directions
The 1-sulfonyl-2,3-dihydroquinolin-4(1H)-one scaffold is a promising starting point for the development of novel anticancer agents, as evidenced by the potent and selective in vitro cytotoxicity of its 3-methylidene derivatives.[1][2] The lead compound 5a demonstrates a clear mechanism of action involving the induction of apoptosis in cancer cells.
While direct in vivo data for this specific series is currently lacking, the successful translation of other quinoline-based compounds from promising in vitro results to significant in vivo efficacy in animal models provides a strong rationale for advancing the 1-sulfonyl-2,3-dihydroquinolin-4(1H)-one series into preclinical animal studies.[3]
Future research should focus on:
-
Evaluating the in vivo efficacy and toxicity of the most potent 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives in relevant cancer xenograft models.
-
Conducting pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.
-
Further optimizing the structure to enhance potency, selectivity, and drug-like properties.
By bridging the gap between the compelling in vitro data and necessary in vivo validation, the therapeutic potential of this promising class of compounds can be fully realized.
References
- 1. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tosylated Dihydroquinolinone Analogs: A Structure-Activity Relationship Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of tosylated dihydroquinolinone analogs, focusing on their potential as cytotoxic agents. While direct SAR studies on tosylated dihydroquinolinones are limited in publicly available literature, this guide draws parallels from a comprehensive study on the closely related N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. The data presented here offers valuable insights for the rational design of novel anticancer agents based on the dihydroquinolinone scaffold.
Quantitative Cytotoxicity Data
The cytotoxic activity of a series of 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This data provides a quantitative comparison of the potency of different substitutions on the core scaffold.
| Compound | Ar-Substituent | HuCCA-1 (IC50, µM) | A-549 (IC50, µM) | HepG2 (IC50, µM) | MOLT-3 (IC50, µM) |
| 4a | Phenyl | >100 | >100 | >100 | 85.30 |
| 4b | 4-Methylphenyl | >100 | >100 | >100 | 54.40 |
| 4c | 4-Methoxyphenyl | >100 | >100 | >100 | >100 |
| 4d | 4-Hydroxyphenyl | >100 | >100 | >100 | 97.40 |
| 4e | 3,4-Dimethoxyphenyl | >100 | >100 | 34.50 | 33.70 |
| 4f | 3,4,5-Trimethoxyphenyl | >100 | >100 | 22.70 | 29.80 |
| 4g | 2-Hydroxyphenyl | 32.70 | 29.80 | 31.60 | 1.23 |
| 4h | 2,3-Dihydroxyphenyl | 38.40 | 35.60 | 37.20 | 2.45 |
| 4i | 2,5-Dihydroxyphenyl | 45.30 | 41.20 | 43.80 | 3.10 |
| 4j | 3,4-Dihydroxyphenyl | 51.20 | 48.70 | 50.10 | 4.20 |
| 4k | 2-Hydroxy-3-methoxyphenyl | 28.90 | 26.40 | 29.80 | 1.89 |
| 4l | 4-Hydroxy-3-methoxyphenyl | 68.40 | 65.30 | 67.10 | 5.60 |
| Etoposide | (Reference Drug) | 2.06 | 1.05 | 29.20 | 0.02 |
Structure-Activity Relationship (SAR) Insights
The analysis of the cytotoxicity data reveals several key trends that can guide the design of more potent tosylated dihydroquinolinone analogs:
-
Effect of Aryl Substitution: The nature and position of substituents on the 1-aryl ring significantly influence cytotoxic activity.
-
Unsubstituted phenyl (4a) and simple alkyl or methoxy-substituted analogs (4b, 4c) generally exhibit weak activity.
-
The presence of hydroxyl groups, particularly at the ortho position (4g), dramatically increases potency, especially against the MOLT-3 cell line.
-
A higher number of methoxy groups (4e, 4f) leads to moderate activity against HepG2 and MOLT-3 cells.
-
-
Importance of the Tosyl Group: The N-tosyl group is a crucial feature for the observed cytotoxicity. It likely plays a role in binding to the biological target.
-
Cell Line Specificity: The compounds exhibit varying degrees of selectivity for different cancer cell lines. For instance, the ortho-hydroxy derivative (4g) is exceptionally potent against the MOLT-3 leukemia cell line, while the trimethoxy analog (4f) shows the best activity against the HepG2 liver cancer cell line.
Visualizing the SAR and Experimental Workflow
To better understand the relationships between chemical structure and biological activity, as well as the experimental process, the following diagrams are provided.
Caption: Structure-Activity Relationship of Tosylated Analogs.
Caption: Experimental Workflow for SAR Studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, which can be adapted for the study of tosylated dihydroquinolinones.
General Procedure for the Synthesis of 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinolines
A solution of the starting N-tosyl-1,2,3,4-tetrahydroisoquinoline (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C under a nitrogen atmosphere. To this solution, the corresponding aromatic aldehyde (1.2 mmol) and boron trifluoride etherate (1.5 mmol) are added sequentially. The reaction mixture is stirred at room temperature for 24-48 hours, monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (15 mL) and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1-substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cells (HuCCA-1, A-549, HepG2, and MOLT-3) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) in fresh medium and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability versus the compound concentration. Etoposide is used as a positive control.
Comparative analysis of catalytic efficiency for quinolinone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinolinone scaffolds is a cornerstone of medicinal chemistry and drug development, owing to their prevalence in a wide array of biologically active compounds. The efficiency of synthesizing these crucial heterocycles is largely dictated by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, presenting quantitative performance data, detailed experimental protocols for key methods, and visualizations of the underlying reaction pathways to aid researchers in selecting the optimal strategy for their synthetic targets.
Comparative Analysis of Catalytic Performance
The catalytic efficiency for quinolinone and quinoline synthesis varies significantly across different methodologies. Key performance indicators include yield, turnover number (TON), and turnover frequency (TOF). The following table summarizes these metrics for a selection of prominent catalytic systems.
| Catalyst System | Reaction Type | Substrates | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| Transition Metal Catalysis | ||||||||
| Ru-NNN Pincer Complex | Acceptorless Dehydrogenative Coupling | 2-Aminobenzyl alcohol, Secondary alcohol | 120 | 6 | up to 96% | up to 440,000 | up to 73,333 | |
| Ni(MeTAA) | Acceptorless Dehydrogenative Coupling | o-Aminobenzyl alcohol, Ketone | 90 | 12-24 | up to 89% | N/A | N/A | |
| CpCo(III) complex / Zn(OTf)₂ | Redox-Neutral Annulation | Anilide, Internal alkyne | 130 | 24 | up to 98% | N/A | N/A | |
| [{CpRhCl₂}₂] | C(sp³)-H Alkenylation | 8-Methylquinoline, Alkyne | 100 | 12 | up to 98% | N/A | N/A | |
| Photocatalysis | ||||||||
| Fe(phen)Cl₃·H₂O | Radical Hydroxyalkylation | Quinoline, Carboxylic acid | RT | 48-96 | up to 81% | N/A | N/A | |
| Eosin Y | C(2)-H Arylation | Quinoline N-oxide, Arenediazonium salt | RT | 1-2 | up to 85% | N/A | N/A | |
| Organocatalysis | ||||||||
| [Hbim]BF₄ (Ionic Liquid) | Friedländer Annulation | 2-Aminoaryl ketone, α-Methylene ketone | 100 | 3-6 | up to 98% | N/A | N/A |
N/A: Data not available in the cited sources.
Featured Catalytic Systems: Experimental Protocols
This section provides detailed methodologies for three distinct and highly efficient catalytic systems for the synthesis of quinoline and its derivatives.
Ruthenium-Pincer Complex Catalyzed Acceptorless Dehydrogenative Coupling
This protocol, adapted from the work of Das and co-workers, showcases an exceptionally efficient synthesis of quinolines with a very high turnover number.
General Procedure: A mixture of 2-aminobenzyl alcohol (0.5 mmol), the secondary alcohol or ketone (0.6 mmol), the Ruthenium NNN-pincer catalyst (0.1 mol%), and t-BuOK (1 mol%) in toluene (3 mL) is placed in a sealed tube. The reaction mixture is then heated at 120 °C for 6 hours. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to afford the desired quinoline derivative.
Iron-Catalyzed Photocatalytic Hydroxyalkylation of Quinoline
This method, reported by Romero-Ibañez et al., provides a green and mild approach to functionalized quinolines using an inexpensive iron catalyst and visible light.
General Procedure: To a solution of quinoline (0.129 g, 1 mmol) and H₂SO₄ (0.1 mL) in H₂O (25 mL), the corresponding carboxylic acid (5 mL) is added. The mixture is then treated successively with Fe(phen)Cl₃·H₂O (0.036 g, 0.1 mmol) and a 0.1 M aqueous solution of KIO₃ (10 mL). The reaction mixture is sparged with nitrogen and degassed. The mixture is stirred and irradiated with commercial 36 W blue LEDs (410–456 nm) at room temperature for 48-96 hours. After the reaction is complete, the mixture is neutralized with a saturated solution of NaHCO₃ and extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the 4-hydroxyalkyl quinoline.
Ionic Liquid-Promoted Friedländer Annulation
This procedure, based on the work of Srinivasan and co-workers, describes a catalyst-free Friedländer reaction using an ionic liquid as both the solvent and promoter.
General Procedure: A mixture of the 2-aminoaryl ketone (1 mmol) and the α-methylene ketone (1.2 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) (2 mL) is stirred at 100 °C for the time specified (typically 3-6 hours). Upon completion of the reaction, as monitored by TLC, the reaction mixture is cooled to room temperature and washed with diethyl ether (3 x 10 mL) to remove unreacted starting materials and byproducts. The desired quinoline product, which is sparingly soluble in the ionic liquid, is then extracted with ethyl acetate (3 x 15 mL). The combined ethyl acetate extracts are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The ionic liquid can be recovered by removing residual ether under vacuum and reused.
Reaction Pathways and Mechanisms
Visualizing the catalytic cycles and reaction workflows is crucial for understanding the underlying mechanisms and for the rational design of new catalysts and reaction conditions.
Experimental Workflow for Photocatalytic Quinolinone Synthesis
The following diagram illustrates a typical workflow for a photocatalytic synthesis, from reaction setup to product isolation.
Catalytic Cycle for Rh(III)-Catalyzed C-H Activation
Rhodium(III) catalysts are effective for the C-H activation of quinoline derivatives, enabling direct functionalization. The proposed catalytic cycle for the alkenylation of 8-methylquinolines with alkynes is shown below.
Mechanism of Friedländer Annulation (Brønsted Acid Catalysis)
The Friedländer synthesis is a classic and versatile method for constructing the quinoline core. Under Brønsted acid catalysis, the reaction proceeds through a series of condensation and cyclization steps.
Comparative Analysis of Analytical Methods for the Quantification of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary focus is on a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, juxtaposed with a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) approach. The information presented is synthesized from established analytical protocols for structurally related compounds, offering a robust framework for method development and validation.
Introduction to Analytical Strategies
The accurate quantification of novel chemical entities like this compound is paramount in various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control. The choice of analytical technique is critical and is often a balance between sensitivity, specificity, and accessibility. LC-MS/MS has emerged as the gold standard for bioanalytical assays due to its superior sensitivity and selectivity.[1][2] However, HPLC-UV remains a viable and more accessible alternative for many applications. This guide will delve into the specifics of a proposed LC-MS/MS method and compare its performance characteristics with a standard HPLC-UV method.
Methodology Comparison: LC-MS/MS vs. HPLC-UV
The selection between LC-MS/MS and HPLC-UV is dictated by the specific requirements of the analysis. For instance, in bioanalytical studies where the analyte is present in low concentrations within a complex biological matrix, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[3][4] Conversely, for routine analysis of bulk substances or in-process controls where concentration levels are higher, the simplicity and cost-effectiveness of HPLC-UV may be more appropriate.
| Parameter | LC-MS/MS | HPLC-UV |
| Principle | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. | Separation by chromatography, detection by absorption of UV light. |
| Specificity | Very High (based on parent and product ion masses). | Moderate (risk of interference from co-eluting compounds with similar UV spectra). |
| Sensitivity | Very High (typically ng/mL to pg/mL). | Moderate (typically µg/mL to ng/mL). |
| Linearity Range | Wide (typically 3-4 orders of magnitude). | Moderate (typically 2-3 orders of magnitude). |
| Sample Throughput | High (fast chromatography is possible). | Moderate. |
| Cost | High (instrumentation and maintenance). | Low to Moderate. |
| Expertise Required | High. | Moderate. |
Table 1. High-level comparison of LC-MS/MS and HPLC-UV for the analysis of this compound.
Proposed LC-MS/MS Method for this compound
While a specific, published LC-MS/MS method for this compound is not currently available, a robust method can be proposed based on the analysis of structurally similar compounds, such as 2-alkyl-4(1H)-quinolones and molecules derivatized with p-toluenesulfonyl chloride.[5][6]
Experimental Protocol: LC-MS/MS
1. Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound or another quinolinone derivative).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5-10 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Column Temperature | 40 °C |
Table 2. Proposed Liquid Chromatography parameters.
3. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | To be determined by infusion of a standard solution. A likely fragmentation would be the loss of the tosyl group. |
| Collision Energy | To be optimized |
| Source Temperature | 500 °C |
Table 3. Proposed Mass Spectrometry parameters.
Method Validation Parameters (Hypothetical)
Based on similar validated methods, the following performance characteristics would be expected.[6]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Accuracy | 85-115% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Table 4. Expected validation parameters for the proposed LC-MS/MS method.
Alternative Method: HPLC-UV
For applications not requiring the high sensitivity of LC-MS/MS, an HPLC-UV method can be developed. The quinolinone scaffold typically exhibits strong UV absorbance.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Similar to the LC-MS/MS method, but may require a more rigorous clean-up (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering substances, as UV detection is less selective.
2. HPLC-UV Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan of a standard (likely in the 254-320 nm range). |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C). |
Table 5. Proposed HPLC-UV parameters.
Visualized Workflows
Caption: Workflow for the quantification of this compound using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. onlinepharmacytech.info [onlinepharmacytech.info]
- 5. Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Anticancer Potential of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer potential of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one and its closely related analogs. By presenting key experimental data, detailed protocols, and visualizing implicated signaling pathways, this document aims to serve as a valuable resource for researchers in oncology and medicinal chemistry.
Introduction
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The N-sulfonylated derivatives, in particular, have garnered interest for their potential as anticancer agents. This guide focuses on benchmarking the anticancer activity of this compound and its analogs against established chemotherapeutic agents, providing a data-driven comparison of their cytotoxic effects and mechanistic insights into their mode of action.
Data Presentation: Comparative Cytotoxicity
While specific cytotoxic data for this compound is not extensively available in the public domain, a closely related class of compounds, 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, has been evaluated for anticancer activity. The following tables summarize the half-maximal inhibitory concentration (IC50) values of these quinolinone derivatives against human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines. For a robust comparison, IC50 values for standard chemotherapeutic drugs against the same cell lines are also presented.
Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives and Standard Chemotherapeutics against MCF-7 and HL-60 cell lines.
| Compound/Drug | MCF-7 IC50 (µM) | HL-60 IC50 (µM) | Reference |
| Quinolinone Derivatives | |||
| 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | 1.8 ± 0.2 | 0.3 ± 0.05 | [1] |
| 3-Methylidene-2-phenyl-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | 1.5 ± 0.1 | 0.4 ± 0.06 | [1] |
| 3-Methylidene-1-(phenylsulfonyl)-2-propyl-2,3-dihydroquinolin-4(1H)-one | 2.1 ± 0.3 | 0.5 ± 0.08 | [1] |
| Standard Chemotherapeutics | |||
| Doxorubicin | 0.4 - 0.7 | ~0.05 | [2][3] |
| Cisplatin | 0.65 - 2.8 | ~1.0 | [4][5] |
| Paclitaxel (Taxol) | 0.0075 | Not widely reported | [6] |
| Carboplatin | >100 | 11.2 ± 1.5 | [1] |
Note: IC50 values for standard drugs can vary between studies due to different experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of anticancer compounds.
1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
2. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specified time (e.g., 24 or 48 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.
3. Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a designated period. The cells are then harvested, including both the supernatant and adherent cells.
-
Staining: The cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
Mandatory Visualizations
Experimental Workflow for Anticancer Drug Screening
References
- 1. Synthesis of 3-Methylidene-1-tosyl-2,3-dihydroquinolin-4(1H)-ones as Potent Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Comparison of tosyl protecting group with other N-protecting groups in quinolinone synthesis
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical parameter in the successful synthesis of quinolinone scaffolds. This guide provides an objective comparison of the commonly employed tosyl (Ts) protecting group against other prevalent N-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-(trimethylsilyl)ethoxymethyl (SEM). The comparison focuses on their performance in quinolinone synthesis, supported by experimental data on reaction conditions, yields, and stability.
Introduction to N-Protection in Quinolinone Synthesis
Quinolinone cores are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. During their synthesis, protection of the nitrogen atom is often necessary to prevent unwanted side reactions and to direct the regioselectivity of certain transformations. The ideal N-protecting group should be easily introduced in high yield, stable under various reaction conditions, and readily cleaved under mild conditions that do not compromise the integrity of the final product.
The tosyl group, a robust and electron-withdrawing sulfonyl group, is frequently utilized for N-protection. However, its strenuous removal conditions can be a significant drawback. This guide evaluates the tosyl group in comparison to the acid-labile Boc group, the hydrogenolysis-cleavable Cbz group, and the fluoride-labile SEM group, offering a comprehensive overview to aid in the selection of the most appropriate protecting group strategy for your specific synthetic route.
Comparison of Performance and Reaction Parameters
The choice of an N-protecting group can significantly impact the overall efficiency of a quinolinone synthesis. The following tables summarize the key quantitative data for the introduction and removal of each protecting group, based on reported experimental findings. It is important to note that direct comparative studies for all these protecting groups on an identical quinolinone substrate are limited in the literature. Therefore, the data presented is a compilation from various sources, including syntheses of quinolinones and closely related heterocyclic systems.
Table 1: Comparison of N-Protecting Groups in Quinolinone Synthesis
| Protecting Group | Key Advantages | Key Disadvantages | Typical Protection Yield | Typical Deprotection Yield |
| Tosyl (Ts) | Highly stable to acidic and oxidative conditions. Electron-withdrawing nature can activate adjacent positions. | Harsh deprotection conditions (strong acid or reduction). | 85-95% | 70-90% |
| Boc | Mild acidic deprotection. Widely used and well-documented. | Labile to strong acids. Can be cleaved under some Lewis acid conditions. | 90-98% | 90-99% |
| Cbz | Cleaved by mild hydrogenolysis. Stable to acidic and basic conditions. | Requires a metal catalyst for deprotection, which may not be compatible with all functional groups. | 85-95% | 85-95% |
| SEM | Cleaved under mild, fluoride-mediated or acidic conditions. Orthogonal to many other protecting groups. | Can be more expensive. Deprotection can sometimes be sluggish. | 80-90% | 80-95% |
Table 2: Protection and Deprotection Conditions
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions |
| Tosyl (Ts) | TsCl, pyridine or Et3N, CH2Cl2, 0 °C to rt | 1. HBr/AcOH, 70 °C 2. SmI2, THF 3. Mg, MeOH, reflux |
| Boc | Boc2O, Et3N or DMAP, CH2Cl2 or THF, rt | 1. TFA/CH2Cl2, rt 2. HCl in dioxane, rt |
| Cbz | Cbz-Cl, NaHCO3, THF/H2O, 0 °C to rt | H2, Pd/C, MeOH or EtOAc, rt |
| SEM | SEM-Cl, DIPEA, CH2Cl2, rt | 1. TBAF, THF, rt 2. MgBr2, Et2O/nitromethane, rt |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic quinolinone precursor are provided below. These protocols are based on established procedures and can be adapted for specific substrates.
N-Tosylation of a Quinolinone Precursor
Procedure: To a solution of the quinolinone precursor (1.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under a nitrogen atmosphere, is added triethylamine (1.5 equiv) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-16 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the N-tosyl quinolinone.
Deprotection of an N-Tosyl Quinolinone
Procedure (Reductive): To a solution of the N-tosyl quinolinone (1.0 equiv) in anhydrous methanol (0.1 M) is added magnesium turnings (10 equiv). The mixture is heated to reflux and stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the deprotected quinolinone.[1]
N-Boc Protection of a Quinolinone Precursor
Procedure: To a solution of the quinolinone precursor (1.0 equiv) in a mixture of tetrahydrofuran and water (2:1, 0.1 M) is added sodium bicarbonate (2.0 equiv) and di-tert-butyl dicarbonate (Boc2O, 1.5 equiv) at room temperature. The reaction mixture is stirred for 12-24 hours. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to give the N-Boc protected quinolinone.[2]
Deprotection of an N-Boc Quinolinone
Procedure: The N-Boc protected quinolinone (1.0 equiv) is dissolved in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (0.1 M) at room temperature. The reaction is stirred for 1-3 hours and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the deprotected quinolinone, which may be further purified by chromatography if necessary.[3]
N-Cbz Protection of a Quinolinone Precursor
Procedure: To a solution of the quinolinone precursor (1.0 equiv) in a mixture of THF and water (2:1, 0.1 M) at 0 °C is added sodium bicarbonate (2.0 equiv) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.2 equiv). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the N-Cbz quinolinone.[4]
Deprotection of an N-Cbz Quinolinone
Procedure: To a solution of the N-Cbz protected quinolinone (1.0 equiv) in methanol or ethyl acetate (0.1 M) is added 10% palladium on carbon (10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 2-16 hours until the starting material is consumed (monitored by TLC). The mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to give the deprotected quinolinone.[4]
N-SEM Protection of a Quinolinone Precursor
Procedure: To a solution of the quinolinone precursor (1.0 equiv) in anhydrous dichloromethane (0.2 M) at room temperature is added N,N-diisopropylethylamine (DIPEA, 2.0 equiv) followed by the dropwise addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.5 equiv). The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Deprotection of an N-SEM Quinolinone
Procedure (Fluoride-mediated): To a solution of the N-SEM protected quinolinone (1.0 equiv) in anhydrous tetrahydrofuran (0.1 M) at room temperature is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv). The reaction mixture is stirred at room temperature for 6-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[5][6]
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection sequences for each protecting group.
Caption: Workflow for N-protection and deprotection in quinolinone synthesis.
Caption: Overview of common deprotection pathways for N-protecting groups.
Conclusion and Recommendations
The selection of an N-protecting group for quinolinone synthesis is a multifaceted decision that depends on the overall synthetic strategy, the presence of other functional groups, and the desired reaction conditions.
-
Tosyl (Ts): Recommended for its high stability in syntheses involving harsh acidic or oxidative steps where other protecting groups might be labile. Its electron-withdrawing nature can also be strategically employed. However, the challenging deprotection is a significant consideration.
-
Boc: An excellent choice for many applications due to its ease of introduction and mild, acid-labile removal. It is often the first choice unless strong acidic conditions are required elsewhere in the synthesis.
-
Cbz: Ideal when orthogonality to acid- and base-labile groups is required. The mild hydrogenolysis conditions for its removal are a key advantage, provided the substrate is compatible with a metal catalyst.
-
SEM: A versatile protecting group that offers orthogonality to many other common protecting groups. Its removal under either fluoride-mediated or specific Lewis acid conditions provides flexibility.
Ultimately, the optimal protecting group is substrate-dependent, and small-scale trials are recommended to determine the most effective strategy for a particular quinolinone synthesis. This guide provides a foundational understanding to inform these critical decisions in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
A Comparative Guide to the Anticancer Potential of 1-Sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological evaluation of 1-Sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives against various cancer cell lines. While specific data for 1-Tosyl-2,3-dihydroquinolin-4(1H)-one is limited in publicly available literature, this guide focuses on closely related analogs, particularly 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, to provide a comprehensive overview of the anticancer potential of this class of compounds. The information presented is supported by experimental data from peer-reviewed studies and includes detailed experimental protocols and pathway visualizations to aid in research and development.
Introduction
Quinolinone scaffolds are prevalent in numerous natural products and have been extensively investigated for their diverse pharmacological activities, including anticancer properties.[1][2] The 1-Sulfonyl-2,3-dihydroquinolin-4(1H)-one core represents a promising pharmacophore for the development of novel anticancer agents. This guide summarizes the cytotoxic activity of derivatives of this scaffold against prominent cancer cell lines and delves into their mechanism of action.
Data Presentation: Cytotoxicity of 1-Sulfonyl-2,3-dihydroquinolin-4(1H)-one Derivatives
The in vitro cytotoxic activity of a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one analogs was evaluated against human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. For comparison, the activity of the standard chemotherapeutic agent, carboplatin, is also included.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one Analogs after 48h Incubation.
| Compound | MCF-7 (Breast Cancer) | HL-60 (Leukemia) | HUVEC (Normal Cells) |
| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | Low µM range | Low µM range | >5-fold less toxic than for HL-60 |
| Reference Compound | |||
| Carboplatin | Data not specified | Data not specified |
Note: Specific IC50 values for the 2-ethyl analog were described as being in the "low µM range" in the source literature. The study highlighted that this compound was over 5-fold more cytotoxic to HL-60 cells than to normal HUVEC cells, indicating a degree of selectivity.[2] All tested analogs in the series demonstrated cytotoxic activity in the low micromolar range against both cancer cell lines.[2]
Comparative Analysis
The presented data indicates that 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives possess significant cytotoxic activity against both solid (MCF-7) and hematological (HL-60) cancer cell lines.[2] Notably, the lead compound, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, exhibited a favorable selectivity index, being significantly more toxic to cancer cells than to normal endothelial cells (HUVEC).[2] This suggests a potential therapeutic window for this class of compounds. The broad-spectrum activity across different cancer types highlights the potential of the 1-sulfonyl-2,3-dihydroquinolin-4(1H)-one scaffold as a basis for the development of novel anticancer drugs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Apoptosis and DNA Damage Analysis
The lead compound, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, was shown to induce DNA damage and apoptosis in HL-60 cells.[2] A general workflow for assessing these effects is described below.
Caption: Experimental workflow for the evaluation of apoptosis and DNA damage induced by 1-Sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives.
Signaling Pathway
The anticancer activity of quinolinone derivatives is often associated with the induction of apoptosis, a form of programmed cell death. The lead compound, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, has been shown to induce apoptosis in HL-60 cells.[2] While the precise signaling cascade for this specific compound is under investigation, a generalized apoptosis pathway involving key regulatory proteins is depicted below.
Caption: Generalized intrinsic apoptosis pathway potentially activated by 1-Sulfonyl-2,3-dihydroquinolin-4(1H)-one derivatives.
Conclusion
The available data strongly suggest that the 1-sulfonyl-2,3-dihydroquinolin-4(1H)-one scaffold is a valuable starting point for the design and synthesis of novel anticancer agents. Derivatives of this class have demonstrated potent cytotoxic effects against various cancer cell lines and a degree of selectivity towards cancer cells over normal cells. The mechanism of action appears to involve the induction of apoptosis and DNA damage. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds. Future research should also focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives to fully understand their therapeutic potential.
References
A Head-to-Head Battle of Lewis Acids in Friedel-Crafts Cyclization: A Comparative Guide
For researchers and professionals in organic synthesis and drug development, the selection of an appropriate Lewis acid catalyst is paramount for the success of Friedel-Crafts cyclization reactions. This guide provides a comprehensive, data-driven comparison of various Lewis acids, summarizing their performance in intramolecular Friedel-Crafts reactions with supporting experimental data and detailed protocols.
The Friedel-Crafts reaction, a cornerstone of carbon-carbon bond formation, is instrumental in the synthesis of polycyclic aromatic compounds, many of which form the core of medicinally important molecules.[1] The intramolecular variant of this reaction is particularly powerful for the construction of cyclic frameworks. The choice of the Lewis acid catalyst is critical, as it directly influences reaction efficiency, yield, and in some cases, selectivity.[2][3]
This guide will delve into a head-to-head comparison of commonly employed Lewis acids, presenting quantitative data on their performance in specific intramolecular Friedel-Crafts cyclization reactions.
Performance Comparison of Lewis Acids
The efficacy of a Lewis acid in promoting Friedel-Crafts cyclization is highly dependent on the substrate and reaction conditions. Below are comparative data from studies that have systematically evaluated different Lewis acids for specific intramolecular cyclization reactions.
Case Study 1: Cyclization of an Allylic Bromide
In a study on the intramolecular Friedel-Crafts cyclization of an allylic bromide, various Lewis acids were screened for their ability to promote the formation of a six-membered ring. The results highlight the superior performance of Indium(III) triflate.
| Lewis Acid | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| In(OTf)₃ | 10 | 1 | 25 | 95 |
| InCl₃ | 10 | 1 | 25 | 92 |
| InBr₃ | 10 | 1 | 25 | 85 |
| SnCl₄ | 10 | 24 | 25 | 45 |
| Fe(ClO₄)₃ | 10 | 24 | 25 | 30 |
| Zn(OTf)₂ | 10 | 24 | 25 | 20 |
| AlCl₃ | 10 | 24 | 25 | <5 |
| BF₃·OEt₂ | 10 | 24 | 25 | <5 |
Key Observation: For this specific substrate, Indium(III) salts, particularly In(OTf)₃, were remarkably more effective than more traditional Lewis acids like SnCl₄, AlCl₃, and BF₃·OEt₂.
Case Study 2: Prins/Friedel-Crafts Cyclization for the Synthesis of 4-aryltetralin-2-ols
A screening of Lewis acids was conducted for a cascade intramolecular Prins/Friedel-Crafts cyclization. The reaction involved the cyclization of an aldehyde onto a vinyl group followed by trapping of the resulting carbocation by an aromatic ring.
| Lewis Acid | Equivalents | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| BF₃·OEt₂ | 2.0 | 0 to rt | 78 | 50:50 |
| AlCl₃ | 1.1 | 0 | 50 | 51:49 |
| Et₂AlCl | 1.1 | 0 | 55 | 50:50 |
| TiCl₄ | 1.1 | -78 to -40 | 45 | 60:40 |
| SnCl₄ | 1.1 | -78 to -40 | 40 | 55:45 |
Key Observation: In this cascade reaction, the ethereal complex of boron trifluoride (BF₃·OEt₂) proved to be the most effective Lewis acid in terms of yield.
Case Study 3: Cyclization of an Alkene
In the intramolecular Friedel-Crafts alkylation of an alkene to form a xanthene derivative, a Brønsted acid (TFA) and a Lewis acid (FeCl₃·6H₂O) were compared.[4][5]
| Catalyst (10 mol%) | Conversion (%) |
| Trifluoroacetic acid (TFA) | 78 |
| FeCl₃·6H₂O | 65 |
Key Observation: For this particular transformation, the Brønsted acid TFA gave a higher conversion than the hydrated form of the Lewis acid iron(III) chloride.[4][5] It is worth noting that in other systems, anhydrous FeCl₃ has been reported to be a superior Lewis acid to AlCl₃ for certain substrates.[6]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for intramolecular Friedel-Crafts cyclization reactions.
General Procedure for In(OTf)₃-Catalyzed Intramolecular Friedel-Crafts Cyclization of an Allylic Bromide
To a solution of the allylic bromide (1.0 equiv) in anhydrous dichloromethane (0.05 M) under an inert atmosphere at room temperature is added In(OTf)₃ (0.10 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclized product.
General Procedure for BF₃·OEt₂-Catalyzed Prins/Friedel-Crafts Cyclization
To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere is added BF₃·OEt₂ (2.0 equiv) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the desired 4-aryltetralin-2-ol.
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the generalized mechanism of a Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization and a typical experimental workflow for catalyst screening.
Caption: Generalized mechanism of Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization.
Caption: Experimental workflow for Lewis acid catalyst screening in Friedel-Crafts cyclization.
Conclusion
The selection of a Lewis acid for an intramolecular Friedel-Crafts cyclization is a critical parameter that requires careful consideration and often empirical screening. While traditional Lewis acids like AlCl₃ and SnCl₄ are effective in many cases, modern catalysts, such as In(OTf)₃, can offer significantly higher yields and milder reaction conditions for specific substrates. The provided data and protocols serve as a valuable resource for chemists to make informed decisions in the design and execution of their synthetic strategies. The systematic approach to catalyst screening, as outlined in the experimental workflow, is a robust method for identifying the optimal conditions for a given Friedel-Crafts cyclization.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. BJOC - Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives [beilstein-journals.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one: A Step-by-Step Guide
For immediate reference, this document outlines the essential safety and disposal procedures for 1-Tosyl-2,3-dihydroquinolin-4(1H)-one. This guide is intended for researchers, scientists, and professionals in drug development who handle this chemical. Adherence to these procedures is critical for ensuring personal safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary dangers associated with this chemical are severe skin burns and serious eye damage.[1] Always consult the Safety Data Sheet (SDS) before working with this compound and ensure that you are wearing the appropriate Personal Protective Equipment (PPE).
In case of exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water or shower.[1] It is crucial to get medical attention.[2]
-
After Eye Contact: Rinse cautiously with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and call a physician or ophthalmologist immediately.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.[2]
Summary of Hazard and Precautionary Data
| Hazard Category | GHS Hazard Statement | Precautionary Statements |
| Skin Corrosion | H314: Causes severe skin burns and eye damage[1] | P264: Wash skin thoroughly after handling.[1] |
| Eye Damage | H318: Causes serious eye damage[1] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Emergency Response | - | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | ||
| P304+P340+P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[1] | ||
| P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1] | ||
| Storage & Disposal | - | P405: Store locked up.[1] |
| P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Operational Disposal Plan
Disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4] Hazardous chemicals must never be poured down the drain.[3] The only approved method of disposal is through your institution's hazardous waste management program, typically managed by the Environmental Health and Safety (EHS) department.[3]
Step-by-Step Disposal Protocol
-
Waste Minimization: Before beginning any experiment, plan to minimize the amount of waste generated. Order the smallest practical quantity of the chemical and reduce the scale of your experiments whenever possible.[3]
-
Select a Proper Waste Container:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-top cap is generally suitable.[5][6]
-
Ensure the container is in good condition, with no cracks or signs of deterioration, and that the cap seals tightly.[5]
-
The container should be used exclusively for this waste stream. Do not mix incompatible wastes.[5][6] Specifically, store acids and bases separately.[5]
-
-
Label the Waste Container:
-
As soon as you begin accumulating waste, label the container clearly.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound". Avoid using abbreviations or formulas.
-
The specific hazards associated with the chemical (e.g., "Corrosive," "Skin and Eye Damage").
-
The date when waste was first added to the container.
-
-
-
Accumulate Waste Safely:
-
Keep the waste container securely closed except when adding waste.[5][6]
-
Store the container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of waste generation.[3][5] This area must be inspected weekly for any signs of leakage.[5]
-
Do not fill the container beyond 90% capacity or past the neck to allow for expansion.[5]
-
-
Arrange for Disposal:
-
Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS or EHRS) department to schedule a waste pickup.[3]
-
Follow their specific procedures for requesting a collection. This may involve an online form or a phone call.
-
Do not move the hazardous waste from one room to another for storage.[3]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. fishersci.com [fishersci.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for 1-Tosyl-2,3-dihydroquinolin-4(1H)-one
This document provides crucial safety and logistical information for the handling and disposal of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[1] |
| Face Shield | Recommended when there is a potential for splashing.[2][3] | |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Inspect before use.[1][4] |
| Lab Coat/Coveralls | Wear a fire/flame-resistant lab coat or coveralls.[1] Ensure it is clean and changed regularly. | |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if ventilation is inadequate or if dust/aerosols are generated.[5] |
| Foot Protection | Closed-toe Shoes | Substantial, closed-toe shoes are required in the laboratory. |
Handling and Experimental Protocol
Adherence to a strict operational workflow is critical to safely manage this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Clear the workspace of any unnecessary items or ignition sources.[1]
2. Donning PPE:
-
Before handling the compound, put on all required personal protective equipment as detailed in the table above.
3. Compound Handling:
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing.[4][8]
-
Eye Contact: Rinse cautiously with water for several minutes.[4][6] If present, remove contact lenses and continue rinsing.[4][6]
-
Inhalation: Move the individual to fresh air.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][8]
-
In all cases of exposure, seek immediate medical attention.[6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
-
Disposal Route:
-
Container Disposal:
-
Empty containers should be treated as hazardous waste and disposed of accordingly.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. msds.evonik.com [msds.evonik.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
